Pyridinium bisretinoid A2E
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFMRDPTDEJJA-FAXVYDRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173449-96-2, 147427-87-0 | |
| Record name | N-Retinyl-N-retinylidene ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173449962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-RETINYL-N-RETINYLIDENE ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJT7M2994G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Retinylidene-N-retinylethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Vision Thief: An In-depth Technical Guide to the Formation of A2E from All-trans-retinal
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-retinylidene-N-retinylethanolamine (A2E) is a cytotoxic bisretinoid fluorophore that accumulates in the retinal pigment epithelium (RPE) with age and is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2] The formation of A2E is a complex, non-enzymatic process originating from byproducts of the visual cycle. This technical guide provides a comprehensive overview of the molecular mechanism of A2E formation from all-trans-retinal (B13868), detailing the biosynthetic pathway, key intermediates, and relevant experimental methodologies. Quantitative data from pivotal studies are summarized, and signaling pathways are visualized to offer a clear and detailed understanding for researchers and professionals in the field.
The Biosynthetic Pathway of A2E Formation
The formation of A2E is a multi-step process that occurs predominantly in the photoreceptor outer segments (POS) and is finalized within the RPE cells following phagocytosis.[3][4][5] The primary precursors are two molecules of all-trans-retinal (atRAL) and one molecule of phosphatidylethanolamine (B1630911) (PE).[6][7]
The proposed biosynthetic pathway is as follows:
-
Formation of N-retinylidene-phosphatidylethanolamine (NRPE): The first step involves the condensation of one molecule of all-trans-retinal with the primary amine of phosphatidylethanolamine, a major phospholipid component of photoreceptor disc membranes, to form a Schiff base adduct known as N-retinylidene-phosphatidylethanolamine (NRPE).[4][7][8]
-
Reaction with a Second Molecule of all-trans-retinal: The NRPE molecule then reacts with a second molecule of all-trans-retinal.[7][8] This is followed by a series of reactions including a[3][9]-proton tautomerization, a 6π-electrocyclization, and subsequent oxidation to form a phosphatidyl-dihydropyridinium bisretinoid intermediate (dihydropyridinium-A2PE).[8]
-
Formation of A2-phosphatidylethanolamine (A2-PE): The dihydropyridinium-A2PE intermediate is then oxidized to form A2-phosphatidylethanolamine (A2-PE), the direct precursor to A2E.[3][8]
-
Hydrolysis to A2E: Following the phagocytosis of the photoreceptor outer segments by the RPE, the A2-PE contained within is transported to the lysosomes.[8] Within the acidic environment of the lysosomes, A2-PE undergoes hydrolysis, likely mediated by phospholipase D, to cleave the phosphatidic acid moiety, yielding the final A2E molecule.[3][5][10]
The ATP-binding cassette transporter ABCA4 plays a crucial role in preventing the accumulation of all-trans-retinal and NRPE in the photoreceptor outer segments by transporting them from the intradiscal to the cytoplasmic side of the disc membrane.[11][12] Mutations in the ABCA4 gene lead to an accumulation of these precursors, thereby accelerating the formation of A2E and contributing to the pathology of Stargardt disease.[11][12]
Visualization of the A2E Formation Pathway
The following diagram illustrates the key steps in the biosynthesis of A2E from all-trans-retinal and phosphatidylethanolamine.
Quantitative Data on A2E Formation and Detection
The following tables summarize key quantitative data related to the synthesis and detection of A2E from various studies.
Table 1: In Vitro Synthesis of A2E
| Reactants | Solvent | Reaction Time | Yield | Reference |
| all-trans-retinal, ethanolamine (B43304), acetic acid | Ethanol | 4 days | 8% | [6] |
| all-trans-retinal, ethanolamine | Ethanol | 48 hours | 49% | [6][7] |
| all-trans-retinal, ethanolamine | Ethanol | 33 minutes (continuous flow) | 78% | [13][14] |
Table 2: Detection Limits of A2E by Different Analytical Methods
| Analytical Method | Detection Limit | Reference |
| HPLC with UV/Vis Detection | ~5 ng | [6] |
| Mass Spectrometry | ~10,000-fold lower than absorption spectroscopy | [1] |
Table 3: Spectroscopic Properties of A2E and Related Compounds
| Compound | λmax (nm) in Methanol (B129727) | Molar Extinction Coefficient (εM) | Reference |
| A2E | 439, 334 | 36,900 (at 439 nm), 25,600 (at 334 nm) | [6] |
| iso-A2E | 439, 334 | - | [6] |
Experimental Protocols
This section details the methodologies for key experiments related to the study of A2E formation.
Biomimetic Synthesis of A2E
This protocol is adapted from Parish et al. (1998) and describes a one-step synthesis of A2E.[6][7]
Materials:
-
all-trans-retinal
-
Ethanolamine
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve all-trans-retinal and one equivalent of acetic acid in ethanol.
-
Add ethanolamine to the reaction mixture.
-
Incubate the mixture in the dark at room temperature for 48 hours.[6][13]
-
Purify the resulting A2E using silica (B1680970) gel column chromatography.[7]
HPLC Analysis of A2E
This protocol is based on methods described for the separation and quantification of A2E and its isomers.[6][9]
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm)
Mobile Phase:
-
A linear gradient of methanol and water (e.g., 85% to 96% methanol) containing 0.1% trifluoroacetic acid (TFA).[6]
Procedure:
-
Reconstitute the sample extract in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the compounds using the specified gradient at a flow rate of approximately 1.0 ml/min.[6]
-
Detect A2E and its isomers by monitoring the absorbance at 430 nm.[6][9]
-
Record the full absorbance spectrum (250-600 nm) using the PDA detector to confirm the identity of the peaks.[9]
Mass Spectrometry Analysis of A2E
This protocol provides a general workflow for the sensitive detection and quantification of A2E by mass spectrometry.[1][9]
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system
Sample Preparation:
-
Extract A2E from tissue or cell samples using an organic solvent mixture (e.g., chloroform:methanol).[15]
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 85% methanol, 0.1% TFA).[9]
Procedure:
-
Separate the components of the extract using reverse-phase liquid chromatography.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in positive ion mode, monitoring for the molecular ion of A2E (m/z 592.5).[15][16]
-
For quantitative analysis, perform tandem mass spectrometry (MS/MS) and monitor a specific fragment ion (e.g., m/z 418) for increased specificity and sensitivity.[16]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the extraction and analysis of A2E from biological samples.
Conclusion
The formation of A2E from all-trans-retinal is a critical process in the pathobiology of several retinal diseases. A thorough understanding of its biosynthetic pathway and the factors that influence its formation is paramount for the development of effective therapeutic strategies. This guide provides a detailed overview of the current knowledge on A2E formation, supported by quantitative data and established experimental protocols. The visualization of the biosynthetic pathway and analytical workflows aims to facilitate a clearer understanding for researchers dedicated to mitigating the detrimental effects of this cytotoxic bisretinoid. Future research may focus on identifying specific inhibitors of A2E formation or agents that can promote its clearance from the RPE, offering hope for the treatment of associated retinal degenerative diseases.
References
- 1. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic effects of A2E in human ARPE-19 cells were prevented by resveratrol: a potential nutritional bioactive for age-related macular degeneration treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATP-binding cassette transporter ABCA4 and chemical isomerization protect photoreceptor cells from the toxic accumulation of excess 11-cis-retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Photoreceptor ABC Transporter ABCA4 in Lipid Transport and Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
The role of Pyridinium bisretinoid A2E in Stargardt disease pathogenesis
An In-depth Technical Guide on the Role of Pyridinium (B92312) Bisretinoid A2E in Stargardt Disease Pathogenesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Stargardt disease (STGD), the most common form of inherited juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[1] A key pathological hallmark of STGD is the excessive accumulation of lipofuscin, a heterogeneous mixture of fluorophores, within retinal pigment epithelium (RPE) cells.[2] The principal cytotoxic component of this lipofuscin is N-retinylidene-N-retinylethanolamine (A2E), a pyridinium bisretinoid.[2][3] Dysfunctional ABCA4 protein disrupts the normal visual cycle, leading to the formation and accumulation of A2E precursors in photoreceptor outer segments.[4] Once internalized by the RPE, these precursors are converted to A2E, which resists degradation and builds up within lysosomes.[4][5] A2E exerts a multifaceted toxic effect on RPE cells through mechanisms including blue light-induced phototoxicity, generation of reactive oxygen species (ROS), lysosomal and mitochondrial destabilization, and the induction of inflammatory and apoptotic pathways, ultimately leading to RPE and subsequent photoreceptor cell death.[2][6][7] This guide provides a comprehensive overview of the biosynthesis of A2E, its detailed pathogenic mechanisms, relevant experimental models and protocols, and quantitative data summarizing its impact on retinal cells.
The Genesis of A2E: A Consequence of ABCA4 Dysfunction
The formation of A2E is intrinsically linked to the visual cycle and the function of the ABCA4 transporter. In a healthy retina, the ABCA4 protein, located in the outer segment discs of photoreceptors, facilitates the transport of N-retinylidene-phosphatidylethanolamine (N-Ret-PE) from the luminal to the cytoplasmic side of the disc membrane.[4] This action is crucial for clearing all-trans-retinal (B13868), a product of photoisomerization.
In Stargardt disease, mutations in ABCA4 impair or abolish this transport function.[8][9] This leads to the accumulation of N-Ret-PE within the disc lumen, where it can react with a second molecule of all-trans-retinal.[4] This series of condensation reactions forms a precursor, A2-phosphatidylethanolamine (A2-PE).[4][10] When the photoreceptor outer segments are shed and phagocytosed by the RPE, A2-PE is delivered to the RPE lysosomes. Within the acidic environment of the lysosome, A2-PE is hydrolyzed, releasing the stable, non-degradable A2E molecule.[4][5]
Pathogenic Mechanisms of A2E Cytotoxicity
A2E accumulation within RPE lysosomes initiates a cascade of cytotoxic events, particularly upon exposure to light. Its detrimental effects are multifaceted, impacting cellular organelles and signaling pathways.
Phototoxicity, Oxidative Stress, and Ferroptosis
A2E is a potent photosensitizer that absorbs blue light with a maximum wavelength of approximately 435 nm.[5][11] Upon illumination, A2E generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals.[12][13][14] This oxidative stress leads to:
-
Lipid Peroxidation: Damage to cellular membranes, compromising their integrity.[12]
-
DNA Damage: A2E photooxidation products can react with DNA, leading to fragmentation and cell cycle arrest.[2][7]
-
Protein Inactivation: Oxidation of essential enzymes and structural proteins impairs cellular function.[12]
-
Ferroptosis: Recent studies have shown that A2E-mediated blue light exposure promotes ferroptosis, an iron-dependent form of cell death.[6] This process is characterized by the lethal accumulation of lipid peroxides, driven by the inactivation of glutathione (B108866) peroxidase 4 (GPX4) and an overload of ferrous ions (Fe²⁺).[6]
Lysosomal and Mitochondrial Dysfunction
As a cationic amphiphilic molecule, A2E has a detergent-like effect on membranes.[2]
-
Lysosomal Destabilization: A2E accumulates in the acidic lysosomes, where it elevates the intralysosomal pH, impairing the function of acid hydrolases responsible for degrading phagocytosed photoreceptor outer segments.[2][12] This leads to a loss of lysosomal integrity and the release of harmful enzymes into the cytoplasm.[12]
-
Mitochondrial Damage: A2E can compromise mitochondrial membranes, inhibiting respiration and triggering the release of pro-apoptotic proteins like cytochrome c, which initiates the caspase cascade leading to apoptosis.[2][15]
Inflammatory Response
A2E is a pro-inflammatory molecule that can activate multiple inflammatory pathways in RPE cells.[13]
-
Cytokine Upregulation: A2E exposure leads to the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, IL-8, CCL2, and VEGF-A.[13][16]
-
Inflammasome Activation: A2E can activate the NLRP3 inflammasome, a key component of the innate immune system that promotes the maturation and release of IL-1β.[17]
-
NF-κB and AP-1 Activation: The transcription factors NF-κB and AP-1, central regulators of inflammation, are transactivated in response to A2E.[16]
Quantitative Data on A2E Pathogenesis
The following tables summarize key quantitative findings from in vitro and in vivo studies, illustrating the dose- and condition-dependent toxicity of A2E.
Table 1: A2E Accumulation in Stargardt Disease Models
| Model System | Age | Fold Increase in A2E vs. Wild-Type Control | Reference(s) |
|---|---|---|---|
| Abca4-/- Mice | 3 Months | 8-fold | [3] |
| Abca4-/- Mice | 6-9 Months | 10 to 12-fold | [3][18] |
| Abca4-/- Mice | 8 Months | ~5-fold |[5][19] |
Table 2: In Vitro Cytotoxicity of A2E
| Cell Type | A2E Concentration | Condition | Effect | Reference(s) |
|---|---|---|---|---|
| Porcine RPE | > 45 µM | Dark | Decreased cell viability | [20] |
| Porcine RPE | 67.5 µM | Dark | IC₅₀ (50% viability loss) | [20] |
| Human RPE | Not specified | Blue Light Exposure | 70% reduction in viability after 5 days | [12] |
| hiPSC-RPE | 10 µM | 4 Days Incubation | Increased cell death and VEGF-A production | [13][15] |
| ARPE-19 | Not specified | Blue Light + A2E | ~65% decrease in Glutathione (GSH) levels |[6] |
Table 3: Modulation of A2E-Induced Toxicity
| Cell Type | Treatment | Condition | Effect on Cell Viability | Reference(s) |
|---|---|---|---|---|
| ARPE-19 | Glutathione (GSH) (2-6 mM) | Blue Light + A2E | 18% to 39% recovery | [6] |
| ARPE-19 | Deferiprone (DFP) (50-200 µM) | Blue Light + A2E | 20% to 32% recovery | [6] |
| ARPE-19 | Ferrostatin-1 (Fer-1) | Blue Light + A2E | Significantly protected against ferroptosis | [6] |
| A2E-laden RPE | Oxygen Depletion | Blue Light | Blocked cell death | [14] |
| A2E-laden RPE | Deuterium Oxide (D₂O) | Blue Light | Increased number of nonviable cells |[14] |
Key Experimental Protocols
This section details common methodologies used to investigate the role of A2E in Stargardt disease.
Biomimetic Synthesis and Purification of A2E
Objective: To produce A2E in vitro for experimental use.
Protocol:
-
Reaction: Incubate all-trans-retinal (2 molar equivalents) and ethanolamine (B43304) (1 molar equivalent) in ethanol.[21][22] The reaction is typically carried out at room temperature in the dark for 2-4 days.[21][22]
-
Purification: The crude reaction product is first purified by silica (B1680970) gel gravity chromatography, eluting with a methanol (B129727):chloroform (e.g., 5:95) solvent system to separate A2E from unreacted retinal.[23][24]
-
HPLC Refinement: Further purification to obtain high-purity A2E and to separate it from its isomers (like iso-A2E) is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.[21][22] A gradient of acetonitrile (B52724) or methanol in water with 0.1% trifluoroacetic acid is commonly used for elution, with detection at 430 nm.[21]
-
Storage: Purified A2E is light-sensitive and should be stored under argon at -80°C in amber vials.[23]
A2E Loading in RPE Cell Cultures
Objective: To create an in vitro model of RPE lipofuscin accumulation.
Protocol:
-
Cell Culture: Human RPE cell lines (e.g., ARPE-19) or primary/iPSC-derived RPE cells are grown to confluence.[12][23]
-
A2E Complexation: Due to its hydrophobicity, A2E is often complexed with a carrier for efficient cellular uptake. A common method is to complex it with low-density lipoprotein (LDL), which allows for specific loading into the lysosomal compartment via receptor-mediated endocytosis.[12]
-
Incubation: The A2E-LDL complex (or A2E in a suitable solvent for direct application) is added to the cell culture medium at desired concentrations (e.g., 10-40 µM).[12][25] Cells are incubated for a period ranging from 6 hours to several days.[20][25] For long-term studies, repeated feedings may be performed.[12]
-
Verification: A2E accumulation is confirmed by fluorescence microscopy, observing the characteristic intracellular yellowish-green autofluorescent granules.[12][20]
A2E Phototoxicity and Viability Assay
Objective: To quantify the cytotoxic effect of A2E upon light exposure.
Protocol:
-
Cell Preparation: A2E-loaded and A2E-free (control) RPE cells are prepared in multi-well plates.
-
Light Exposure: Plates are exposed to a controlled light source, typically emitting blue light in the 400-500 nm range, for a defined duration (e.g., 18 hours).[12][25] Irradiance levels can be normalized to physiological conditions.[25] A parallel set of plates is kept in the dark as a control for dark toxicity.
-
Post-Exposure Incubation: Following light exposure, cells are returned to a dark incubator for a recovery period (e.g., 6 hours).[25]
-
Viability Assessment: Cell viability is measured using standard assays:
-
MTT Assay: Measures mitochondrial metabolic activity.[12]
-
LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase released from damaged cells.[6][15]
-
ApoTox-Glo™ Triplex Assay: Allows for simultaneous measurement of viability, cytotoxicity (necrosis), and caspase-3/7 activation (apoptosis) in the same well.[20][25]
-
Conclusion and Therapeutic Outlook
Pyridinium bisretinoid A2E is a central pathogenic agent in Stargardt disease. Its accumulation, a direct result of ABCA4 mutations, triggers a cascade of cytotoxic events in the RPE, including phototoxicity, oxidative stress, ferroptosis, lysosomal and mitochondrial dysfunction, and chronic inflammation. This complex pathology ultimately leads to the demise of RPE cells and the overlying photoreceptors, causing progressive vision loss.
The detailed understanding of A2E's role has paved the way for targeted therapeutic strategies. Current research focuses on:
-
Reducing A2E Formation: Visual cycle modulators (e.g., Emixustat) and deuterated vitamin A aim to slow the visual cycle and reduce the availability of all-trans-retinal for A2E synthesis.[26][27]
-
Mitigating A2E Toxicity: Antioxidants are being investigated to counteract the ROS-mediated damage induced by A2E.[27]
-
Gene Therapy: The primary goal is to restore functional ABCA4 protein in photoreceptors, thereby preventing the initial accumulation of A2E precursors.[26][28]
-
Cell Replacement Therapy: Stem cell-based approaches aim to replace damaged RPE cells, although the new cells could also be susceptible to A2E accumulation.[26]
A continued focus on the molecular mechanisms of A2E-induced RPE degeneration is critical for refining these therapeutic approaches and developing novel interventions for Stargardt disease.
References
- 1. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]
- 2. Inhibition of the visual cycle by A2E through direct interaction with RPE65 and implications in Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. An Overview of the Genetics of ABCA4 Retinopathies, an Evolving Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of A2E in RPE Atrophy [brightfocus.org]
- 8. ABCA4 ATP binding cassette subfamily A member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight Summary: Quantitative Fundus Autofluorescence and A2E Increase With Aging in Wild-Type and “Stargardt” Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells | Semantic Scholar [semanticscholar.org]
- 18. Fundus autofluorescence in the Abca4-/- mouse model of stargardt disease-correlation with accumulation of A2E, retinal function, and histology — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. columbia.edu [columbia.edu]
- 22. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. scispace.com [scispace.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How do different drug classes work in treating Stargardt Disease? [synapse.patsnap.com]
- 28. mdpi.com [mdpi.com]
The Vicious Cycle: A Technical Guide to A2E Accumulation and Lipofuscin Formation in RPE Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of the bis-retinoid N-retinylidene-N-retinylethanolamine (A2E) within retinal pigment epithelium (RPE) cells is a cardinal feature of cellular aging and a key contributor to the pathogenesis of retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD). A2E is a major component of lipofuscin, the autofluorescent aggregates of lipids and proteins that build up in the lysosomes of post-mitotic RPE cells. This technical guide provides an in-depth examination of the mechanisms underlying A2E accumulation, its role in lipofuscin formation, and its downstream cytotoxic effects on RPE cells. We will explore the intricate signaling pathways disrupted by A2E, present key quantitative data in a structured format, and detail the experimental protocols used to investigate these processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target the molecular drivers of retinal disease.
The Biogenesis of A2E: A Byproduct of the Visual Cycle
A2E is an unavoidable byproduct of the visual cycle, the metabolic pathway responsible for regenerating the chromophore 11-cis-retinal (B22103) essential for vision.[1] The formation of A2E occurs through the condensation of two molecules of all-trans-retinal (B13868) with a molecule of phosphatidylethanolamine (B1630911) (PE).[1] This process is initiated in the photoreceptor outer segments (POS) and is exacerbated by defects in the ATP-binding cassette transporter A4 (ABCA4), which is responsible for clearing all-trans-retinal from the POS discs.[2][3] Loss-of-function mutations in the ABCA4 gene lead to an accelerated accumulation of A2E and are the genetic basis of Stargardt disease.[1][2]
The precursor to A2E, A2-PE, is formed within the POS and is subsequently phagocytosed by the RPE cells.[3][4] Within the RPE lysosomes, A2-PE is hydrolyzed to release A2E, which, due to its amphiphilic nature and bulky structure, is resistant to lysosomal degradation and accumulates over time.[3][5]
From A2E to Lipofuscin: The Genesis of an Aggregate
Lipofuscin is a heterogeneous mixture of autofluorescent lipids, proteins, and other molecules that accumulate in the lysosomes of RPE cells.[6][7] A2E is a principal and well-characterized fluorophore of RPE lipofuscin.[1][8] The accumulation of A2E within the lysosome is a critical step in the formation of these lipofuscin granules.[6] While A2E is a major component, lipofuscin is a complex aggregate, and its exact composition can vary.[6][9] The characteristic autofluorescence of lipofuscin, often observed as fundus autofluorescence in clinical settings, is a key indicator of RPE stress and disease progression.[6]
The Pathophysiological Consequences of A2E Accumulation
The progressive accumulation of A2E within RPE lysosomes triggers a cascade of cytotoxic events that compromise cell function and viability. These detrimental effects are multifaceted and include lysosomal dysfunction, oxidative stress, mitochondrial impairment, and the induction of pro-inflammatory and pro-angiogenic pathways.
Lysosomal Dysfunction
A2E's detergent-like properties disrupt lysosomal membrane integrity, leading to an increase in lysosomal pH and the leakage of lysosomal enzymes into the cytoplasm.[10][11][12] This impairment of the lysosomal degradation pathway not only contributes to the further accumulation of cellular waste but also initiates apoptotic cell death.[10][11]
Oxidative Stress and Phototoxicity
A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals.[10][13][14] This photo-oxidative stress damages cellular components such as DNA, lipids, and proteins, leading to cellular dysfunction and death.[15][16] A2E-mediated phototoxicity is considered a significant contributor to the light-dependent damage observed in retinal degenerative diseases.[10][17]
Mitochondrial Damage
Mitochondria are also key targets of A2E-induced toxicity. A2E accumulation has been shown to decrease mitochondrial membrane potential and inhibit oxidative phosphorylation, thereby impairing cellular energy production.[13][18] This mitochondrial dysfunction, coupled with increased oxidative stress, creates a vicious cycle that exacerbates cellular damage.[13][17]
Signaling Pathways Dysregulated by A2E
A2E accumulation triggers a complex and interconnected network of signaling pathways that contribute to RPE cell death and retinal degeneration.
Inflammatory Pathways
A2E induces a robust inflammatory response in RPE cells, characterized by the upregulation of numerous pro-inflammatory cytokines and chemokines.[1] Key upregulated pathways include interleukin signaling, TGFβ signaling, and VEGF signaling.[1] This chronic inflammation contributes to the progression of diseases like AMD.[1]
Apoptosis and Cell Death Pathways
A2E can induce RPE cell death through multiple mechanisms, including apoptosis.[14] A2E-mediated oxidative stress and lysosomal membrane permeabilization can trigger the intrinsic apoptotic pathway.[12] Furthermore, A2E exposure can lead to the activation of ferroptosis, an iron-dependent form of programmed cell death.[14]
Calcium-Protein Kinase C (Ca2+-PKC) Signaling
A2E, particularly in conjunction with blue light exposure, can activate the Ca2+-PKC signaling pathway.[19] This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[19] The subsequent increase in intracellular calcium levels and activation of PKC can modulate various cellular processes, and its chronic activation may contribute to cellular dysfunction.[19]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on A2E accumulation and its effects on RPE cells.
Table 1: In Vitro A2E Loading and Cytotoxicity
| Cell Type | A2E Concentration (in media) | Incubation Time | Intracellular A2E Levels (ng/10^5 cells) | Cytotoxicity (IC50) | Reference |
| ARPE-19 | 10 µM | 4 days | Physiologically relevant | - | [1] |
| ARPE-19 | 15 µM (single dose) | 7 days | In vivo range | - | [20] |
| ARPE-19 | 5 µM (three doses) | 7 days | In vivo range | - | [20] |
| Cultured Human RPE | 10-25 µM | - | Comparable to human RPE | - | [21] |
| Porcine RPE | > 45 µM | 6 hours | - | 67.5 µM | [22] |
Table 2: Effects of A2E on RPE Cell Function
| Effect | Cell Type | A2E Concentration | Conditions | Key Findings | Reference |
| Decreased Cell Viability | A2E-fed RPE | - | Light exposure | Significant loss of viability by 72 hours | [10] |
| Increased Pro-inflammatory Cytokines | hiPSC-RPE | 10 µM | - | 2-fold or more upregulation of CXCL12, IL23A, TGFB2, CXCL1, IL16, CCL2, IL1B, CXCL8 | [1] |
| Increased VEGF-A Production | hiPSC-RPE | 10 µM | Time-dependent | Increased VEGF-A production | [1] |
| Decreased Glutathione (GSH) Levels | A2E-loaded ARPE-19 | - | Blue light | ~65% decrease in GSH levels | [14] |
| Inhibition of Phospholipid Digestion | A2E-loaded RPE | 25-100 µM | - | Failed to completely digest phospholipids (B1166683) within 24 hours | [5] |
| Increased Intracellular Ca2+, IP3, and DAG | Human RPE | 25 µmol/L | Blue light | Significant increase compared to controls | [12][19] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in A2E and lipofuscin research.
Synthesis of A2E
A2E can be synthesized by coupling all-trans-retinaldehyde to ethanolamine (B43304) in a 2:1 molar ratio.[10][21] The resulting product contains both A2E and its photoisomer, iso-A2E.[21] Purification is typically achieved using silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[23]
In Vitro Model of A2E Accumulation in RPE Cells
-
Cell Culture: Human RPE cell lines (e.g., ARPE-19) or primary human RPE cells are cultured to confluence.[1][23] ARPE-19 cells are often used as they are devoid of endogenous lipofuscin.[23]
-
A2E Loading: A2E, dissolved in a solvent like DMSO, is complexed with a carrier such as low-density lipoprotein (LDL) or delivered directly to the culture medium at desired concentrations (e.g., 10-25 µM).[10][21]
-
Incubation: Cells are incubated with the A2E-containing medium for a specified duration, ranging from hours to several days.[1][20] The medium may be replaced daily to maintain the A2E concentration.[1]
-
Verification of Accumulation: Intracellular A2E accumulation is confirmed and quantified using fluorescence microscopy and HPLC analysis of cell extracts.[10][21]
Quantification of A2E
A2E levels in RPE cells or tissue extracts are quantified by reverse-phase HPLC with UV/VIS detection, typically monitoring at 430 nm.[21][23] The identity of the A2E peak is often confirmed by tandem mass spectrometry.[8][24]
Measurement of Lipofuscin Autofluorescence
Lipofuscin accumulation is assessed by measuring its intrinsic fluorescence. In vitro, fluorescence microscopy is used to visualize lipofuscin granules within cells.[10] In vivo and ex vivo, fundus autofluorescence imaging and confocal microscopy of retinal flat mounts are employed.[24][25] The emission spectrum of lipofuscin typically peaks around 610 nm when excited with blue light (e.g., 488 nm).[8][24]
Assessment of Cell Viability and Cytotoxicity
-
MTT/MTS Assays: These colorimetric assays measure mitochondrial metabolic activity as an indicator of cell viability.[14]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of plasma membrane integrity.[21]
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining and TUNEL assays are used to detect apoptotic cells.[12]
Conclusion and Future Directions
The accumulation of A2E and the subsequent formation of lipofuscin represent a central hub of pathology in a range of retinal degenerative diseases. The multifaceted toxicity of A2E, encompassing lysosomal and mitochondrial dysfunction, oxidative stress, and the activation of pro-inflammatory and cell death pathways, underscores its significance as a therapeutic target. A thorough understanding of the molecular mechanisms detailed in this guide is paramount for the development of novel therapeutic strategies aimed at mitigating A2E-induced RPE degeneration. Future research should focus on the development of agents that can inhibit A2E formation, promote its clearance, or protect RPE cells from its downstream toxic effects. The experimental models and protocols outlined herein provide a robust framework for the preclinical evaluation of such innovative therapeutic interventions.
References
- 1. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-binding cassette transporter ABCA4 and chemical isomerization protect photoreceptor cells from the toxic accumulation of excess 11-cis-retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Photoreceptor ABC Transporter ABCA4 in Lipid Transport and Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2E and Lipofuscin Distributions in Macaque Retinal Pigment Epithelium are Similar to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipofuscin and A2E Accumulate with Age in the Retinal Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of A2E on lysosome membrane permeability during blue light-induced human RPEs apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of A2E in RPE Atrophy [brightfocus.org]
- 17. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The age lipid A2E and mitochondrial dysfunction synergistically impair phagocytosis by retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Lipofuscin: The Origin of the Autofluorescence Signal | Ento Key [entokey.com]
The Chemical Landscape of Pyridinium Bisretinoid A2E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium (B92312) bisretinoid A2E is a lipofuscin fluorophore that accumulates in retinal pigment epithelial (RPE) cells with age and is implicated in the pathogenesis of retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD). Its unique chemical structure, characterized by a pyridinium core and two retinoid-derived arms, underpins its complex physicochemical and biological properties. This technical guide provides an in-depth overview of the chemical structure, properties, and experimental analysis of A2E, tailored for professionals in retinal biology and drug development.
Chemical Structure and Properties of A2E
A2E is a cationic pyridinium bisretinoid formed from the condensation of two molecules of all-trans-retinal (B13868) with one molecule of ethanolamine (B43304).[1] Its amphiphilic nature, with a polar pyridinium headgroup and two long, hydrophobic retinoid side chains, drives its aggregation and detergent-like activity in biological systems.[2] The formal IUPAC name for A2E is 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol.[3]
Visualization of the Chemical Structure of A2E
Caption: Chemical structure of Pyridinium bisretinoid A2E.
Physicochemical Properties of A2E
The following table summarizes the key quantitative properties of A2E.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₂H₅₈NO⁺ | [3] |
| Molecular Weight | 592.93 g/mol | [3] |
| Exact Mass | 592.4513 Da | [3] |
| Elemental Analysis | C, 85.08%; H, 9.86%; N, 2.36%; O, 2.70% | [3] |
| UV-Visible Absorption | In Methanol (B129727): λmax at 334 nm (εM 25,600 M⁻¹cm⁻¹) and 439 nm (εM 36,900 M⁻¹cm⁻¹) | [1] |
| In Acetonitrile (B52724): λmax at 330 nm and 435 nm | [4] | |
| Fluorescence Emission | In n-Butyl Chloride: λmax = 585 nm | [5] |
| In Methanol: λmax = 600 nm | [5][6] | |
| In PBS: λmax = 610 nm | [5][6] | |
| Intracellular (RPE cells): λmax = 565-570 nm | [5] | |
| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [3] |
Biological Properties and Signaling Pathways
A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anions.[7][8] This photo-oxidative stress is a key initiator of cellular damage in the retina.
Blue Light-Induced Apoptosis
Blue light exposure of A2E-laden RPE cells triggers a cascade of events leading to programmed cell death (apoptosis). This process is mediated by the activation of caspase-3, a key executioner caspase.[2][9] The anti-apoptotic protein Bcl-2 has been shown to offer protection against this A2E-mediated phototoxicity.[2][9] Furthermore, A2E and blue light synergistically increase intracellular calcium (Ca²⁺) levels, which in turn activates Protein Kinase C (PKC), a crucial step in the apoptotic signaling pathway.[3]
Caption: A2E-mediated blue light-induced apoptosis signaling.
A2E and Autophagy
Autophagy is a cellular recycling process that is crucial for maintaining RPE cell health. A2E has a complex relationship with autophagy. While it can initially induce autophagy as a protective response, chronic accumulation of A2E can impair autophagic flux, partly by upregulating Rubicon, a negative regulator of this process.[10][11] Enhancing autophagy has been shown to be protective against the detrimental effects of A2E.[11]
Caption: The dual role of A2E in the regulation of autophagy.
Experimental Protocols
The synthesis and characterization of A2E are critical for research into its biological functions. The following sections provide an overview of common experimental workflows.
Synthesis and Characterization Workflow
A common workflow for studying A2E involves its chemical synthesis, followed by purification and characterization using various analytical techniques.
Caption: General experimental workflow for A2E synthesis and characterization.
Detailed Methodologies
3.2.1. One-Pot Biomimetic Synthesis of A2E [1][9][12]
-
Reactants: Combine all-trans-retinal and ethanolamine in a 2:1 molar ratio.
-
Solvent: Use ethanol (B145695) as the reaction solvent.
-
Conditions: The reaction is typically carried out at room temperature in the dark for 2 to 4 days.[1][9] Some protocols may include acetic acid to improve yield.[1]
-
Purification: The crude product is purified by silica gel chromatography.[9]
-
Purity Confirmation: The purity of the synthesized A2E is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9]
3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis [1][13][14]
-
System: A reverse-phase HPLC system equipped with a photodiode array (PDA) detector is commonly used.
-
Column: A C18 column (e.g., Atlantis dC18, 4.6 mm x 150 mm) is suitable for separation.[1][13]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% trifluoroacetic acid (TFA), is used. A typical gradient is 85% to 100% acetonitrile over 15 minutes.[1][13]
-
Detection: A2E is detected by its absorbance at approximately 430 nm.[13] Full spectra from 250-600 nm are often recorded to confirm identity.[13]
-
Quantification: The amount of A2E can be quantified by comparing the area under the curve of the A2E peak to a standard curve of known A2E concentrations.[13]
3.2.3. Mass Spectrometry (MS) Analysis [13][15][16]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: A2E is detected by its mass-to-charge ratio (m/z) of 592.7 [M]⁺.[15]
-
Tandem MS (MS/MS): For more specific quantification and structural confirmation, tandem mass spectrometry is employed. The parent ion (m/z 592) is fragmented, and a prominent fragment ion (e.g., m/z 418) is monitored for quantification.[13]
-
Sensitivity: MS-based methods are significantly more sensitive than absorption spectroscopy, allowing for the detection of fmol quantities of A2E.[13][16]
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: NMR spectroscopy is used for the definitive structural elucidation of A2E.
-
Solvent: Due to the sensitivity of A2E to acidic conditions which may be present in CDCl₃, deuterated methanol (CD₃OD) is the preferred solvent for NMR analysis.[1]
-
Spectra: Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments.
-
Sample Purity: The purity of the A2E sample is crucial for obtaining high-quality NMR spectra.
Conclusion
This compound is a molecule of significant interest in the study of retinal health and disease. Its complex chemistry and phototoxicity make it a key player in the age-related changes observed in the retina. A thorough understanding of its structure, properties, and the cellular pathways it affects is essential for the development of therapeutic strategies aimed at mitigating its detrimental effects. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate study of this important biomolecule.
References
- 1. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy induces retinal pigment epithelial cell damage by the lipofuscin fluorophore A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photosensitization of A2E triggers telomere dysfunction and accelerates retinal pigment epithelium senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in Age-Related Macular Degeneration: A Regulatory Mechanism of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Involved in A2E Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Blue light-induced apoptosis of A2E-containing RPE: involvement of caspase-3 and protection by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rubicon regulates A2E-induced autophagy impairment in the retinal pigment epithelium implicated in the pathology of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]
A2E-Induced Oxidative Stress: A Technical Guide to its Effects on Retinal Pigment Epithelium Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, accumulates in retinal pigment epithelium (RPE) cells with age and is implicated in the pathogenesis of retinal degenerative diseases such as age-related macular degeneration (AMD) and Stargardt disease. This technical guide provides an in-depth overview of the mechanisms by which A2E induces oxidative stress in RPE cells and the subsequent cellular consequences. Detailed experimental protocols for studying these effects are provided, along with a summary of quantitative data from key studies. Furthermore, critical signaling pathways involved in A2E-mediated RPE cell damage are visualized to facilitate a deeper understanding of the molecular events.
Introduction: A2E and its Role in Retinal Pathology
A2E is a bis-retinoid pyridinium (B92312) compound that is formed as a byproduct of the visual cycle.[1] It is generated from the condensation of two molecules of all-trans-retinal (B13868) with one molecule of phosphatidylethanolamine.[1] As a major fluorophore of lipofuscin, A2E accumulates within the lysosomes of RPE cells over time.[2] This accumulation is not benign; A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), leading to a state of oxidative stress.[3][4][5] This oxidative stress is a key driver of RPE cell dysfunction and death, contributing to the progression of retinal degenerative diseases.[3][6]
The Mechanism of A2E-Induced Oxidative Stress
The primary mechanism by which A2E induces oxidative stress is through its action as a photosensitizer. When exposed to blue light (around 430 nm), A2E absorbs photons and enters an excited state.[3] This excited A2E can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4] Additionally, A2E photooxidation can lead to the production of other ROS, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3] These ROS can then inflict damage on a wide array of cellular components.
Cellular Effects of A2E-Induced Oxidative Stress on RPE Cells
The overproduction of ROS initiated by photo-excited A2E has profound and detrimental effects on RPE cells, impacting key organelles and cellular processes.
Mitochondrial Dysfunction
Mitochondria are particularly vulnerable to A2E-induced oxidative stress. The accumulation of ROS leads to a decrease in mitochondrial membrane potential (ΔΨm), a critical component of normal mitochondrial function.[6][7] This disruption of the mitochondrial membrane potential impairs ATP synthesis and can trigger the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic apoptosis pathway.[6]
Lysosomal Destabilization
A2E accumulates within lysosomes, and its photo-oxidative activity can damage the lysosomal membrane, leading to increased permeability. This allows the leakage of lysosomal hydrolases into the cytoplasm, which can digest cellular components and contribute to cell death.[8]
DNA Damage
A2E-induced oxidative stress can also lead to significant DNA damage. ROS can cause single- and double-strand breaks, as well as the oxidation of DNA bases, forming lesions such as 8-oxo-deoxyguanosine (8-oxo-dG).[9][10][11] If this damage is not repaired, it can lead to mutations and trigger apoptotic cell death.[9]
Inflammatory Response
A2E can act as a danger signal, triggering an inflammatory response in RPE cells. One of the key pathways involved is the activation of the NLRP3 inflammasome.[12][13] Upon activation, the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[12][13] A2E has also been shown to increase the secretion of other pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1.[12][13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of A2E on RPE cells.
Table 1: A2E-Induced Cytotoxicity in RPE Cells
| A2E Concentration (µM) | Exposure Time | Assay | Cell Viability (% of Control) | Reference |
| 25 | 48h, then 30 min blue light + 24h | MTS | ~50% | [3] |
| 50 | 48h, then 30 min blue light + 24h | MTS | ~30% | [3] |
| 45 | 6h | CellTiter-Glo | Loss of survival detected | [8] |
| 67.5 | 6h | CellTiter-Glo | 50% (IC50) | [8] |
Table 2: A2E-Induced ROS Production in RPE Cells
| A2E Concentration (µM) | Light Exposure | Assay | Fold Increase in ROS | Reference |
| 25 | 30 min blue light | H2DCFDA | ~7-fold | [3] |
| 25 | 30 min blue light | H2DCFDA | Inhibited by ~50% with 4mM GSH | [3] |
| 25 | 30 min blue light | H2DCFDA | Inhibited by ~43% with 100µM DFP | [3] |
| 25 | 30 min blue light | H2DCFDA | Inhibited by ~64% with 30µM Fer-1 | [3] |
Table 3: A2E-Induced Mitochondrial Membrane Potential (ΔΨm) Disruption in RPE Cells
| A2E Concentration (µM) | Light Exposure | Assay | Observation | Reference |
| Not specified | Blue light | JC-1 | Decreased ΔΨm | [6] |
| 25 | Blue light | JC-1 | Lower ΔΨm than control | [7] |
Table 4: A2E-Induced DNA Damage in RPE Cells
| A2E Treatment | Light Exposure (430 nm) | Assay | Mean Tail Moment (Arbitrary Units) | Reference |
| A2E-laden | 20 min | Alkaline Comet | ~25 | [9][11] |
| A2E-laden + 10mM Sodium Azide | 20 min | Alkaline Comet | ~10 | [9][11] |
| A2E-epoxides | None | Alkaline Comet | Significantly elevated vs. control | [15] |
Table 5: A2E-Induced Inflammatory Cytokine Secretion in RPE Cells
| A2E Concentration (µM) | Cytokine | Assay | Result | Reference |
| 25 | IL-1β, IL-2, IL-6, TNF-α | Multiplex/ELISA | Significant increase (p<0.0001) | [12][13] |
| 10 | IL-1β, IL-12b, IL-18 | RT-qPCR | Increased mRNA levels | [14] |
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in A2E-induced RPE cell damage.
Caption: A2E-induced apoptotic signaling pathway.
Caption: A2E-induced NLRP3 inflammasome activation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of A2E-induced oxidative stress on RPE cells.
A2E Synthesis and Purification
Principle: A2E is synthesized through a one-pot reaction of all-trans-retinal and ethanolamine (B43304). Purification is typically achieved through silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).
Protocol:
-
Dissolve all-trans-retinal and ethanolamine in a 2:1 molar ratio in ethanol.
-
Incubate the reaction mixture in the dark at room temperature for 2-3 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).
-
Further purify the A2E-containing fractions by reverse-phase HPLC.
-
Confirm the identity and purity of A2E by UV-Vis spectroscopy and mass spectrometry.
Cell Culture and A2E Loading
Principle: The human RPE cell line ARPE-19 is a commonly used in vitro model. These cells are incubated with A2E, which they internalize and accumulate in their lysosomes.
Protocol:
-
Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of A2E (typically 10-50 µM).
-
Incubate the cells with A2E for the desired period (e.g., 24-48 hours).
-
For phototoxicity studies, after A2E loading, wash the cells with phosphate-buffered saline (PBS) and expose them to blue light (e.g., 430 nm) for a specified duration.
Measurement of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
After A2E treatment and/or blue light exposure, wash the cells with warm PBS.
-
Incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Protocol:
-
Following experimental treatment, wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Detection of DNA Damage (Alkaline Comet Assay)
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA with strand breaks migrates out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Harvest the treated cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to calculate the "tail moment" (the product of the tail length and the fraction of DNA in the tail).[9][11]
Analysis of NLRP3 Inflammasome Activation (Western Blot)
Principle: Western blotting is used to detect the expression and activation of NLRP3 inflammasome components. Activation is typically assessed by detecting the cleaved (active) form of caspase-1 (p20 subunit) and the mature form of IL-1β.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against NLRP3, ASC, cleaved caspase-1 (p20), and IL-1β overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram provides a general workflow for studying A2E-induced oxidative stress in RPE cells.
Caption: General experimental workflow.
Conclusion
A2E-induced oxidative stress is a critical factor in the demise of RPE cells and the progression of retinal degenerative diseases. This guide has provided a comprehensive overview of the mechanisms involved, the cellular consequences, and detailed protocols for investigating these phenomena. A deeper understanding of these processes is essential for the development of novel therapeutic strategies aimed at protecting RPE cells and preserving vision.
References
- 1. Photooxidation of A2E by Blue Light Regulates Heme Oxygenase 1 Expression via NF-κB and Lysine Methyltransferase 2A in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The Age Lipid A2E and Mitochondrial Dysfunction Synergistically Impair Phagocytosis by Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of A2E on the Uptake and Release of Calcium in the Lysosomes and Mitochondria of Human RPE Cells Exposed to Blue Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple A2E treatments lead to melanization of rod outer segment–challenged ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. DNA is a target of the photodynamic effects elicited in A2E-laden RPE by blue-light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A2E induces IL-1ß production in retinal pigment epithelial cells via the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A2E Induces IL-1ß Production in Retinal Pigment Epithelial Cells via the NLRP3 Inflammasome | PLOS One [journals.plos.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
The Genesis of a Vision-Threatening Fluorophore: A Technical Guide to the Natural Precursors of Pyridinium Bisretinoid A2E
For Immediate Release
New York, NY – December 9, 2025 – In the intricate biochemical ballet of the visual cycle, a detrimental byproduct, pyridinium (B92312) bisretinoid A2E, silently accumulates in the retinal pigment epithelium (RPE), implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease. This technical guide offers an in-depth exploration of the natural precursors and the biosynthetic pathway of A2E, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its formation. This document summarizes key quantitative data, details experimental protocols for studying A2E biogenesis, and provides visual representations of the involved pathways and workflows.
The Building Blocks of A2E: Primary Precursors
The formation of A2E is a non-enzymatic process originating from fundamental components of the visual cycle. The primary natural precursors of A2E are:
-
Two molecules of all-trans-retinal (B13868) (atRAL): A derivative of vitamin A, all-trans-retinal is generated following the photoisomerization of 11-cis-retinal (B22103) upon light absorption by rhodopsin in photoreceptor cells.[1][2][3][4][5]
-
One molecule of phosphatidylethanolamine (B1630911) (PE): A major phospholipid component of photoreceptor outer segment disc membranes.[1][2][3][4][5]
The condensation of these precursors initiates a cascade of chemical reactions that culminate in the formation of A2E.
The Biosynthetic Pathway: From Photoreceptors to the RPE
The biosynthesis of A2E is a multi-step process that spans two key retinal cell types: the photoreceptors and the retinal pigment epithelium (RPE). The initial stages, leading to the formation of the immediate precursor A2PE, occur within the photoreceptor outer segments.[1][4][5][6][7] The final conversion to A2E takes place in the lysosomes of the RPE cells following the phagocytosis of senescent photoreceptor outer segments.[1][5][8]
The key steps in the A2E biosynthetic pathway are:
-
Formation of N-retinylidene-phosphatidylethanolamine (NRPE): One molecule of all-trans-retinal reacts with the primary amine of phosphatidylethanolamine to form a Schiff base adduct known as NRPE.[4][6][7][9]
-
Addition of a Second Retinal Molecule: NRPE then reacts with a second molecule of all-trans-retinal.[6][7][9]
-
Cyclization and Oxidation to form A2PE: This is followed by a series of non-enzymatic reactions, including tautomerization and 6π-electrocyclization, to form a dihydropyridinium intermediate, dihydropyridinium-A2PE (A2PE-H₂).[9][10] Subsequent oxidation of A2PE-H₂ leads to the formation of a stable phosphatidyl-pyridinium bisretinoid called A2PE.[6][9][10]
-
Hydrolysis to A2E: A2PE is the immediate and direct precursor to A2E. Following the phagocytosis of photoreceptor outer segments by the RPE, A2PE is transported to the lysosomes. Within the acidic environment of the lysosome, the enzyme phospholipase D mediates the hydrolysis of the phosphodiester bond in A2PE, releasing A2E and phosphatidic acid.[1][4][7][9]
Quantitative Analysis of A2E and its Precursors
While the biosynthetic pathway is qualitatively well-understood, quantitative data on the reaction kinetics and precursor concentrations are crucial for developing therapeutic interventions. The following table summarizes available quantitative information from studies using animal models and in vitro systems.
| Analyte | Model System | Condition | Fold Change/Concentration | Reference |
| A2E | 6-month-old Abca4-/- mice vs. wild-type | In vivo | 8-fold increase | [8] |
| A2E | Synthetic A2E standard | In vitro (LC-MS/MS) | Detectable at low femtomole quantities | [8] |
| A2E | ABCR-/- mouse eyecup extracts | In vitro (MS/MS) | Quantifiable from 5-100 fmol | [11][12] |
| Singly-oxidized A2E | Synthetic A2E and ABCR-/- mouse samples | Sample handling | ~8% of total A2E | [11] |
Experimental Protocols for Studying A2E Biosynthesis
The elucidation of the A2E biosynthetic pathway has been made possible through a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Biomimetic Synthesis of A2E and its Precursors
This protocol allows for the in vitro synthesis of A2E and its intermediates, providing material for analytical standards and for studying the reaction mechanism.
-
Reactants: All-trans-retinal and either phosphatidylethanolamine or ethanolamine (B43304) are used as starting materials.[9] The use of ethanolamine is often preferred as it results in a more facile reaction and higher product yield.[9]
-
Reaction Conditions: For A2E synthesis, ethanolamine (e.g., 77.5 µmol) and all-trans-retinal (e.g., 176 µmol) are incubated in ethanol (B145695) at room temperature for 2 days in the dark.[6] For A2-PE synthesis, dipalmitoyl-L-α-phosphatidylethanolamine (e.g., 72 µmol) and all-trans-retinal (e.g., 164 µmol) are reacted in chloroform (B151607) at 37°C for 3 days in the dark.[6]
-
Monitoring: The reaction progress can be monitored at various time points (e.g., 1, 4, and 8 hours, and 1, 3, and 7 days) by analyzing aliquots of the reaction mixture.[9]
-
Purification: The synthesized compounds are purified by silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).[6][9]
Detection and Quantitation by HPLC and Mass Spectrometry
A combination of HPLC and mass spectrometry is the gold standard for the detection, identification, and quantitation of A2E and its precursors.
-
Sample Preparation: RPE extracts are dried and reconstituted in a suitable solvent, such as 85% methanol (B129727) with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 10 fmol/µL for LC-MS/MS analysis.[8][11]
-
HPLC Separation:
-
For A2PE and A2E: A reverse-phase C4 column can be used with a gradient of acetonitrile (B52724) in water (containing 0.1% TFA).[9]
-
For A2-DHP-PE: A reverse-phase C18 column with a gradient of acetonitrile in water (containing 0.1% TFA) is employed.[9]
-
For A2-PE (Normal Phase): A silica column with a solvent system of hexane:isopropanol:ethanol:K₂PO₄ buffer:TFA is used.[6]
-
-
Detection and Quantitation:
-
UV-Vis Detection: A photodiode array detector is used to monitor the column effluent at the characteristic absorbance maxima of the compounds (e.g., ~430 nm for A2E and A2PE, and ~490 nm for dihydropyridinium-A2E).[9]
-
Mass Spectrometry: Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is coupled to the HPLC system for structural confirmation and sensitive quantitation.[6][7] Tandem mass spectrometry (MS/MS) is used for specific quantitation by monitoring the fragmentation of the parent ion to a specific product ion (e.g., m/z 592 to m/z 418 for A2E).[8][11]
-
Cell Culture Models for Studying A2E Effects
Human RPE cell lines, such as ARPE-19, provide a valuable in vitro system to investigate the cellular consequences of A2E accumulation.
-
Cell Culture: ARPE-19 cells are grown to confluence in a suitable medium (e.g., DMEM with 10% fetal bovine serum).[9][13]
-
A2E Administration: Synthesized A2E is delivered to the cells. For example, cells can be fed with 10 µM A2PE four times at three-day intervals.[13]
-
Experimental Treatments: The A2E-loaded cells can then be subjected to various experimental conditions, such as irradiation with blue light, to study the cytotoxic and phototoxic effects of A2E.[13]
-
Analysis: Following treatment, cells can be harvested and analyzed for various endpoints, including cell viability, apoptosis, and the production of inflammatory cytokines.[2] The intracellular accumulation of A2E and its derivatives can be analyzed by HPLC and mass spectrometry.[13]
Conclusion and Future Directions
The elucidation of the biosynthetic pathway of A2E has provided critical insights into the molecular origins of a key player in retinal degenerative diseases. The non-enzymatic nature of its formation from essential components of the visual cycle presents a significant challenge for therapeutic intervention. However, a detailed understanding of its precursors and the reaction cascade opens avenues for the development of strategies aimed at reducing the availability of all-trans-retinal, sequestering reactive intermediates, or inhibiting the key chemical transformations. Future research, particularly focusing on the precise quantification of reaction rates in vivo and the identification of factors that modulate A2E formation, will be instrumental in the design of effective therapies to combat A2E-mediated retinal pathology.
References
- 1. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]
- 2. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bisretinoids of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. columbia.edu [columbia.edu]
- 7. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Understanding the Cytotoxicity of A2E in Retinal Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-retinylidene-N-retinylethanolamine (A2E) is a major fluorophore of lipofuscin, the age-related pigment that accumulates in retinal pigment epithelial (RPE) cells.[1] This accumulation is implicated in the pathogenesis of retinal degenerative diseases, including Stargardt's disease and age-related macular degeneration (AMD).[2] A2E exhibits cytotoxicity, particularly upon exposure to blue light, which triggers a cascade of events leading to retinal cell death.[3][4] This guide provides a comprehensive overview of the mechanisms of A2E cytotoxicity, detailed experimental protocols for its assessment, and a summary of quantitative data from various studies.
Mechanisms of A2E Cytotoxicity
A2E-mediated cytotoxicity is a multifactorial process involving oxidative stress, lysosomal dysfunction, and the activation of specific cell death pathways.
1. Oxidative Stress and Ferroptosis:
Upon irradiation with blue light (especially around 430 nm), A2E acts as a photosensitizer, generating reactive oxygen species (ROS).[5][6] This oxidative stress leads to lipid peroxidation and DNA damage.[7] A2E-induced oxidative stress can also trigger ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[5] This process involves the depletion of glutathione (B108866) (GSH) and inactivation of glutathione peroxidase 4 (GPX4).[5]
2. Lysosomal and Mitochondrial Dysfunction:
A2E, being an amphiphilic molecule, can act as a detergent, disrupting cellular membranes.[8][9] It preferentially accumulates in the acidic environment of lysosomes, leading to an increase in intralysosomal pH and impairment of lysosomal degradative functions.[10] This can cause lysosomal membrane permeabilization (LMP), releasing lysosomal contents into the cytoplasm and initiating cell death pathways.[11][12] A2E-induced oxidative stress also damages mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.
3. Apoptotic Signaling Pathways:
Blue light exposure of A2E-laden RPE cells initiates a programmed cell death cascade involving the activation of caspases, particularly caspase-3.[3][4] This apoptotic pathway is modulated by the Bcl-2 family of proteins.[4]
4. Inflammasome Activation:
A2E can act as a danger signal, stimulating the production of inflammatory chemokines and cytokines in RPE cells through the activation of the NLRP3 inflammasome. This leads to the release of IL-1ß, contributing to the inflammatory environment seen in AMD.
Data Presentation: Quantitative Effects of A2E on Retinal Cell Viability
The following tables summarize the dose- and time-dependent cytotoxic effects of A2E on various retinal cell lines.
Table 1: Dose-Dependent Cytotoxicity of A2E in Retinal Cell Cultures
| Cell Line | A2E Concentration (µM) | Incubation Time | Light Exposure | Assay | Key Findings |
| ARPE-19 | 25, 50 | 48 h | 30 min blue light (430 nm) | MTS | No significant effect without light. With light, viability decreased by ~58% (25 µM) and ~79% (50 µM).[5] |
| ARPE-19 | 5, 10, 30 | 3, 6, 12, 24, 48 h | No | TEER | Dose-dependent decrease in trans-epithelial electrical resistance, indicating compromised cell barrier function. |
| ARPE-19 | 1-100 | Not specified | No | MTT | A2E induced a dose-dependent decrease in cell viability. |
| hiPSC-RPE | 10 | 4 days | No | LDH | Increased lactate (B86563) dehydrogenase release, indicating cell death. |
| ARPE-19 | 2.5, 5, 40 | Not specified | Smart device light | MTT | No significant effect at 2.5 µM. Significant apoptosis at ≥5 µM, with ~90% at 40 µM. |
| hRPE | <25 | 0-24 h | No/Visible light | MTS, LDH | A2E (<25 µM) did not affect cell metabolism or membrane integrity in the dark or when irradiated. |
Table 2: Time-Dependent Cytotoxicity of A2E in Retinal Cell Cultures
| Cell Line | A2E Concentration (µM) | Incubation Time | Light Exposure | Assay | Key Findings |
| ARPE-19 | 20 | 3 h, 6 h | No | MTT | Time-dependent increase in cell death.[1] |
| ARPE-19 | 10, 25, 50 | 24, 48, 72 h | No | CCK-8 | Cell viability decreased with extended culturing time at 25 and 50 µM. |
| ARPE-19 | Not specified | 1.5, 6, 12 h | Smart device light | MTT | Significant cell death after 1.5 h, >50% at 6 h, and >90% at 12 h. |
| A2E-fed hRPE | Not specified | 72 h | Short wavelength visible light (400-500 nm) | Cell Viability | Significant loss of cell viability by 72 hours.[10] |
| A2E-loaded ARPE-19 | 100 | 1, 3, 6 h | 480 nm blue light (15, 30, 60s) | TUNEL | TUNEL-positive cells detected at 3 h, increasing at 6 h. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
A2E Preparation and Administration to Retinal Cell Cultures
Objective: To synthesize A2E and load it into retinal cell cultures to mimic in vivo accumulation.
Materials:
-
Acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM/F12)
-
Retinal pigment epithelial cells (e.g., ARPE-19)
Procedure:
-
A2E Synthesis: A2E can be synthesized by reacting all-trans-retinal (2 equivalents) with ethanolamine (1 equivalent) in ethanol in the presence of a catalytic amount of acetic acid. The reaction is typically carried out in the dark at room temperature for several days. The resulting A2E is then purified, often by silica (B1680970) gel column chromatography.
-
Stock Solution Preparation: A2E is dissolved in DMSO to prepare a concentrated stock solution, which should be stored at -20°C or -80°C in the dark.[8]
-
Cell Loading: For experiments, the A2E stock solution is diluted in cell culture medium to the desired final concentration (e.g., 10-100 µM).[8] Confluent cultures of retinal cells are incubated with the A2E-containing medium for a specified period (e.g., 24-72 hours) to allow for intracellular accumulation. Control cells should be incubated with medium containing the same concentration of DMSO used for the A2E-treated cells.
Cell Viability Assessment using MTT Assay
Objective: To quantify the cytotoxic effect of A2E by measuring the metabolic activity of cultured retinal cells.
Materials:
-
A2E-treated and control retinal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Serum-free culture medium
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
After A2E treatment, discard the culture medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-3 hours.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells after subtracting the background absorbance.
Apoptosis Detection using TUNEL Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in A2E-treated retinal cells.
Materials:
-
A2E-treated and control retinal cells on coverslips or in a multi-well plate
-
TUNEL (TdT-dUTP Nick-End Labeling) assay kit
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or view the plate under a fluorescence microscope.
-
Apoptotic cells will show fluorescence (typically green or red, depending on the label used in the kit) in their nuclei, indicating DNA fragmentation. The total number of cells can be determined by counting the DAPI-stained nuclei. The percentage of apoptotic cells is then calculated.
Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
Objective: To quantify the level of intracellular ROS generated in response to A2E and blue light exposure.
Materials:
-
A2E-treated and control retinal cells
-
H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
After A2E loading and/or blue light exposure, wash the cells with PBS.
-
Incubate the cells with H2DCFDA solution (typically 5-10 µM in PBS or serum-free medium) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The excitation and emission wavelengths for dichlorofluorescein (DCF) are typically around 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Mandatory Visualizations
Signaling Pathways
Caption: A2E-induced apoptotic and inflammatory signaling pathways in retinal cells.
Caption: The debated role of the JNK signaling pathway in A2E-mediated cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for assessing A2E cytotoxicity in retinal cell cultures.
References
- 1. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of c-Abl, p53 and the MAP kinase JNK in the cell death program initiated in A2E-laden ARPE-19 cells by exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of JNK signaling promotes all-trans-retinal–induced photoreceptor apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Low-Luminance Blue Light-Enhanced Phototoxicity in A2E-Laden RPE Cell Cultures and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Activation and role of MAP kinase-dependent pathways in retinal pigment epithelium cells: JNK1, P38 kinase, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of JNK signaling promotes all- trans- retinal-induced photoreceptor apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A2E Extraction from Retinal Tissue for HPLC Analysis
Introduction
N-retinylidene-N-retinylethanolamine (A2E) is a pyridinium (B92312) bis-retinoid compound that is a major component of lipofuscin.[1][2][3] Lipofuscin is an age-related accumulation of fluorescent material in the retinal pigment epithelium (RPE) cells.[1][2] The accumulation of A2E is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD), making its accurate quantification crucial for research and drug development.[2][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of A2E from retinal tissue extracts.[1][3] These application notes provide detailed protocols for the extraction of A2E from retinal tissue and its subsequent analysis by HPLC.
Principle
The protocol is based on the principle of liquid-liquid extraction to isolate A2E from retinal tissue homogenates, followed by reversed-phase HPLC for separation and quantification. A2E is a hydrophobic molecule, and its extraction is typically achieved using organic solvents such as a chloroform (B151607) and methanol (B129727) mixture.[2][4][5] The subsequent HPLC analysis separates A2E from other retinoids and cellular components, allowing for its detection and quantification based on its characteristic UV-visible absorbance spectrum.[3][6]
Experimental Protocols
I. Materials and Reagents
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
-
Tissue:
-
Retinal tissue or RPE-choroid samples
-
-
Equipment:
-
Homogenizer (e.g., glass-to-glass or bead beater)
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase HPLC column (e.g., C18, C4)
-
Syringe filters (0.22 µm)
-
II. A2E Extraction Protocol
This protocol is adapted from established methods for A2E extraction from retinal tissue.[2][7][8] All procedures involving retinoids should be performed under dim red or yellow light to prevent photodegradation.[3][9]
-
Tissue Homogenization:
-
For each sample, place the retinal or RPE-choroid tissue in a glass homogenizer or a bead beater tube.
-
Add 1 mL of PBS and 2 mL of a 1:1 (v/v) chloroform:methanol mixture.[2] Some protocols suggest a 2:1 chloroform:methanol ratio.[10]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. For bead beaters, a short burst of 15 seconds can be effective.[4]
-
-
Phase Separation and Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic phases.[11]
-
Carefully collect the lower organic layer, which contains the A2E, using a glass pipette and transfer it to a clean tube.
-
To maximize yield, a second extraction of the aqueous phase can be performed by adding another 2 mL of the chloroform:methanol mixture, vortexing, centrifuging, and collecting the organic layer.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the HPLC mobile phase or methanol containing 0.1% TFA.[5]
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
-
III. HPLC Analysis Protocol
The following are typical HPLC conditions for A2E analysis. Optimization may be required based on the specific HPLC system and column used.
-
HPLC System and Column:
-
Mobile Phase and Gradient:
-
A common mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[12][13]
-
An alternative is a gradient of methanol and water with 0.1% TFA.[3][6]
-
A typical gradient starts with 85% methanol or acetonitrile and increases to 96-100% over 15-30 minutes.[3][12][13]
-
-
Flow Rate and Detection:
-
Quantification:
Data Presentation
Table 1: Summary of A2E Extraction and HPLC Parameters from Literature
| Parameter | Method 1[2] | Method 2[4] | Method 3[13] | Method 4[3] |
| Tissue Sample | Human RPE-choroid | Mouse eyecups | Not Specified | Human RPE |
| Homogenization | Glass homogenizer | Mini Bead Beater | Not Specified | Not Specified |
| Extraction Solvents | Chloroform:Methanol (1:1), PBS | Chloroform:Methanol (1:1), PBS | Chloroform:Methanol (2:1) | Not Specified |
| HPLC Column | Not Specified | Not Specified | Reversed-phase C4 | Reversed-phase C18 |
| Mobile Phase A | Not Specified | Not Specified | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Not Specified | Not Specified | Acetonitrile + 0.1% TFA | Methanol + 0.1% TFA |
| Gradient | Not Specified | Not Specified | 75-100% B | 85-96% B |
| Flow Rate | Not Specified | Not Specified | 1.0-1.5 mL/min | Not Specified |
| Detection Wavelength | 480 nm | Not Specified | 430 nm | 439 nm |
Visualizations
Caption: Workflow for A2E Extraction from Retinal Tissue.
References
- 1. pnas.org [pnas.org]
- 2. Determination of N-retinylidene-N-retinylethanolamine (A2E) levels in central and peripheral areas of human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Lipofuscin Pigment (iisoA2E) in Retina and Its Effects in the Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quantification of Pyridinium Bisretinoid A2E using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2E is a pyridinium (B92312) bisretinoid and a major component of lipofuscin, the autofluorescent age pigment that accumulates in the lysosomes of retinal pigment epithelial (RPE) cells.[1][2] The accumulation of A2E is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[2] Accurate and sensitive quantification of A2E is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the quantification of A2E and its derivatives in biological samples.[1][2] This document provides detailed application notes and protocols for the quantification of A2E using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the detection and quantification of A2E and its common oxidized form.
Table 1: Mass Spectrometry Parameters for A2E Quantification
| Parameter | Value | Reference |
| Parent Ion (m/z) | 592.5 | [3][4] |
| Most Abundant Fragment Ion (m/z) | 418 | [3][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3] |
| MS Scan Mode | Selected Ion Monitoring (SIM) | [3] |
| Dissociation Technique | Collision-Induced Dissociation (CID) | [3] |
Table 2: Mass Spectrometry Parameters for Singly-Oxidized A2E
| Parameter | Value | Reference |
| Parent Ion (m/z) | 608 | [3][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3] |
| MS Scan Mode | Selected Ion Monitoring (SIM) | [3] |
Experimental Protocols
Sample Preparation
The preparation protocol will vary depending on the sample source. Below are protocols for synthetic standards and biological tissues.
a) Preparation of A2E Standard Curve
-
Synthesize A2E or obtain a commercial standard. A one-step biomimetic preparation of A2E can be achieved with a 49% yield.[6]
-
Prepare a stock solution of synthetic A2E in an appropriate solvent such as methanol (B129727) with 0.1% trifluoroacetic acid (TFA).[3]
-
Perform serial dilutions of the stock solution to create a standard curve with concentrations ranging from 5 to 100 fmol.[1][3]
-
The final solvent composition of the diluted samples should be compatible with the LC mobile phase, for instance, 85% methanol, 0.1% TFA.[3]
b) Extraction of A2E from Biological Tissues (e.g., Eyecups)
-
Dissect the eyecups from the animal model (e.g., ABCR-/- mice) or human donor eyes.[1][7]
-
Perform a chloroform-methanol extraction to isolate A2E.[1]
-
Dry the lipid extract, for example, in a SpeedVac, flush with argon, and store at -20°C in the dark until analysis.[8]
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, such as 85% methanol with 0.1% TFA, to an approximate concentration of 10 fmol/μL.[3][9]
-
To minimize light exposure and potential photo-oxidation of A2E, use an aluminum-foil-covered syringe for manual injections.[3]
Liquid Chromatography (LC)
The following are typical LC conditions for the separation of A2E.
| Parameter | Description |
| LC System | Ultimate nano-HPLC pump or equivalent[3] |
| Column | Atlantis dC18, 12 cm x 75 μm[3] |
| Mobile Phase A | 100% water, 0.2% formic acid[3] |
| Mobile Phase B | 100% acetonitrile, 0.2% formic acid[3] |
| Gradient | 85% B for 35 min, ramp to 100% B over 15 min, hold at 100% B for 25 min[3] |
| Flow Rate | Dependent on column dimensions (e.g., nano-LC flow rates) |
| Injection Volume | 2 μL[3] |
Tandem Mass Spectrometry (MS/MS)
The following are typical MS/MS parameters for the detection and quantification of A2E.
| Parameter | Description |
| Mass Spectrometer | LTQ XL ion trap mass spectrometer or equivalent[3] |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[3] |
| MS Scan | Selected Ion Monitoring (SIM) for m/z ranges: 587.45-597.45 (for A2E), 603.45-613.45 (for singly-oxidized A2E), and 619.45-629.45 (for doubly-oxidized A2E)[3] |
| MS/MS Scan | Collision-Induced Dissociation (CID) of selected ions (m/z 592.45 for A2E; m/z 608.45 for singly-oxidized A2E)[3] |
| Collision Energy | ~20%[3] |
| Data Analysis | Quantify A2E by determining the area under the curve (AUC) from the extracted ion chromatogram (XIC) of the A2E fragment ion at m/z 418.[3][4] Compare the AUC of the sample to the standard curve to determine the absolute amount of A2E.[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for A2E quantification.
A2E-Induced Inflammatory Signaling Pathway
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro A2E Toxicity Assay Using ARPE-19 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-retinylidene-N-retinylethanolamine (A2E) is a toxic fluorophore and a major component of lipofuscin, which accumulates in retinal pigment epithelial (RPE) cells with age.[1][2] This accumulation is implicated in the pathogenesis of retinal degenerative diseases such as Stargardt's disease and age-related macular degeneration (AMD).[1][3] In vitro models using the human RPE cell line, ARPE-19, are crucial for studying the mechanisms of A2E-induced cytotoxicity and for screening potential therapeutic agents. A2E's toxicity is significantly exacerbated by exposure to blue light, leading to oxidative stress, mitochondrial dysfunction, and eventual cell death through mechanisms like apoptosis and ferroptosis.[3][4][5]
These application notes provide detailed protocols for establishing an in vitro A2E toxicity model using ARPE-19 cells, assessing cytotoxicity, and investigating the underlying cellular mechanisms.
Mechanism of A2E Toxicity
A2E-mediated toxicity in ARPE-19 cells is a multifactorial process, significantly potentiated by blue light exposure. Upon irradiation, A2E acts as a photosensitizer, generating reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.[4][5][6] This leads to a cascade of detrimental events, including:
-
Oxidative Stress: The generation of ROS overwhelms the cell's antioxidant defenses, leading to lipid peroxidation and damage to cellular membranes.[7]
-
Mitochondrial Dysfunction: A2E and blue light exposure can disrupt the mitochondrial network, leading to mitochondrial fragmentation and initiating the intrinsic apoptotic pathway.[1][4]
-
Ferroptosis: Recent studies have shown that blue light-induced A2E toxicity can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3] This process involves the depletion of glutathione (B108866) (GSH) and inactivation of glutathione peroxidase 4 (GPX4).[3]
-
Apoptosis: A2E can induce apoptosis, or programmed cell death, as evidenced by caspase activation and DNA fragmentation.[4][8]
-
Inflammation: A2E can stimulate the expression of pro-inflammatory and angiogenic factors in RPE cells, contributing to the pathology of AMD.[9]
-
Signaling Pathway Activation: Various signaling pathways are implicated in A2E toxicity, including the activation of NF-κB and the Ca2+-PKC signaling pathway in response to blue light exposure.[10][11]
Data Presentation: Quantitative Analysis of A2E Toxicity
The following tables summarize quantitative data from published studies on A2E toxicity in ARPE-19 cells, providing a comparative overview of experimental conditions and outcomes.
Table 1: A2E and Blue Light-Induced Cytotoxicity
| A2E Concentration (µM) | Blue Light Exposure | Wavelength (nm) | Duration | Cell Viability Assay | % Decrease in Cell Viability | Reference |
| 25 | Yes | 430 | 30 min | MTS | ~58% | [3] |
| 50 | Yes | 430 | 30 min | MTS | ~79% | [3] |
| 20 | Yes | 470 ± 20 | 30 min | MTT | Dose-dependent increase in cell death | [6] |
| 5 - 40 | Yes | Smart Device Light | 1.5 - 12 hours | Not specified | Concentration and time-dependent increase in apoptosis | [12] |
Table 2: Protective Effects of Various Compounds Against A2E Toxicity
| Compound | Concentration | Protective Effect | Assay | Reference |
| Ferrostatin-1 (Fer-1) | 30 µM | ~25% recovery in cell viability | MTS | [3] |
| Deferiprone (DFP) | 100 µM | ~32% recovery in cell viability | MTS | [3] |
| Glutathione (GSH) | 4 mM | ~37% recovery in cell viability | MTS | [3] |
| Resveratrol (RSV) | 25 µM | Attenuated cytotoxicity and apoptosis | Not specified | [1] |
Table 3: Mechanistic Insights into A2E Toxicity
| Condition | Measured Parameter | Observation | Assay | Reference |
| 25 µM A2E + Blue Light | Intracellular Fe2+ | ~4-fold increase | FeRhoNox-1 fluorescent probe | [3] |
| 25 µM A2E + Blue Light | GSH Levels | ~65% decrease | GSH detection kit | [3] |
| A2E + Blue Light | Mitochondrial Dynamics | Imbalance towards mitochondrial fragmentation | Not specified | [4] |
| A2E + Blue Light | Apoptosis | Caspase-3 activation | Flow cytometry | [4] |
| A2E | Inflammatory Cytokines | Increased secretion | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in an in vitro A2E toxicity assay.
Protocol 1: ARPE-19 Cell Culture
-
Cell Line: ARPE-19 cells (ATCC CRL-2302), a human retinal pigment epithelial cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][13]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3][14]
-
Passaging: When cells reach confluence, typically every 3 weeks, passage them at a 1:3 ratio.[14] a. Wash cells with Ca2+ and Mg2+ free Hank's Balanced Salt Solution (HBSS).[14] b. Incubate with 0.25% Trypsin/EDTA for 6 minutes at 37°C.[14] c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at approximately 125 x g for 5 minutes. d. Resuspend the cell pellet in fresh medium and seed into new culture flasks.
Protocol 2: A2E Loading of ARPE-19 Cells
-
Preparation of A2E: Prepare a stock solution of A2E in an appropriate solvent (e.g., DMSO) and protect it from light.
-
Seeding Cells: Seed ARPE-19 cells into the desired culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).[15]
-
A2E Treatment:
-
Washing: After the incubation period, thoroughly wash the cells with phosphate-buffered saline (PBS) to remove any extracellular A2E.[3]
Protocol 3: Blue Light Exposure
-
Light Source: Use a blue light source with a specific wavelength (e.g., 430 nm or 445 nm).[3][4] The light intensity should also be controlled and measured (e.g., 50 mW/cm²).[3]
-
Exposure: a. After A2E loading and washing, replace the PBS with fresh culture medium. b. Expose the cells to blue light for a defined duration (e.g., 30 minutes).[3] c. A control group of A2E-loaded cells should be kept in the dark.
-
Post-Exposure Incubation: Following blue light exposure, incubate the cells for a further period (e.g., 24 hours) before performing downstream assays.[3]
Protocol 4: Assessment of Cell Viability and Cytotoxicity
A. MTS Assay (Cell Viability):
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
Treatment: After the post-exposure incubation period, add the MTS solution to each well of the 96-well plate.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is proportional to the absorbance.
B. LDH Assay (Cytotoxicity):
-
Sample Collection: Collect the cell culture supernatant.
-
Reagent Preparation: Prepare the LDH assay reagents according to the manufacturer's protocol.
-
Reaction: Mix the supernatant with the LDH reaction mixture.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength. The amount of LDH released is indicative of cell membrane damage and cytotoxicity.[16]
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
-
Probe Loading: Load the A2E-treated and control cells with a fluorescent ROS indicator dye (e.g., DCFDA) by incubating them with the dye for a specified time.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[4]
Visualizations
Signaling Pathway of A2E-Induced Phototoxicity
Caption: A2E-induced phototoxicity signaling cascade in ARPE-19 cells.
Experimental Workflow for In Vitro A2E Toxicity Assay
Caption: Generalized workflow for A2E toxicity assays in ARPE-19 cells.
References
- 1. Toxic effects of A2E in human ARPE-19 cells were prevented by resveratrol: a potential nutritional bioactive for age-related macular degeneration treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Photooxidation of A2E by Blue Light Regulates Heme Oxygenase 1 Expression via NF-κB and Lysine Methyltransferase 2A in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jkoos.or.kr [jkoos.or.kr]
- 13. Drug Delivery Nanoparticles: Toxicity Comparison in Retinal Pigment Epithelium and Retinal Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. A2E-Blue Light ARPE-19 Cell Model and Cell Viability Assay [bio-protocol.org]
- 16. Retinal Pigmented Epithelial Cells Cytotoxicity and Apoptosis through Activation of the Mitochondrial Intrinsic Pathway: Role Of Indocyanine Green, Brilliant Blue and Implications for Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models of A2E Accumulation in AMD Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the progressive deterioration of the macula. A key pathological hallmark of dry AMD is the accumulation of lipofuscin within retinal pigment epithelium (RPE) cells.[1][2][3] N-retinylidene-N-retinylethanolamine (A2E), a pyridinium (B92312) bis-retinoid, is the major fluorescent and toxic component of this lipofuscin.[4][5][6] A2E is formed from byproducts of the visual cycle and its accumulation sensitizes RPE cells to blue light-induced oxidative stress, mitochondrial dysfunction, and inflammation, ultimately leading to cell death and vision loss.[7][8][9][10][11]
Developing robust animal models that recapitulate A2E accumulation is critical for understanding AMD pathogenesis and for the preclinical evaluation of novel therapeutic interventions. This document provides an overview of common animal models and detailed protocols for their development, characterization, and analysis.
Overview of Animal Models for A2E Accumulation
No single animal model perfectly emulates all features of human AMD, largely because common laboratory animals like mice lack a macula.[1][12] However, several models effectively replicate key aspects of the disease, particularly A2E accumulation and subsequent RPE pathology. Models can be broadly categorized as genetic or induced.
| Model Type | Species/Strain | Method of A2E Accumulation | Key Features | Advantages | Limitations |
| Genetic | Mouse (Abca4-/-) | Genetic knockout of the ABCA4 transporter, leading to impaired clearance of retinoid byproducts from photoreceptors.[13][14] | Progressive A2E accumulation, lipofuscin deposition, delayed dark adaptation.[13][15] | Genetically defined, mimics Stargardt disease pathophysiology. | Mild retinal degeneration phenotype, slow progression.[16] |
| Genetic | Mouse (Abca4-/-Rdh8-/-) | Double knockout combining impaired retinoid clearance with reduced all-trans retinal clearance. | Accelerated and higher levels of A2E accumulation compared to Abca4-/- single knockout.[8] | Faster phenotype development for therapeutic testing. | Still lacks a macula; complex genetic background. |
| Induced | Rat (Sprague-Dawley) | Acute exposure to high-intensity blue light. | Promotes the oxidation of existing A2E, leading to acute RPE and photoreceptor damage. | Rapid induction, high reproducibility, adjustable severity.[9] | Models acute phototoxicity rather than chronic accumulation; may not reflect the slow progression of AMD. |
| Induced | Mouse (various strains) | Chronic or acute exposure to white or blue LED light.[17] | RPE and photoreceptor degeneration; albino strains are more susceptible than pigmented strains.[17] | Flexible, can be applied to various genetic backgrounds. | Damage severity is highly dependent on light intensity, duration, and strain pigmentation.[17] |
Experimental Workflows and Signaling Pathways
Logical Workflow for Model Development and Analysis
The development and analysis of an A2E accumulation model typically follow a structured workflow, from model selection through functional, structural, and biochemical characterization.
A2E-Mediated RPE Cell Toxicity Signaling
A2E accumulation, particularly when combined with exposure to blue light, triggers multiple interconnected pathways that collectively lead to RPE cell death.
Detailed Experimental Protocols
Protocol 1: Quantification of A2E in Retinal Tissue by HPLC
This protocol details the extraction and measurement of A2E from rodent eyes using High-Performance Liquid Chromatography (HPLC), adapted from established methods.[15][18][19]
Materials:
-
Chloroform
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Glass-glass homogenizer
-
Centrifuge
-
Nitrogen or Argon gas evaporator
-
HPLC system with a C18 reverse-phase column and UV-Vis detector
Procedure:
-
Tissue Harvesting: Euthanize the animal and immediately enucleate the eyes. Dissect the RPE-choroid-sclera complex in PBS and store at -80°C until extraction. For a single sample, pool both eyes from one animal.
-
Extraction: a. Homogenize the tissue from two eyes in 1 mL of a 2:1 chloroform:methanol solution in a glass-glass homogenizer. b. Transfer the homogenate to a glass tube. Rinse the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the tube. c. Centrifuge at 2000 x g for 10 minutes to pellet the tissue debris. d. Carefully collect the supernatant (which contains the lipids and A2E). e. Dry the extract completely under a gentle stream of nitrogen or argon gas.
-
Sample Preparation for HPLC: a. Reconstitute the dried extract in 150 µL of acetonitrile containing 0.1% TFA.[15] b. Vortex thoroughly to dissolve the sample. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase: A linear gradient of methanol in water, both containing 0.1% TFA. A typical gradient runs from 85% to 96% methanol over 20 minutes.[4][19] c. Flow Rate: 1.0 mL/min. d. Detection: Monitor absorbance at 430-435 nm. e. Injection Volume: 100 µL.
-
Quantification: a. Prepare a standard curve using known concentrations of synthetic A2E. b. Calculate the A2E concentration in the samples by comparing the integrated peak area to the standard curve. c. Express results as picomoles of A2E per eye.
Protocol 2: Induction of Photoreceptor Degeneration by Blue Light
This protocol describes a method for inducing acute retinal damage in albino rats, which models the phototoxic effects exacerbated by A2E.[17]
Materials:
-
Sprague-Dawley (albino) rats
-
Dark room or light-tight cabinet
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Mydriatic eye drops (e.g., 1% tropicamide)
-
Blue LED light source (peak wavelength ~450 nm) with a calibrated intensity meter.
-
Heating pad to maintain animal body temperature.
Procedure:
-
Dark Adaptation: Acclimate rats in complete darkness for a minimum of 12-24 hours to maximize rhodopsin levels and retinal sensitivity.[20]
-
Animal Preparation: a. Anesthetize the rat via intraperitoneal injection. Confirm the depth of anesthesia by lack of pedal reflex. b. Place the animal on a heating pad to maintain a body temperature of 37°C. c. Dilate the pupils of both eyes by applying one drop of a mydriatic agent. Wait 10-15 minutes for full dilation. Apply a clear, lubricating gel to the corneas to maintain hydration and optical clarity.
-
Blue Light Exposure: a. Position the anesthetized animal so that the blue LED light source provides uniform illumination to both eyes. b. Expose the eyes to blue light (e.g., λ = 450 nm) at a specified intensity (e.g., 3.1 mW/cm²) for a fixed duration (e.g., 6 hours).[21] The intensity and duration can be adjusted to control the severity of the damage. c. The control group should undergo the same procedure (dark adaptation, anesthesia, pupil dilation) but remain in the dark for the duration of the exposure.
-
Post-Exposure Recovery: a. After exposure, return the animals to a standard 12-hour light/dark cycle cage. b. Allow the animals to recover for a period of 7 to 14 days before terminal analysis.
-
Assessment: Evaluate retinal damage using the protocols for ERG (Protocol 3) and Histology (Protocol 4).
Protocol 3: Assessment of Retinal Function by Electroretinography (ERG)
ERG is a non-invasive technique used to measure the electrical responses of various cell types in the retina, providing a quantitative assessment of retinal function.[14][20]
Materials:
-
ERG recording system (Ganzfeld stimulator, amplifier, recording software)
-
Anesthetic (e.g., ketamine/xylazine)
-
Mydriatic and topical anesthetic eye drops
-
Corneal contact lens electrodes, reference electrode (subcutaneous needle), and ground electrode (subcutaneous needle)
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the animal overnight (at least 12 hours) before the recording session.[20]
-
Animal Preparation: a. Under dim red light, anesthetize the animal and place it on a heating pad within the Ganzfeld dome. b. Dilate the pupil with a mydriatic and apply a drop of topical anesthetic to the cornea. c. Gently place the active contact lens electrode on the cornea, ensuring good contact with a lubricating, conductive gel. d. Place the reference electrode subcutaneously in the forehead and the ground electrode subcutaneously in the tail or hind leg.
-
Scotopic (Rod-Driven) ERG Recording: a. With the animal in the dark, present a series of single flashes of white light with increasing intensity. b. Record the resulting waveforms. The first negative deflection is the a-wave , which reflects photoreceptor (primarily rod) health. The subsequent positive peak is the b-wave , which originates from inner retinal cells, primarily bipolar cells.
-
Photopic (Cone-Driven) ERG Recording: a. After scotopic recordings, light-adapt the animal for 10 minutes using a constant background light within the Ganzfeld dome to saturate the rods. b. Record responses to a series of light flashes presented against this background. These waveforms represent the function of the cone system.
-
Data Analysis: a. Measure the amplitude of the a-wave (from baseline to the a-wave trough) and the b-wave (from the a-wave trough to the b-wave peak). b. Compare the amplitudes between experimental and control groups. A reduction in amplitude indicates retinal dysfunction.
Protocol 4: Histological Assessment of Retinal Structure
This protocol provides a standard method for preparing and staining retinal cross-sections to visualize and quantify structural changes, such as photoreceptor cell loss.[3][22][23]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or Davidson's solution)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass microscope slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope with imaging software
Procedure:
-
Fixation: a. Euthanize the animal and enucleate the eyes. b. Create a small puncture at the limbus with a fine needle to allow fixative penetration. c. Immerse the whole globe in fixative for at least 24 hours at 4°C.
-
Processing and Embedding: a. After fixation, wash the eyes in PBS. b. Dehydrate the tissue by passing it through a graded series of ethanol (e.g., 70% to 100%). c. Clear the tissue in xylene. d. Infiltrate and embed the tissue in molten paraffin wax.
-
Sectioning: a. Using a microtome, cut 5 µm thick cross-sections through the pupillary-optic nerve axis. b. Float the sections on a warm water bath and mount them onto glass slides.
-
H&E Staining: a. Deparaffinize the slides in xylene and rehydrate through a descending ethanol series to water. b. Stain with hematoxylin, which colors cell nuclei blue-purple. c. Rinse and then counterstain with eosin, which colors cytoplasm and extracellular matrix pink. d. Dehydrate the slides again through an ascending ethanol series and xylene. e. Coverslip the slides using a permanent mounting medium.
-
Analysis and Quantification: a. Acquire images of the stained retinal sections using a light microscope. b. Measure Outer Nuclear Layer (ONL) Thickness: The ONL contains the nuclei of the photoreceptor cells. A decrease in its thickness is a direct correlate of photoreceptor death. Measure the ONL thickness at defined distances from the optic nerve head in both the superior and inferior retina. c. Qualitative Assessment: Observe for other signs of pathology, such as RPE cell disorganization, thinning, or pigmentary changes.[22]
Summary of Expected Quantitative Outcomes
The following table summarizes typical quantitative changes observed in A2E accumulation models compared to age-matched, wild-type controls.
| Parameter | Model | Expected Outcome | Method of Measurement |
| A2E Level | Abca4-/- Mouse (6 months) | 2-4 fold increase | HPLC |
| Scotopic b-wave Amplitude | Light-Induced Rat (7 days post) | 40-60% reduction | Electroretinography (ERG) |
| Outer Nuclear Layer (ONL) Thickness | Light-Induced Rat (7 days post) | 30-50% reduction | H&E Stained Sections |
| RPE Cell Density | Aged Abca4-/- Mouse | 10-20% decrease | RPE Flatmount Analysis |
References
- 1. Animal Models for Age-Related Macular Degeneration | Ento Key [entokey.com]
- 2. Retinal Ultrastructure of Murine Models of Dry Age-related Macular Degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histopathology of Age-Related Macular Degeneration | Ento Key [entokey.com]
- 4. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxic effects of A2E in human ARPE-19 cells were prevented by resveratrol: a potential nutritional bioactive for age-related macular degeneration treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of age-related macular degeneration and their translatability into the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light exposure stimulates formation of A2E oxiranes in a mouse model of Stargardt's macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of age related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Di-retinoid-pyridinium-ethanolamine (A2E) Accumulation and the Maintenance of the Visual Cycle Are Independent of Atg7-mediated Autophagy in the Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Blue light induced A2E oxidation in rat eyes – experimental animal model of dry AMD - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 22. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. molvis.org [molvis.org]
Application Notes and Protocols for Imaging A2E Distribution in Retinal Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-retinylidene-N-retinylethanolamine (A2E) is a bis-retinoid component of lipofuscin that accumulates in the retinal pigment epithelium (RPE) with age and in certain retinal degenerative diseases like Stargardt disease and age-related macular degeneration.[1][2] As a phototoxic compound, the distribution and quantification of A2E in retinal tissue are of significant interest for understanding disease pathogenesis and for the development of therapeutic interventions.[1] This document provides detailed application notes and protocols for the primary techniques used to image and quantify A2E distribution in retinal tissue.
Key Techniques for A2E Imaging and Quantification
Several powerful techniques can be employed to study A2E in the retina. The choice of method depends on whether the goal is to determine the spatial distribution, quantify the absolute amount, or perform in vivo imaging. The main techniques are:
-
Mass Spectrometry Imaging (MSI): Particularly Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), offers high molecular specificity for mapping the spatial distribution of A2E and its derivatives directly on tissue sections.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV/VIS spectroscopy or tandem mass spectrometry (LC-MS/MS), this method provides precise quantification of A2E from tissue extracts.[1][5]
-
Fluorescence Microscopy: This includes confocal and two-photon excitation fluorescence microscopy (TPEF or TPM), which leverage the intrinsic fluorescence of A2E for imaging. TPEF is particularly suited for non-invasive in vivo imaging of the retina.[6][7][8]
Data Presentation: Quantitative Analysis of A2E
The following tables summarize quantitative data on A2E levels in various models and conditions as reported in the literature.
Table 1: A2E Quantification in Different Mouse Models.
| Mouse Strain | Age | A2E Level (pmol/eye) | Measurement Technique |
| Nrl-/- | 1 month | 0.7 ± 0.3 | HPLC-UV/VIS & LC-MS/MS |
| Nrl-/- | 12 months | 2.0 ± 0.8 | HPLC-UV/VIS & LC-MS/MS |
| C57BL/6 (Wild Type) | 12 months | 9.6 ± 0.9 | HPLC-UV/VIS & LC-MS/MS |
| Abca4-/- | 6 months | Not specified, but significantly higher than wt | LC-MS/MS |
| Rpe65-/- | Not specified | A2E not formed | LC-MS/MS |
Table 2: Comparison of A2E Levels in Human Retinal Pigment Epithelium (RPE).
| Retinal Region | Relative A2E Level (Normalized to Central Area) | Measurement Technique |
| Central | 1.0 | HPLC-UV/VIS |
| Near-Superior | ~3-6 times higher than central | HPLC-UV/VIS |
| Mid-Superior | ~3-6 times higher than central | HPLC-UV/VIS |
| Far-Superior | ~3-6 times higher than central | HPLC-UV/VIS |
| Near-Inferior | ~3-6 times higher than central | HPLC-UV/VIS |
| Mid-Inferior | ~3-6 times higher than central | HPLC-UV/VIS |
| Far-Inferior | ~3-6 times higher than central | HPLC-UV/VIS |
Data indicates that A2E levels are significantly lower in the central RPE compared to the periphery in aged human eyes.[5]
Experimental Protocols
Protocol 1: MALDI Imaging Mass Spectrometry of A2E in Retinal Tissue
This protocol describes the methodology for obtaining spatial distribution maps of A2E in retinal tissue sections.
1. Tissue Preparation: a. Euthanize the animal model (e.g., mouse) and enucleate the eyes. For human donor eyes, obtain them from an eye bank. b. Create a small incision at the limbus and remove the anterior segment, lens, and vitreous. c. Gently separate the retina from the RPE-choroid-sclera complex (eyecup). d. For flat-mounts, make radial incisions in the eyecup and flatten it with the RPE side up. e. For cross-sections, embed the whole eye in an appropriate medium (e.g., gelatin) and freeze. f. Section the frozen tissue at a thickness of 10-20 µm using a cryostat and thaw-mount onto a MALDI target plate.
2. Matrix Application: a. Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in an organic solvent (e.g., 90% methanol (B129727) with 0.1% trifluoroacetic acid). b. Apply the matrix solution onto the tissue section using an automated sprayer or spotting device to ensure a uniform coating.
3. MALDI-IMS Data Acquisition: a. Use a MALDI time-of-flight (TOF) mass spectrometer equipped for imaging. b. Define the region of interest on the tissue section. c. Set the instrument parameters for data acquisition in positive ion mode, with a mass range covering the m/z of A2E (m/z 592.5) and its oxidized forms (m/z 608.5 for singly-oxidized and m/z 624.5 for doubly-oxidized).[3][11] d. Acquire mass spectra at regular intervals across the tissue surface (e.g., a raster width of 10-350 µm).[11][12]
4. Data Analysis: a. Use imaging software (e.g., FlexImaging) to generate ion density maps for the m/z values corresponding to A2E and its oxides. b. Normalize the A2E signal to the total ion current or a suitable internal standard to generate relative abundance maps.[3] c. Confirm the identity of the A2E peak by performing tandem mass spectrometry (MS/MS) directly on the tissue or on an extract to match the fragmentation pattern with that of a synthetic A2E standard.[9]
Protocol 2: Quantification of A2E by HPLC
This protocol outlines the steps for extracting and quantifying A2E from retinal tissue.
1. Tissue Homogenization and Extraction: a. Dissect the RPE-choroid complex from enucleated eyes. b. Homogenize the tissue in a suitable solvent, such as chloroform/methanol (2:1, v/v). c. Centrifuge the homogenate to pellet the insoluble material. d. Collect the supernatant containing the lipid-soluble compounds, including A2E. e. Dry the extract under a stream of nitrogen.
2. HPLC Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject the sample onto a reverse-phase C18 column.[13] c. Elute the compounds using a gradient of methanol in water with 0.1% trifluoroacetic acid.[13] d. Monitor the eluate at 430 nm using a UV/VIS detector. A2E and its isomer, iso-A2E, will appear as distinct peaks.[5] e. For more sensitive and specific quantification, couple the HPLC system to a tandem mass spectrometer (LC-MS/MS). Monitor the transition of the parent A2E ion (m/z 592) to a specific fragment ion (e.g., m/z 418).[1][9]
3. Quantification: a. Generate a standard curve by injecting known amounts of synthetic A2E.[1] b. Calculate the amount of A2E in the tissue extract by comparing the area under the curve (AUC) of the A2E peak to the standard curve.[5]
Protocol 3: Two-Photon Fluorescence Microscopy (TPEF) of A2E in Vivo
This protocol describes the non-invasive imaging of A2E in the retina of a live animal.
1. Animal Preparation: a. Anesthetize the animal (e.g., mouse) and place it on a heated stage to maintain body temperature. b. Dilate the pupil of the eye to be imaged using a mydriatic agent (e.g., 1% tropicamide).[6] c. Apply a clear gel to the cornea to maintain optical clarity and prevent dehydration.
2. TPEF Imaging: a. Use a two-photon microscope equipped with a tunable femtosecond laser. b. Set the excitation wavelength to the near-infrared range (e.g., 730-780 nm) to excite A2E.[14] c. Use a high numerical aperture objective lens to focus the laser beam onto the retina. d. Collect the emitted fluorescence signal using a sensitive detector, such as a photomultiplier tube (PMT). e. Use appropriate emission filters to isolate the fluorescence of A2E (typically in the range of 500-650 nm).[3][12]
3. Image Acquisition and Analysis: a. Acquire z-stacks of images to visualize the different layers of the retina. b. The RPE layer will be identifiable by the characteristic autofluorescence of A2E. c. Use image analysis software (e.g., ImageJ) to analyze the fluorescence intensity and distribution of A2E.
Visualizations
A2E Formation Pathway
The formation of A2E is a byproduct of the visual cycle. It begins in the photoreceptor outer segments with the reaction of two molecules of all-trans-retinal (B13868) with phosphatidylethanolamine (B1630911) (PE).
Caption: Simplified pathway of A2E formation.
Experimental Workflow for MALDI-IMS
The following diagram illustrates the major steps involved in imaging A2E distribution using MALDI-IMS.
Caption: Workflow for MALDI imaging of A2E.
Logical Relationship of A2E Imaging Techniques
This diagram shows the relationship between the different techniques and their primary outputs for studying A2E.
Caption: Relationship between techniques and their outputs.
References
- 1. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2E and Lipofuscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Spatial localization of A2E in the retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-retinylidene-N-retinylethanolamine (A2E) levels in central and peripheral areas of human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive two-photon fluorescence microscopy imaging of mouse retina and RPE through the pupil of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noninvasive Two-Photon Microscopy Imaging of Mouse Retina and Retinal Pigment Epithelium | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo imaging of the human eye using a 2-photon-excited fluorescence scanning laser ophthalmoscope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipofuscin and A2E Accumulate with Age in the Retinal Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Resolution MALDI Imaging Mass Spectrometry of Retinal Tissue Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A2E and Lipofuscin Distributions in Macaque Retinal Pigment Epithelium are Similar to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - Two-photon imaging of the mammalian retina with ultrafast pulsing laser [insight.jci.org]
Application Notes and Protocols for Inducing Lipofuscinogenesis in Cell Culture with A2E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofuscin, often referred to as the "age pigment," is an autofluorescent aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, particularly in the retinal pigment epithelium (RPE). The accumulation of lipofuscin is a hallmark of aging and is implicated in the pathogenesis of several retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2] A major cytotoxic component of lipofuscin is N-retinylidene-N-retinylethanolamine (A2E), a bis-retinoid compound.[1][2] Inducing the accumulation of A2E in cultured cells provides a valuable in vitro model to study the mechanisms of lipofuscinogenesis, its impact on cellular function, and to screen for potential therapeutic interventions. This document provides a detailed protocol for inducing lipofuscinogenesis in cell culture using A2E.
Key Experimental Considerations
Successful induction of A2E-mediated lipofuscinogenesis requires careful consideration of several factors:
-
Cell Type: Human retinal pigment epithelial (RPE) cell lines, such as ARPE-19, are the most commonly used and relevant cell type for studying retinal diseases.[3][4][5][6][7] Other RPE cell lines and primary RPE cells can also be utilized.[3][8]
-
A2E Concentration and Purity: The concentration of A2E should be carefully optimized to achieve levels comparable to those found in aging human RPE without inducing acute cytotoxicity.[9] A2E can be synthesized from all-trans-retinal (B13868) and ethanolamine, and its purity should be verified, as it can contain isomers like iso-A2E.[9][10][11][12]
-
Incubation Time: The duration of A2E exposure can range from a few hours to several days, depending on the desired level of accumulation and the experimental endpoint.[3][8][9][13]
-
Detection and Quantification: A variety of methods can be used to confirm and quantify A2E accumulation, including fluorescence microscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.[2][9][14][15]
Experimental Protocols
Protocol 1: Preparation of A2E Stock Solution
A2E is a light-sensitive and amphiphilic molecule. Proper handling and storage are crucial for reproducible results.
Materials:
-
Synthetic A2E
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the synthetic A2E to come to room temperature in a desiccator to prevent condensation.
-
In a dark room or under dim red light, dissolve the A2E in DMSO to create a stock solution (e.g., 10-25 mM).[9][12][13][16]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.[9][12][13]
Protocol 2: Induction of A2E Accumulation in ARPE-19 Cells
This protocol describes the general procedure for treating ARPE-19 cells with A2E to induce lipofuscin-like granule formation.
Materials:
-
ARPE-19 cells
-
Complete culture medium (e.g., DMEM with 10% fetal bovine serum)[6]
-
A2E stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Plate ARPE-19 cells at an appropriate density in cell culture plates or flasks and grow to confluence.[6]
-
Prepare the A2E working solution by diluting the A2E stock solution in complete culture medium to the desired final concentration. A concentration range of 10-25 µM is often used to mimic physiological levels found in human RPE cells.[9][14] Higher concentrations (50-100 µM) can be used to study acute toxicity.[4][9][12]
-
Remove the existing culture medium from the confluent ARPE-19 cells.
-
Add the A2E-containing culture medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for A2E dilution) and an untreated control.
-
Incubate the cells with A2E for a specified period. A 6-hour incubation followed by an overnight chase in fresh medium is a common starting point.[3] Incubation times can be varied from a few hours to several days.[9][13]
-
After the incubation period, remove the A2E-containing medium and wash the cells three times with sterile PBS to remove extracellular A2E.[16]
-
Add fresh, A2E-free complete culture medium to the cells.
-
The cells with intracellular A2E are now ready for downstream analysis.
Protocol 3: Assessment of A2E Accumulation and Cytotoxicity
A. Visualization of A2E by Fluorescence Microscopy
A2E is autofluorescent, allowing for direct visualization of its intracellular accumulation.
Materials:
-
A2E-treated and control cells on coverslips or in imaging-compatible plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (Excitation ~488 nm, Emission ~560-600 nm)[13]
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium, or if using imaging plates, add PBS to the wells.
-
Image the cells using a fluorescence microscope. A2E will appear as bright, punctate intracellular granules with a characteristic orange-yellow fluorescence.[9][14]
B. Quantification of A2E by High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of the amount of A2E accumulated within the cells.
Materials:
-
A2E-treated and control cells
-
Cell scraper
-
Chloroform:Methanol (B129727) (2:1) extraction solution
-
HPLC system with a C18 column and a UV-Vis detector (monitoring at ~430 nm)[6][9]
-
Mobile phase (e.g., gradient of water and methanol with 0.1% trifluoroacetic acid)[6]
Procedure:
-
Harvest the cells by scraping and pellet them by centrifugation.
-
Homogenize the cell pellet in a chloroform:methanol (2:1) solution to extract lipids, including A2E.[9]
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
-
Re-dissolve the extract in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system and quantify the A2E peak by comparing its area to a standard curve of known A2E concentrations.[9]
C. Assessment of Cytotoxicity by Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, providing an indicator of cytotoxicity.
Materials:
-
A2E-treated and control cells in a 96-well plate
-
LDH cytotoxicity assay kit
Procedure:
-
After the desired incubation time with A2E, collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Elevated LDH levels in the medium of A2E-treated cells compared to controls indicate membrane damage and cytotoxicity.[9][12][13][14]
Data Presentation
The following tables summarize typical quantitative data from A2E induction experiments.
Table 1: A2E Concentration and Incubation Time for Lipofuscinogenesis Induction
| Cell Type | A2E Concentration (µM) | Incubation Time | Outcome | Reference(s) |
| Human RPE | 10 - 25 | 6 hours | Accumulation comparable to human donor eyes | [9] |
| ARPE-19 | 15 | 6 hours | Cholesterol accumulation | [3] |
| d407 cells | 50 | 6 hours | Cholesterol accumulation | [3] |
| ARPE-19 | 50 - 100 | 60 seconds (with blue light) | Phototoxicity | [4] |
| Human RPE | 50 - 100 | 6 hours | Increased LDH release | [9][12] |
| ARPE-19 | 0.625 - 40 | 1 - 3 days | Dose- and time-dependent decrease in viability | [13] |
| RPE cells | Variable | 2 hours | Phagocytosis of A2E | [16] |
Table 2: Methods for Detection and Quantification of A2E
| Method | Principle | Key Findings | Reference(s) |
| Fluorescence Microscopy | Autofluorescence of A2E | Intracellular granular accumulation | [9][13][14] |
| HPLC | Chromatographic separation and UV-Vis detection | Quantification of cellular A2E levels | [2][9][14] |
| Mass Spectrometry | Mass-to-charge ratio analysis | Highly sensitive and specific quantification | [2][15] |
| Flow Cytometry | Light scattering and fluorescence of single cells | Analysis of A2E accumulation in a cell population | [17] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for inducing and analyzing A2E-mediated lipofuscinogenesis in cell culture.
Caption: Signaling pathways affected by A2E accumulation in retinal pigment epithelial cells.
References
- 1. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipofuscin fluorophore A2E perturbs cholesterol metabolism in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A2E, a pigment of the lipofuscin of retinal pigment epithelial cells, is an endogenous ligand for retinoic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Identification of a Novel Lipofuscin Pigment (iisoA2E) in Retina and Its Effects in the Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A2E, a lipofuscin fluorophore, in human retinal pigmented epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Photosensitization of A2E triggers telomere dysfunction and accelerates retinal pigment epithelium senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes: Screening for Therapeutic Compounds Using Synthetic A2E
References
- 1. Digging in to the Mechanisms of A2E in Macular Degeneration – Fight Aging! [fightaging.org]
- 2. A2E, a byproduct of the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of A2E in RPE Atrophy [brightfocus.org]
- 7. Drug Screening to Modulate RPE Lysosomal Dynamics in AMD [brightfocus.org]
- 8. Experimental approaches to the study of A2E, a bisretinoid lipofuscin chromophore of retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of A2E in RPE Atrophy [brightfocus.org]
- 11. A2E-epoxides damage DNA in retinal pigment epithelial cells. Vitamin E and other antioxidants inhibit A2E-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A2E, a component of lipofuscin, is pro-angiogenic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jkoos.or.kr [jkoos.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A2E accumulation influences retinal microglial activation and complement regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of lipofuscin accumulation in the retina as a therapeutic strategy for dry AMD treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Discovery Strategies for Inherited Retinal Degenerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent A2E photoisomerization during experimental analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-retinylidene-N-retinylethanolamine (A2E). The following information is designed to help prevent A2E photoisomerization and subsequent phototoxicity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is A2E photoisomerization and why is it a concern in my experiments?
A2E is a major component of lipofuscin, the age-related pigment that accumulates in retinal pigment epithelial (RPE) cells.[1] It is highly susceptible to photoisomerization and photooxidation upon exposure to light, particularly blue light.[2][3][4] This process generates various photoproducts, including iso-A2E and A2E-epoxides.[3][5] These photoproducts are cytotoxic and can induce cellular damage, including DNA damage and apoptosis, which can significantly impact experimental results and lead to misinterpretation of data.[3][5][6]
Q2: What are the primary factors that induce A2E photoisomerization?
The primary driver of A2E photoisomerization is exposure to light, especially short-wavelength blue light in the 400-455 nm range.[5][7] The process is initiated by the absorption of photons by the A2E molecule, leading to a conformational change and the formation of isomers like iso-A2E.[7][8][9] Concurrently, A2E can act as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen, which then leads to the formation of oxidized A2E derivatives.[1][5][10]
Troubleshooting Guides
Issue: I am observing unexpected cell death or altered cellular function in my A2E-treated cell cultures.
This is a common issue arising from A2E phototoxicity. The following steps can help you troubleshoot and mitigate this problem.
1. Control Your Lighting Conditions:
-
Minimize Light Exposure: Handle A2E solutions and A2E-treated cells in a dark or dimly lit environment. Use red light where possible, as it is less energetic and less likely to cause photoisomerization.
-
Use Light Filters: Employ blue light-filtering lenses or films on microscopes, cell culture hoods, and any other light sources your samples may be exposed to. Filtering light in the 400-455 nm range is most effective.[5]
2. Employ Antioxidants and Quenchers:
-
Antioxidant Supplementation: The addition of antioxidants to your culture medium can help neutralize ROS generated during photooxidation.
-
Singlet Oxygen Quenchers: Since singlet oxygen is a key mediator of A2E photooxidation, using specific quenchers can be highly effective.
3. Optimize Experimental Parameters:
-
A2E Concentration: Use the lowest effective concentration of A2E for your experiments to minimize the potential for phototoxicity.
-
Incubation Time: Reduce the duration of light exposure during analysis, such as microscopy, to the minimum necessary.
Quantitative Data on Prevention Strategies
The following tables summarize the effectiveness of various strategies to prevent A2E photoisomerization and phototoxicity.
Table 1: Efficacy of Blue Light Filters in Preventing A2E-Mediated Phototoxicity
| Filter Type | Blue-Violet Light Reduction (400-455 nm) | Reduction in Apoptosis | Reduction in H₂O₂ Production |
| Eye Protect System™ (EPS) | 25% | 44% | 29% |
| Multilayer Optical Film (MOF) | 80% | 91% | 69% |
| Dark-Yellow Filter | 77% | Less effective than MOF | Not specified |
Data sourced from a study on A2E-loaded porcine RPE cells exposed to emulated sunlight for 18 hours.[5]
Table 2: Protective Effects of Antioxidants against A2E Photooxidation
| Antioxidant | Concentration | Protection against A2E Photooxidation | Mechanism of Action |
| Malvidin (Anthocyanin) | Not specified | ~70% | Singlet oxygen quenching |
| Cyanidin, Petunidin, Delphinidin (Anthocyanins) | Not specified | 30-60% | Singlet oxygen quenching |
| Vitamin E | 100 µM | 25% | Singlet oxygen quenching |
| Lutein (B1675518) and Zeaxanthin (B1683548) | Not specified | More potent than Vitamin E | Singlet oxygen quenching |
Data is based on in vitro studies of A2E photooxidation.[11][12]
Experimental Protocols
Protocol 1: HPLC Analysis of A2E and its Photoisomers
This protocol is for the separation and quantification of A2E and its common photoisomer, iso-A2E.
-
Sample Preparation:
-
Extract lipids from RPE cells or tissue samples using a solvent-based method (e.g., chloroform/methanol).
-
Dry the extract under nitrogen and resuspend in the mobile phase.
-
-
HPLC System:
-
Column: Reverse-phase C18 column (e.g., Phenomenex Luna® 5 µm C18(2) 100 Å).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). A typical gradient is 80-96% acetonitrile over 60 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV-Vis detector at 339 nm and 430 nm.
-
-
Analysis:
-
A2E and iso-A2E will have distinct retention times (e.g., approximately 16.7 min and 18.8 min, respectively, under the specified conditions).[13]
-
Quantify the peaks by comparing their area to a standard curve of purified A2E. Under light exposure, A2E and iso-A2E will reach a photoequilibrium of approximately a 4:1 ratio.[7][8][9]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with A2E and expose them to the desired light conditions. Include appropriate controls (untreated, vehicle control, A2E in the dark).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Protocol 3: DNA Damage Detection using the Comet Assay
This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cell cultures.
-
Embedding: Mix the cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Signaling Pathways and Experimental Workflows
A2E-Induced Apoptosis Signaling Pathway
Blue light exposure of A2E-laden RPE cells triggers an apoptotic cascade involving the activation of caspase-3.[2] This process can be modulated by anti-apoptotic proteins like Bcl-2.
Caption: A2E-mediated apoptotic pathway initiated by blue light.
Experimental Workflow for Assessing A2E Phototoxicity
This diagram outlines a typical workflow for investigating the phototoxic effects of A2E on cultured cells.
Caption: Workflow for A2E phototoxicity experiments.
Logical Relationship of A2E Photo-damage Prevention
This diagram illustrates the logical approach to preventing A2E-induced photodamage.
Caption: Logic of preventing A2E photodamage.
References
- 1. researchgate.net [researchgate.net]
- 2. Blue light-induced apoptosis of A2E-containing RPE: involvement of caspase-3 and protection by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of Sunlight-Induced Cell Damage by Selective Blue-Violet-Light-Filtering Lenses in A2E-Loaded Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Anthocyanins Protect Against A2E Photooxidation and Membrane Permeabilization in Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photooxidation of A2-PE, a photoreceptor outer segment fluorophore, and protection by lutein and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing A2E in Aqueous Solutions for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2E in cell culture. Our aim is to help you overcome common challenges associated with A2E aggregate formation and ensure the success of your experiments.
Troubleshooting Guide
Problem: Precipitate Formation in A2E Stock Solution or Culture Medium
Possible Cause 1: Poor Solubility of A2E in Aqueous Solutions. A2E is an amphiphilic molecule with low solubility in aqueous media, which can lead to the formation of aggregates and precipitation.
Suggested Solution:
-
Use of a Carrier: Prepare A2E stock solutions in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in the culture medium.[1] It is crucial to keep the final DMSO concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Complexation with Lipoproteins: To enhance delivery and solubility, A2E can be complexed with low-density lipoprotein (LDL).[2] This method facilitates the uptake of A2E by cells through receptor-mediated endocytosis.[1]
-
Use of Detergents: Non-ionic detergents can be used to solubilize A2E, but their concentration must be carefully optimized to avoid cell lysis.
Possible Cause 2: High Concentration of A2E. Exceeding the critical micelle concentration (CMC) of A2E in your solution will lead to the formation of micelles and potentially larger aggregates that can precipitate out of solution. While the exact CMC of A2E is not well-defined in the literature, its detergent-like properties suggest such a threshold exists.[1][3]
Suggested Solution:
-
Optimize A2E Concentration: Start with lower concentrations of A2E (e.g., 10-25 µM) and gradually increase if necessary.[1] Studies have shown that concentrations above 45 µM can be directly toxic to RPE cells even in the dark.[4]
-
Sonication: Briefly sonicate the diluted A2E solution to help disperse small aggregates.
Problem: Inconsistent Experimental Results or High Variability Between Replicates
Possible Cause 1: Inhomogeneous A2E Distribution. Due to its poor solubility, A2E may not be evenly distributed in the culture medium, leading to variable exposure of cells to the compound.
Suggested Solution:
-
Thorough Mixing: Ensure the A2E stock solution is thoroughly vortexed before each use and that the final solution in the culture medium is well-mixed before adding it to the cells.
-
Pre-incubation: Allow the A2E-containing medium to equilibrate at 37°C before adding it to the cell culture plates.
Possible Cause 2: Photodegradation or Isomerization of A2E. A2E is a light-sensitive molecule. Exposure to light can lead to photooxidation and the formation of isomers, such as iso-A2E, altering its biological activity.[5][6]
Suggested Solution:
-
Work in Dim Light: All manipulations involving A2E should be performed under dim light conditions to minimize photodegradation.[7]
-
Amber Tubes: Store A2E stock solutions in amber tubes or tubes wrapped in aluminum foil to protect them from light.
Problem: Unexpected Cytotoxicity in Control Groups (Dark Conditions)
Possible Cause 1: Detergent-like Effects of A2E. At higher concentrations, the amphiphilic nature of A2E can cause membrane damage due to its detergent-like properties, leading to cytotoxicity independent of light exposure.[1][3]
Suggested Solution:
-
Lower A2E Concentration: Use the lowest effective concentration of A2E. A dose-response curve for A2E toxicity in the dark revealed a decrease in RPE cell viability at concentrations greater than 45 µM, with an IC50 of 67.5 µM.[4]
-
Quiescence Period: After loading cells with A2E, allow them to recover for a period (e.g., 7 days) to permit the attrition of any membrane-damaged cells before starting the experiment.[3]
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve A2E, high concentrations of the solvent in the final culture medium can be toxic to cells.
Suggested Solution:
-
Limit Solvent Concentration: Ensure the final concentration of the organic solvent is well below the toxic threshold for your specific cell line (typically below 0.5% for DMSO).
-
Solvent Control Group: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve A2E.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of A2E to use for cell culture experiments?
The optimal concentration of A2E can vary depending on the cell type and the specific experimental goals. However, a common starting point is in the range of 10-25 µM.[1] It has been shown that incubating ARPE-19 cells with 10 to 25 µM A2E results in intracellular levels comparable to those found in human RPE cells from donor eyes.[1] Concentrations above 45 µM have been shown to be directly toxic to porcine RPE cells in the absence of light.[4]
Q2: How should I prepare my A2E stock solution and dilute it in the culture medium?
A2E is typically stored as a stock solution in an organic solvent like DMSO at a high concentration (e.g., 40 mM) and kept at -80°C in the dark.[1][7] To prepare the working solution, the stock solution is diluted directly into pre-warmed culture medium to the desired final concentration. It is important to mix the solution thoroughly to ensure homogeneity.[3]
Q3: How can I confirm that A2E is being taken up by my cells?
A2E is autofluorescent.[3] You can visualize its uptake by fluorescence microscopy. A2E-loaded cells will exhibit a golden-yellow autofluorescence, often appearing as intracellular granules.[3][4] For quantification, HPLC or mass spectrometry can be used to measure the intracellular A2E levels.[8][9][10]
Q4: My A2E-treated cells are dying even when kept in the dark. What could be the reason?
This phenomenon is likely due to the inherent toxicity of A2E at higher concentrations, which is independent of light exposure. A2E can act as a detergent, disrupting cell membranes.[1][3] Additionally, it can inhibit lysosomal degradative functions by elevating the intralysosomal pH.[2] To mitigate this, it is recommended to use lower concentrations of A2E and allow the cells a recovery period after A2E loading.[3]
Q5: What is the mechanism of A2E-induced phototoxicity?
Upon exposure to blue light, A2E becomes photoactivated and generates reactive oxygen species (ROS).[11][12] This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately cell death through pathways such as apoptosis and ferroptosis.[5][11][12]
Data Presentation
Table 1: A2E Concentrations and Cellular Uptake
| Cell Type | A2E Concentration in Medium (µM) | Incubation Time | Intracellular A2E (ng/10^5 cells) | Reference |
| Human d407 RPE | 25 | 6 hours | 94.8 | [13] |
| Human d407 RPE | 50 | 6 hours | Not specified | [13] |
| Human d407 RPE | 100 | 6 hours | 705 | [13] |
| ARPE-19 | 10 - 25 | Not specified | Comparable to in vivo levels | [1] |
| ARPE-19 | 50 | 6 hours | 1.0% ± 0.2% nuclei labeled | [1] |
| ARPE-19 | 100 | 6 hours | 14% ± 1% nuclei labeled | [1] |
Table 2: A2E Toxicity in Cell Culture
| Cell Type | A2E Concentration (µM) | Condition | Effect | Reference |
| Porcine RPE | > 45 | Dark | Decreased cell viability | [4] |
| Porcine RPE | 67.5 | Dark | IC50 | [4] |
| Human RPE | Not specified | Light Exposure | Significant loss of cell viability | [2] |
| ARPE-19 | 100 | Blue Light | Apoptosis | [4] |
Experimental Protocols
Protocol 1: Preparation of A2E Stock Solution
-
Synthesize or obtain high-purity A2E.
-
Under dim light, dissolve A2E in anhydrous DMSO to a final concentration of 40 mM.[7]
-
Aliquot the stock solution into amber, airtight vials.
-
Store the aliquots at -80°C.
Protocol 2: Delivery of A2E to Cultured Cells
-
Culture cells (e.g., ARPE-19) to confluence in a suitable culture vessel.[3]
-
Pre-warm the complete culture medium to 37°C.
-
Under dim light, thaw an aliquot of the A2E stock solution.
-
Dilute the A2E stock solution directly into the pre-warmed culture medium to the desired final concentration (e.g., 10 µM).[3]
-
Vortex the A2E-containing medium gently to ensure it is well-mixed.
-
Remove the existing medium from the cultured cells and replace it with the A2E-containing medium.
-
Incubate the cells for the desired period (e.g., 6 hours or for repeated feedings over several days).[7][13]
-
For phototoxicity studies, the cells are subsequently exposed to light of a specific wavelength (e.g., 430 nm blue light).[11] For dark toxicity studies, the cells are maintained in the dark.
-
Include appropriate controls: untreated cells and cells treated with the vehicle (e.g., DMSO at the same final concentration).[3]
Protocol 3: Quantification of Intracellular A2E by HPLC
-
After incubating the cells with A2E, wash the cells vigorously with phosphate-buffered saline (PBS) to remove extracellular A2E.[1]
-
Harvest the cells by scraping.
-
Extract the lipids and A2E from the cell pellet using an organic solvent mixture (e.g., chloroform/methanol).
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the extract in the mobile phase used for HPLC.
-
Analyze the sample by reverse-phase HPLC with detection at approximately 430 nm.[6]
-
Quantify the amount of A2E by comparing the peak area to a standard curve generated with known concentrations of purified A2E.[10]
Mandatory Visualization
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of A2E in RPE Atrophy [brightfocus.org]
- 6. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Proper storage and handling conditions to maintain A2E stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of A2E to maintain its stability. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term and long-term storage conditions for A2E?
A1: For optimal stability, A2E should be stored under the following conditions:
-
Short-Term Storage: For solutions, store at -20°C.[1]
-
Long-Term Storage: For both solid A2E and stock solutions, store at -80°C in the dark.[2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q2: What solvents should I use to dissolve A2E?
A2: A2E exhibits differential stability in various solvents.
-
Recommended Solvents: A2E is stable in methanol (B129727) and dimethyl sulfoxide (DMSO).[3]
-
Solvents to Avoid: A2E is unstable and prone to degradation in tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), and ethanol (B145695) (EtOH).[3]
Q3: How sensitive is A2E to light, and what precautions should I take?
A3: A2E is highly sensitive to light, particularly blue light (around 430 nm), which can induce photooxidation and degradation.[4] It is crucial to handle A2E in the dark or under dim red light whenever possible. Use amber-colored vials or wrap containers with aluminum foil to protect them from light exposure.
Q4: I suspect my A2E has degraded. How can I confirm this?
A4: Degradation of A2E can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A decrease in the A2E peak and the appearance of new peaks corresponding to oxidized or fragmented products are indicative of degradation.[5] Photooxidation of A2E can be evidenced by the appearance of peaks at m/z 608, 624, 640, and 656, which correspond to the addition of one to four oxygen atoms to the A2E molecule (m/z 592).[5]
Q5: What is the effect of pH on A2E stability?
A5: The stability of A2E is influenced by pH. While comprehensive studies on a wide pH range are limited, enzymatic degradation of A2E by horseradish peroxidase (HRP) is significantly more effective at a slightly acidic pH of 5.5 compared to neutral (pH 7.2) or slightly basic conditions.[6] This suggests that A2E may be less stable in acidic environments, particularly in the presence of enzymes. For general handling and storage, maintaining a neutral pH is advisable to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no A2E signal in my experiment. | A2E degradation due to improper storage. | Ensure A2E is stored at -80°C in a suitable solvent like DMSO and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| A2E degradation due to light exposure during the experiment. | Perform all experimental steps involving A2E in the dark or under dim red light. Use light-blocking tubes and plates. | |
| Use of an incompatible solvent. | Dissolve A2E in methanol or DMSO. Avoid THF, chloroform, and ethanol.[3] | |
| Inconsistent results between experiments. | Variability in A2E concentration due to degradation. | Prepare fresh A2E dilutions for each experiment from a properly stored stock solution. |
| Photooxidation of A2E leading to the formation of various degradation products with different biological activities. | Minimize light exposure throughout the experiment. Consider including an antioxidant in your experimental system if appropriate and compatible. | |
| High background or unexpected side effects in cell-based assays. | Presence of A2E photooxidation products. | Confirm the purity of your A2E stock using HPLC or MS. Protect A2E from light at all stages. |
| A2E-induced cytotoxicity at high concentrations. | Determine the optimal non-toxic concentration of A2E for your specific cell line and experimental duration through a dose-response study. |
Quantitative Data Summary
Table 1: Solvent Stability of A2E
| Solvent | Stability | Reference |
| Methanol | Stable | [3] |
| Dimethyl Sulfoxide (DMSO) | Stable | [3] |
| Tetrahydrofuran (THF) | Not Stable | [3] |
| Chloroform (CHCl3) | Not Stable | [3] |
| Ethanol (EtOH) | Not Stable | [3] |
Table 2: Recommended Storage Temperatures for A2E
| Storage Duration | Temperature | Additional Notes | Reference |
| Short-Term | -20°C | For working solutions. | [1] |
| Long-Term | -80°C | For solid compound and stock solutions. | [2] |
Experimental Protocols
Protocol 1: Preparation of A2E Stock Solution
-
Materials:
-
Solid A2E
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber-colored microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Under dim light, accurately weigh the desired amount of solid A2E.
-
Transfer the A2E to an amber-colored microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the A2E is completely dissolved.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C in the dark.
-
Protocol 2: Assessment of A2E Stability by HPLC
-
Materials and Equipment:
-
A2E sample (e.g., from a stability study)
-
HPLC system with a photodiode array (PDA) detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Methanol for sample extraction
-
-
Procedure:
-
Sample Preparation:
-
If A2E is in a cellular or tissue matrix, extract it with methanol.
-
Centrifuge the extract to pellet any debris.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of A2E.
-
Compare the peak area of the test sample to that of a freshly prepared standard of known concentration to quantify the amount of remaining A2E.
-
The appearance of new peaks with different retention times indicates the formation of degradation products.
-
-
Visualizations
Caption: A streamlined workflow for the proper handling of A2E.
Caption: The pathway of A2E photooxidation leading to cellular damage.
Caption: A logical troubleshooting guide for inconsistent A2E results.
References
- 1. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enzymatic Degradation of A2E, a Retinal Pigment Epithelial Lipofuscin Bisretinoid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A2E Extraction from Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-retinylidene-N-retinylethanolamine (A2E) from complex biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the A2E extraction and analysis workflow.
Issue 1: Low or No A2E Signal Detected
| Potential Cause | Recommended Solution |
| A2E Degradation During Extraction | A2E is sensitive to light and certain organic solvents. All extraction steps should be performed under dim red light to prevent photochemical degradation.[1] Avoid using solvents like THF, CHCl₃, or EtOH where A2E is unstable; methanol (B129727) and DMSO are preferred for stability.[2][3] |
| Inefficient Extraction from Tissue | Use a robust extraction solvent system. A common method involves homogenization and extraction with chloroform/methanol mixtures.[1][4] Ensure complete tissue disruption to maximize the release of A2E. |
| Sample Loss During Purification | Extended purification protocols can lead to sample loss.[1] Optimize purification steps to be as minimal and efficient as possible. Cation exchange resins can offer a rapid purification alternative to conventional HPLC.[5] |
| Insufficient A2E in the Sample | The amount of A2E can vary significantly with age and disease state.[6][7] If possible, use samples from older donors or disease models known for high lipofuscin accumulation.[8] |
| Instrument Detection Limit Too High | HPLC with UV detection can detect A2E in nanogram quantities (down to ~5 ng).[1][9] For very low concentrations, consider using mass spectrometry, which can detect A2E in the low femtomole range, offering significantly higher sensitivity.[6][10] |
Issue 2: Poor Chromatographic Resolution or Peak Shape
| Potential Cause | Recommended Solution |
| Co-elution with Isomers | A2E and its isomer, iso-A2E, can be present in extracts and may co-elute depending on the HPLC conditions.[1][9] Optimize the HPLC gradient. A reverse-phase C18 column with a gradient of methanol and water containing 0.1% trifluoroacetic acid (TFA) has been shown to successfully separate A2E and iso-A2E.[1] |
| Presence of Other Retinoids | Biological extracts may contain other retinoids like all-trans-retinol and 13-cis-retinol (B135769) which can interfere with A2E quantification.[1] Adjust HPLC conditions to ensure separation from these compounds. |
| Inappropriate Mobile Phase | An unoptimized mobile phase can lead to poor peak shape. The addition of 0.1% TFA to the mobile phase has been shown to provide sharp peaks for A2E.[1][11] |
Issue 3: Inaccurate A2E Quantification
| Potential Cause | Recommended Solution |
| Overestimation by UV/Vis Spectroscopy | Quantification based solely on UV absorbance at 430 nm can overestimate the amount of A2E due to co-eluting molecules that also absorb in this range.[6] |
| Lack of a Proper Standard Curve | For absolute quantification, a standard curve should be generated using synthetic A2E of known concentrations.[6] |
| Use of Mass Spectrometry for Accuracy | Mass spectrometry provides more specific and accurate quantification of A2E by using extracted ion chromatograms of specific fragment ions.[6][10] This method can be thousands of times more sensitive than absorption spectroscopy.[6] |
| Photoisomerization Affecting Ratios | Exposure to light can cause photoisomerization of A2E and iso-A2E, leading to an equilibrium mixture of approximately 4:1 (A2E:iso-A2E).[1][9][12] To accurately quantify the native ratio, all procedures must be conducted in the dark or under dim red light. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for preventing A2E degradation during sample preparation?
A1: The two most critical factors are light exposure and solvent choice. A2E is highly susceptible to photochemical degradation and isomerization.[1] Therefore, all experimental procedures should be carried out under dim light conditions. Additionally, A2E exhibits instability in certain organic solvents. It is recommended to use methanol or DMSO for sample dissolution and storage, as A2E is stable in these solvents.[2][3]
Q2: How can I differentiate between A2E and its isomer, iso-A2E, in my samples?
A2: A2E and iso-A2E can be separated and identified using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a methanol/water gradient containing 0.1% TFA is effective for their separation.[1] Under these conditions, A2E and iso-A2E will have distinct retention times. Their identity can be further confirmed by their UV-Vis absorbance spectra, which are similar but have different relative intensities.[1]
Q3: What is the best method for quantifying A2E in a complex biological matrix?
A3: While HPLC with UV detection is commonly used, mass spectrometry (MS) is the preferred method for accurate and sensitive quantification.[6] MS can specifically detect A2E based on its mass-to-charge ratio and fragmentation pattern, which avoids the overestimation that can occur with absorption spectroscopy due to interfering compounds.[6] LC-MS/MS methods can detect A2E at femtomole levels.[6][10]
Q4: Can A2E be formed as an artifact during the extraction process?
A4: The possibility of A2E formation during extraction from its precursors, all-trans-retinal (B13868) and ethanolamine, has been considered. However, studies have shown that in the absence of significant amounts of all-trans-retinal in the extracts, the post-extraction generation of A2E is unlikely to be a significant issue.[1]
Q5: What are the optimal storage conditions for A2E samples and extracts?
A5: To ensure stability, A2E in methanol should be stored at -70°C in the dark.[1] Under these conditions, it has been shown to be stable for over a month.[1]
Quantitative Data Summary
Table 1: Stability of A2E in Different Solvents
| Solvent | Stability | Reference |
| Methanol | Stable | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Stable | [2][3] |
| Tetrahydrofuran (THF) | Not Stable | [2][3] |
| Chloroform (CHCl₃) | Not Stable | [2][3] |
| Ethanol (EtOH) | Not Stable | [2][3] |
Table 2: Photoisomerization of A2E and iso-A2E
| Condition | A2E:iso-A2E Ratio | Reference |
| Exposure to room light for 30 min | ~4:1 | [1][12] |
| Exposure to monochromatic light (430 nm) for 15 min | 78:22 | [1] |
Experimental Protocols
Protocol 1: A2E Extraction from Retinal Pigment Epithelium (RPE)
-
Objective: To extract lipophilic compounds, including A2E, from RPE tissue.
-
Methodology:
-
Perform all steps under dim red light to prevent photodegradation.[1]
-
Homogenize the RPE tissue sample.
-
Extract the homogenized tissue with a chloroform/methanol mixture (e.g., 2:1 v/v).[1][4]
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipophilic compounds.
-
Dry the organic extract under a stream of argon or nitrogen.
-
Re-dissolve the dried extract in a suitable solvent for analysis (e.g., methanol).
-
Protocol 2: HPLC Analysis of A2E and iso-A2E
-
Objective: To separate and quantify A2E and its isomers.
-
Methodology:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm).[1]
-
Mobile Phase: Use a gradient of methanol and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 85% to 96% methanol over 20 minutes.[1]
-
Flow Rate: Set the flow rate to 1.0 ml/min.[1]
-
Detection: Monitor the eluent at 430 nm for A2E and its isomers.[1]
-
Quantification: Calculate the concentration based on the peak area relative to a standard curve generated with pure A2E.
-
Visualizations
Caption: A streamlined workflow for the extraction and analysis of A2E.
Caption: A troubleshooting guide for diagnosing low A2E signal.
References
- 1. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Carotenoids Can Attenuate Formation of A2E in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Correlation Between the Spatial Distribution of A2E and Lipofuscin Fluorescence in the Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving the sensitivity of A2E detection in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of N-retinylidene-N-retinylethanolamine (A2E) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting A2E?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the identification and quantification of A2E.[1][2][3] This method is significantly more sensitive than traditional HPLC with UV-absorption detection, allowing for the detection of A2E in the low femtomole range.[1][3] Mass spectrometry provides unambiguous identification based on the molecule's mass-to-charge ratio (m/z), retention time, and specific fragmentation pattern.[3]
Q2: I am seeing unexpected peaks at m/z 608 and 624 in my A2E analysis. What are they?
A: These peaks correspond to singly-oxidized (m/z 608) and doubly-oxidized (m/z 624) forms of A2E.[1] A2E is susceptible to oxidation during sample preparation, handling, and even during the analysis process itself.[1] It is crucial to be aware of these species as their presence can affect the accurate quantification of unoxidized A2E.
Q3: For quantitative analysis of A2E using tandem mass spectrometry (MS/MS), which fragment ion should I monitor?
A: The most abundant and characteristic fragment ion of A2E has a mass-to-charge ratio (m/z) of 418.[1][4][5] For optimal sensitivity and specificity, it is highly recommended to use this m/z 418 fragment for quantification. This is typically done by creating an extracted ion chromatogram (XIC) for this fragment or by setting up a Selected Reaction Monitoring (SRM) experiment monitoring the transition from the parent ion (m/z 592.5) to the fragment ion (m/z 418).[1][5]
Q4: How can I minimize the artificial oxidation of A2E during my experiment?
A: To minimize oxidation, it is critical to protect the sample from light throughout the entire workflow. Use aluminum foil to cover syringes and sample vials.[1] Additionally, work efficiently to reduce sample handling time. The choice of solvent can also be a factor; A2E has been shown to be stable in methanol (B129727) and DMSO.
Q5: Why is mass spectrometry preferred over traditional absorption spectroscopy for A2E quantification?
A: Mass spectrometry is preferred due to its superior sensitivity and specificity. It can detect approximately 10,000-fold less A2E than absorption spectroscopy.[1][2][6] Furthermore, absorption spectroscopy can overestimate A2E amounts because it cannot distinguish between A2E and other co-eluting molecules that absorb light in the same range (around 430 nm).[1] Mass spectrometry specifically identifies A2E based on its unique mass and fragmentation pattern.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of A2E.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No A2E Signal | 1. Low Sample Concentration: The amount of A2E is below the instrument's limit of detection.[7] | • Concentrate the sample, if possible. • Ensure you are using the most sensitive detection method (LC-MS/MS over MS).[1][5] |
| 2. Inefficient Ionization: The chosen ionization method is not optimal for A2E.[7] | • A2E is a pyridinium (B92312) salt with a permanent positive charge, making it ideal for positive ion mode Electrospray Ionization (ESI).[1] Ensure your instrument is set to positive ion mode. | |
| 3. Instrument Not Tuned or Calibrated: Poor instrument performance can lead to low signal intensity.[7] | • Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[7] | |
| 4. System Leak: A leak in the LC or MS system can cause a significant loss of sensitivity.[8] | • Perform a leak check of the entire system, including all connections from the LC to the mass spectrometer.[8] | |
| High Background Noise | 1. Contaminated Mobile Phase or System: Impurities in solvents or buildup in the system can increase noise.[9] | • Use high-purity (LC-MS grade) solvents and additives. • Prepare fresh mobile phases regularly to prevent microbial growth.[9] • Flush the LC system and clean the ion source.[9] |
| 2. Improper Detector Settings: Suboptimal detector settings can amplify noise.[7] | • Adjust detector settings, such as gain and filter settings, to minimize noise while maintaining an adequate signal for A2E.[7] | |
| Inaccurate or Inconsistent Quantification | 1. A2E Oxidation: Failure to account for oxidized A2E can lead to underestimation of the total A2E amount. | • Monitor for the presence of oxidized A2E (m/z 608, 624).[1] • If necessary, perform relative quantification of the oxidized species. • Minimize sample exposure to light and air.[1] |
| 2. Non-Linear Standard Curve: The standard curve may not be linear across the desired concentration range. | • Prepare a standard curve using a range of concentrations (e.g., 5-100 fmol) of a synthetic A2E standard.[3] • Ensure the curve has a good correlation coefficient (R² > 0.99). | |
| 3. Ion Suppression: Matrix components in the sample co-eluting with A2E can suppress its ionization efficiency. | • Improve chromatographic separation to resolve A2E from interfering matrix components. • Dilute the sample if the concentration is too high.[7] • Consider using an internal standard. |
Key A2E Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios for A2E and its common adducts/derivatives observed in positive ion mode mass spectrometry.
| Analyte | Mass-to-Charge Ratio (m/z) | Description |
| A2E (Parent Ion) | 592.5 | The primary molecular ion of A2E, [M]⁺.[1][10] |
| A2E (Primary Fragment) | 418 | The most intense and characteristic fragment ion used for quantification in MS/MS.[1][5] |
| Singly-Oxidized A2E | 608 | A2E with the addition of one oxygen atom.[1][10] |
| Doubly-Oxidized A2E | 624 | A2E with the addition of two oxygen atoms.[1][10] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of A2E
This protocol provides a general workflow for the sensitive detection of A2E from biological samples.
-
Extraction:
-
Perform a chloroform-methanol extraction of A2E from tissue samples (e.g., eyecups).[3]
-
Critical Step: Conduct all extraction steps under dim light to prevent photo-oxidation of A2E.
-
-
Sample Reconstitution and Dilution:
-
After extraction and drying, reconstitute the sample in a solvent suitable for reverse-phase chromatography.
-
Serially dilute the sample to a final concentration appropriate for LC-MS/MS analysis (low femtomole range is detectable).[1]
-
A recommended final solvent composition is 85% Methanol, 0.1% Trifluoroacetic Acid (TFA).[1]
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., Atlantis dC18).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.[1]
-
Gradient: Develop a suitable gradient to separate A2E from other sample components.
-
Injection: Use an aluminum-foil-covered syringe for manual injection to minimize light exposure.[1]
-
-
Mass Spectrometry (MS):
-
Instrument: A tandem mass spectrometer (e.g., linear ion trap, triple quadrupole, or Orbitrap).[1]
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI).[1]
-
MS1 Scan (Full Scan): Acquire full scan data to confirm the presence of the parent ion at m/z 592.5.
-
MS2 Scan (Tandem MS):
-
Isolate the parent ion (m/z 592.5).
-
Perform Collision-Induced Dissociation (CID).
-
Acquire the fragment ion spectrum, confirming the presence of the characteristic m/z 418 fragment.[1]
-
-
-
Quantification:
Visualizations
Caption: Simplified A2E fragmentation pathway in tandem mass spectrometry.
Caption: General experimental workflow for A2E quantification by LC-MS/MS.
Caption: Troubleshooting flowchart for poor A2E signal intensity.
References
- 1. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry provides accurate and sensitive quantitation of A2E - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. myadlm.org [myadlm.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
How to minimize A2E degradation during in vitro light exposure studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize A2E degradation during in vitro light exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is A2E and why is its degradation a concern in in vitro studies?
A2E (N-retinylidene-N-retinylethanolamine) is a bis-retinoid compound that is a major component of lipofuscin, which accumulates in retinal pigment epithelial (RPE) cells with age. In the presence of light, particularly blue light, A2E can undergo photooxidation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2] Minimizing its degradation is crucial for obtaining accurate and reproducible results in studies investigating A2E-related pathophysiology and potential therapeutic interventions.
Q2: What is the primary mechanism of A2E degradation during light exposure?
A2E degradation is primarily driven by photooxidation. When exposed to light, especially in the blue spectrum (around 430-460 nm), A2E acts as a photosensitizer, generating reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) anions.[1][2] These ROS can then attack the A2E molecule itself, leading to its degradation and the formation of various photooxidized products, including A2E-epoxides.[1]
Q3: Which wavelengths of light are most damaging to A2E?
Studies have shown that the blue light spectrum is particularly damaging to A2E. The maximal loss of cell viability in A2E-laden RPE cells occurs at wavelengths between 415 and 455 nm.[3] Therefore, it is critical to control the spectral output of the light source used in your experiments.
Troubleshooting Guides
Problem: High A2E Degradation in Control Group (No Treatment)
Possible Causes:
-
Inappropriate Light Source: The light source may be emitting a high proportion of blue light or have an unstable output.
-
Excessive Light Intensity/Duration: The intensity or duration of light exposure may be too high.
-
Oxygen Concentration: The presence of oxygen is required for photooxidation.[4]
-
Solvent Effects: The solvent in which A2E is dissolved can influence its stability.
Solutions:
-
Light Source Characterization: Use a well-characterized light source with a stable and known spectral output. If possible, use filters to eliminate unwanted wavelengths.
-
Optimize Light Exposure: Reduce the light intensity or shorten the exposure duration. A pilot experiment to determine the optimal light dose is recommended.
-
Control Oxygen Levels: While often not feasible for cell-based assays, for cell-free experiments, consider deoxygenating the solution to minimize photooxidation.
-
Solvent Selection: Ensure the solvent used is appropriate and does not contribute to A2E degradation.
Problem: Antioxidant Treatment is Ineffective
Possible Causes:
-
Incorrect Antioxidant Concentration: The concentration of the antioxidant may be too low to effectively quench ROS, or in some cases, too high, leading to pro-oxidant effects.[5]
-
Inappropriate Type of Antioxidant: Not all antioxidants are equally effective against the specific ROS generated by A2E photooxidation.
-
Timing of Treatment: The antioxidant may not be present at the time of ROS generation.
-
Antioxidant Instability: The antioxidant itself may be degrading under the experimental conditions.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of the antioxidant.
-
Mechanism-Specific Antioxidants: Select antioxidants known to be effective against singlet oxygen or superoxide anions. For example, anthocyanins have been shown to protect against A2E photooxidation by quenching singlet oxygen.[6]
-
Pre-treatment: Ensure that the cells or solution are pre-incubated with the antioxidant for a sufficient time before light exposure.
-
Antioxidant Stability Check: Verify the stability of your antioxidant under your specific experimental conditions (light exposure, temperature, etc.).
Experimental Protocols
Protocol 1: In Vitro A2E Loading and Light Exposure of ARPE-19 Cells
This protocol is adapted from studies investigating blue light-induced A2E phototoxicity.[1][2]
Materials:
-
ARPE-19 cells
-
A2E (synthesized or commercially available)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Blue light source (e.g., LED system with a peak emission around 430 nm)
-
Light meter for intensity measurement
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in appropriate culture plates and grow to confluence.
-
A2E Loading:
-
Prepare a stock solution of A2E in a suitable solvent (e.g., DMSO).
-
Dilute the A2E stock solution in cell culture medium to the desired final concentration (e.g., 25 µM).
-
Incubate the cells with the A2E-containing medium for a specified period (e.g., 48 hours), replenishing the medium as needed.
-
-
Washing: After the loading period, thoroughly wash the cells with PBS to remove any extracellular A2E.
-
Light Exposure:
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
Expose the cells to a calibrated blue light source (e.g., 430 nm at 10,000 lux) for a defined duration (e.g., 30 minutes).
-
Maintain a constant distance between the light source and the cells.
-
-
Post-Exposure Incubation: After light exposure, return the cells to a standard incubator for the desired time before proceeding with downstream analysis.
Protocol 2: Quantification of A2E by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of A2E.[7][8]
Materials:
-
Cell or tissue homogenates containing A2E
-
Organic solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Homogenize the cell or tissue samples.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Collect the organic phase containing A2E.
-
-
Sample Preparation:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of A2E and its fragments for accurate quantification.
-
Generate a standard curve using known concentrations of a synthetic A2E standard for absolute quantification.
-
Quantitative Data Summary
Table 1: Efficacy of Antioxidants in Protecting Against A2E Degradation
| Antioxidant | Concentration | Protection Against A2E Loss (%) | Reference |
| Delphinidin 3-galactose | 100 µM | 38% | [6] |
| Cyanidin 3-galactose | 100 µM | 37% | [6] |
| Vitamin E | 100 µM | 25% | [6] |
| Glutathione (GSH) | 2 mM | ~18% (cell viability recovery) | [1] |
| Glutathione (GSH) | 4 mM | ~37% (cell viability recovery) | [1] |
| Glutathione (GSH) | 6 mM | ~39% (cell viability recovery) | [1] |
Table 2: Wavelength-Dependent A2E Phototoxicity
| Wavelength Range (nm) | Effect | Reference |
| 415-455 | Maximal loss of cell viability | [3] |
| 430 | High induction of reactive oxygen species | [1] |
| 460 | Peak absorbance of A2E | [9] |
Visualizations
References
- 1. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Luminance Blue Light-Enhanced Phototoxicity in A2E-Laden RPE Cell Cultures and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High concentrations of antioxidants may not improve defense against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthocyanins Protect Against A2E Photooxidation and Membrane Permeabilization in Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipofuscin component A2E does not reduce antioxidant activity of DOPA-melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing artifacts in A2E imaging due to its fluorescent properties
Welcome to the technical support center for A2E imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common artifacts and issues related to the fluorescent properties of N-retinylidene-N-retinylethanolamine (A2E).
Frequently Asked Questions (FAQs)
Q1: What is A2E and why is it relevant in my research?
A2E is a fluorescent pigment that is a major component of lipofuscin, which accumulates in the retinal pigment epithelium (RPE) with age and in certain retinal diseases.[1][2][3] Its accumulation is associated with cellular damage and is a key area of study in age-related macular degeneration (AMD) and Stargardt disease.[4][5] Understanding A2E's fluorescent properties is crucial for accurate imaging and interpretation of experimental results.
Q2: What are the typical excitation and emission wavelengths for A2E?
A2E exhibits broad absorption and emission spectra that can vary depending on its environment.[6] In methanol, it has absorption maxima at approximately 336 nm and 439 nm.[7][8] The fluorescence emission maximum of internalized A2E in cells is typically observed between 565 to 570 nm.[1][9]
Q3: What causes artifacts in A2E imaging?
Artifacts in A2E imaging can arise from several factors:
-
Phototoxicity: A2E is a photosensitizer that, upon exposure to light (especially blue light), generates reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) anions.[10][11][12] This can lead to cellular damage, apoptosis, and altered fluorescence signals.[2][13][14]
-
Photo-oxidation: Light exposure can lead to the formation of A2E photo-oxidation products, including highly reactive aldehydes and ketones.[10][15] These products can themselves be toxic to cells and may have different fluorescent properties than native A2E.[15][16]
-
Broad Emission Spectrum: The broad emission spectrum of A2E and other lipofuscin components can lead to spectral bleed-through into other fluorescence channels.[17]
-
Autofluorescence of Other Cellular Components: Other cellular fluorophores, such as FAD and retinol, can contribute to the overall autofluorescence signal, potentially confounding the specific detection of A2E.[18]
Q4: How can I be sure that the fluorescence I'm observing is from A2E?
While fluorescence microscopy is a primary tool, relying solely on spectral properties can be ambiguous.[19] For definitive identification and quantification of A2E, techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry are recommended.[1][4][7] These methods allow for the separation and specific detection of A2E from other cellular components.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during A2E imaging experiments.
Problem 1: Low or no A2E fluorescence signal.
-
Question: I have treated my cells with A2E, but I am not observing the expected fluorescence. What could be the issue?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incorrect Filter Sets | Verify that your microscope's excitation and emission filters are appropriate for A2E. Use a filter set that covers the excitation peak (around 430-440 nm) and the emission peak (around 560-600 nm).[1][20] |
| Insufficient A2E Loading | Ensure that the concentration of A2E and the incubation time are sufficient for cellular uptake. A2E concentrations of 10-25 µM are often used to mimic in vivo levels.[1][9] |
| Photobleaching | Minimize the exposure of your samples to excitation light before and during imaging. Use the lowest possible laser power and exposure time. |
| Cell Health | High concentrations of A2E can be toxic to cells even in the dark.[21][22] Assess cell viability to ensure that the lack of signal is not due to cell death. |
Problem 2: High background fluorescence or poor signal-to-noise ratio.
-
Question: My images have high background, making it difficult to distinguish the A2E signal. How can I improve this?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Autofluorescence from Media or Other Cellular Components | Image cells in a phenol (B47542) red-free medium. Use spectral imaging and linear unmixing if available to separate the A2E signal from other autofluorescent species. |
| Suboptimal Imaging Parameters | Optimize detector gain/voltage and exposure time. Use a standard sample to ensure the system is performing correctly.[23] |
| Scattered Light | Ensure all optical components are clean. Use appropriate immersion oil if using an oil-immersion objective. |
Problem 3: Evidence of phototoxicity or cell death in imaged samples.
-
Question: I observe morphological changes, blebbing, or cell detachment after imaging my A2E-treated cells. How can I mitigate this?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Excessive Light Exposure | Reduce the intensity and duration of light exposure. Use neutral density filters or lower laser power. Acquire images using the minimum number of exposures required. |
| Generation of ROS | Consider using antioxidants or ROS scavengers in your culture medium, such as Vitamins E and C, to mitigate photo-oxidative stress.[16] However, be aware that this may alter the experimental conditions. |
| A2E Concentration | Use the lowest effective concentration of A2E for your experiments, as higher concentrations can exacerbate phototoxicity.[21][22] |
Quantitative Data Summary
The following table summarizes the key spectral properties of A2E in different environments.
| Solvent/Environment | Excitation Maxima (nm) | Emission Maxima (nm) | Reference(s) |
| Methanol | 336, 439 | ~580-600 | [6][7] |
| n-Butyl chloride | 380 | ~565 | [1] |
| PBS | 380 | ~620 | [1] |
| Internalized in RPE cells | ~430-460 | 565-570 | [1][9][20] |
Experimental Protocols
Protocol 1: A2E Loading in Cultured RPE Cells
This protocol describes a general procedure for loading cultured retinal pigment epithelial (RPE) cells with A2E.
-
A2E Preparation: Prepare a stock solution of A2E in dimethyl sulfoxide (B87167) (DMSO) and store it at -80°C in the dark.[1]
-
Cell Culture: Culture RPE cells (e.g., ARPE-19) to confluence in a suitable culture medium.
-
A2E Incubation: Dilute the A2E stock solution in the culture medium to the desired final concentration (e.g., 10-25 µM).[1][9] Replace the existing medium with the A2E-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 2-6 hours) at 37°C.[20]
-
Washing: After incubation, wash the cells multiple times with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any extracellular A2E.
-
Imaging: The cells are now ready for fluorescence microscopy.
Protocol 2: Minimizing Phototoxicity During A2E Imaging
This protocol outlines steps to reduce phototoxic damage during the imaging of A2E-loaded cells.
-
Use a Sensitive Detector: Employ a high quantum efficiency detector (e.g., a cooled sCMOS or EMCCD camera) to minimize the required excitation light intensity.
-
Optimize Light Path: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Time-Lapse Imaging Considerations: For live-cell imaging, increase the interval between acquisitions as much as possible to allow cells to recover.
-
Use Protective Agents: In some experimental designs, the addition of antioxidants to the medium can be considered to quench ROS.[16]
Visualizations
Caption: A2E Phototoxicity Signaling Pathway.
Caption: Troubleshooting Workflow for A2E Imaging Artifacts.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Light-induced release of A2E photooxidation toxic products from lipofuscin granules of human retinal pigment epithelium - ProQuest [proquest.com]
- 3. Determination of N-retinylidene-N-retinylethanolamine (A2E) levels in central and peripheral areas of human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2E, a lipofuscin fluorophore, in human retinal pigmented epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Water-Soluble Products of Photooxidative Destruction of the Bisretinoid A2E Cause Proteins Modification in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Involved in A2E Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Luminance Blue Light-Enhanced Phototoxicity in A2E-Laden RPE Cell Cultures and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodamage to human RPE cells by A2-E, a retinoid component of lipofuscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Oxidation of A2E results in the formation of highly reactive aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The Fuss Over Lipo“fuss”cin: Not All Autofluorescence is the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Lack of Correlation Between the Spatial Distribution of A2E and Lipofuscin Fluorescence in the Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Phototoxic Action Spectrum on a Retinal Pigment Epithelium Model of Age-Related Macular Degeneration Exposed to Sunlight Normalized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masontechnology.ie [masontechnology.ie]
Best practices for working with the photolabile compound A2E
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for working with the photolabile compound N-retinylidene-N-retinylethanolamine (A2E).
Frequently Asked Questions (FAQs)
Q1: What is A2E and why is it significant in research?
A2E, or N-retinylidene-N-retinylethanolamine, is a pyridinium (B92312) bisretinoid that is a major component of lipofuscin, the age-related pigment that accumulates in retinal pigment epithelial (RPE) cells.[1][2][3] It is a crucial molecule for studying age-related macular degeneration (AMD) and other retinal dystrophies because its accumulation and subsequent photo-oxidation are implicated in RPE cell damage and vision loss.[1][4][5] Synthetic A2E is widely used in vitro to model the effects of lipofuscin accumulation in RPE cells.[1][2]
Q2: What are the key photobiological properties of A2E?
A2E is a photosensitive molecule that, upon exposure to light, particularly in the blue region of the spectrum, can generate reactive oxygen species (ROS), including singlet oxygen.[4][6] This phototoxicity can lead to cellular damage, including lipid peroxidation, DNA damage, and ultimately, cell death.[4][5]
Q3: How should A2E be handled and stored to maintain its integrity?
A2E is a photolabile and amphiphilic compound.[6] To prevent degradation, it should be handled in the dark or under dim red light. For long-term storage, A2E should be kept as a stock solution in dimethyl sulfoxide (B87167) (DMSO) at -80°C in the dark.[7] When preparing working solutions, it is crucial to protect them from light.
Q4: What are the typical concentrations of A2E used in cell culture experiments?
The concentration of A2E used in cell culture can vary depending on the experimental goals. To mimic the levels found in aging human RPE, concentrations of 10-25 µM are often used.[8][9] However, higher concentrations (e.g., 50-100 µM) have been used in some studies to investigate acute toxicity, though these levels may induce detergent-like effects on cell membranes.[6][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or no detectable A2E-induced phototoxicity.
-
Possible Cause 1: A2E Degradation.
-
Possible Cause 2: Inappropriate Light Source.
-
Possible Cause 3: Insufficient A2E uptake by cells.
Problem 2: High background cell death in control (non-A2E treated) cultures.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control in your experiments.[6]
-
-
Possible Cause 2: Phototoxicity from Culture Medium Components.
-
Solution: Some components in cell culture media can be phototoxic when exposed to light. If experiments are conducted under bright light for extended periods, consider using a medium with reduced levels of photosensitizers or performing media changes more frequently.
-
Problem 3: Difficulty in quantifying A2E in biological samples.
-
Possible Cause 1: Insufficient Sensitivity of Detection Method.
-
Solution: For low levels of A2E, traditional absorption spectroscopy may not be sensitive enough and can overestimate the amount due to co-eluting molecules.[13] Mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and specificity for A2E quantification, allowing for the detection of femtomole quantities.[13][14]
-
-
Possible Cause 2: Inefficient Extraction.
-
Solution: Optimize your A2E extraction protocol. A common method involves extraction with a chloroform/methanol mixture.[6]
-
Quantitative Data Summary
Table 1: Spectral Properties of A2E
| Property | Wavelength (nm) | Molar Extinction Coefficient (εM) | Solvent |
| Absorbance Maxima | 439 | 36,900 | Methanol |
| 336 | 25,600 | Methanol | |
| 440 | - | Modified DMEM | |
| 335 | - | Modified DMEM | |
| Emission Maximum | 640 | - | Ethanol |
| 620 | - | In RPE cells (440 nm excitation) | |
| 565-570 | - | In RPE cells (380 nm excitation) |
Table 2: A2E Cytotoxicity in RPE Cells (in darkness)
| A2E Concentration (µM) | Effect | Cell Viability Assay |
| > 45 | Decreased cell viability | CellTiter-Glo® |
| 67.5 | IC50 | CellTiter-Glo® |
| 60, 80, 100 | Decreased cell viability | MTT Assay |
Data compiled from[10][11][15]
Experimental Protocols & Workflows
A2E Delivery to Cultured RPE Cells
This protocol describes the general steps for loading retinal pigment epithelial (RPE) cells with A2E.
Caption: Workflow for loading cultured RPE cells with A2E.
A2E-Induced Phototoxicity Experimental Workflow
A generalized workflow for inducing and assessing A2E-mediated phototoxicity.
Caption: General workflow for an A2E phototoxicity experiment.
Signaling Pathways
A2E and Blue Light-Induced Ca2+-PKC Signaling Pathway
Exposure of A2E-laden RPE cells to blue light can trigger an increase in intracellular calcium (Ca2+) and activate the Protein Kinase C (PKC) signaling pathway, leading to apoptosis.[16]
Caption: A2E and blue light-induced Ca2+-PKC signaling pathway.
A2E-Induced Inflammatory and Angiogenic Signaling
A2E can induce inflammatory and angiogenic responses in RPE cells through the activation of transcription factors like NF-κB and AP-1, and the phosphorylation of kinases such as AKT and ERK.[17][18] This leads to the increased expression of pro-inflammatory cytokines and VEGF.[17][18]
Caption: A2E-induced inflammatory and angiogenic signaling pathways.
References
- 1. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of A2E in RPE Atrophy [brightfocus.org]
- 6. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxic Action Spectrum on a Retinal Pigment Epithelium Model of Age-Related Macular Degeneration Exposed to Sunlight Normalized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: A2E Versus All-Trans-Retinal in Retinal Pigment Epithelial Cells
A critical examination of the cytotoxic effects of A2E and all-trans-retinal (B13868) on retinal pigment epithelial (RPE) cells reveals distinct mechanisms and potencies. While both compounds are implicated in retinal degenerative diseases, all-trans-retinal (atRAL) exhibits significant cytotoxicity in the absence of light, whereas the toxicity of N-retinylidene-N-retinylethanolamine (A2E) is predominantly light-mediated. This guide provides a comprehensive comparison of their cytotoxic profiles, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
All-trans-retinal, a precursor to A2E, demonstrates notable toxicity to RPE cells even in dark conditions.[1][2] Studies show that atRAL can significantly impair cell metabolism and compromise cell membrane integrity at concentrations above 20 μM.[1] In contrast, A2E at similar concentrations shows minimal to no dark toxicity, with its detrimental effects becoming prominent upon exposure to light.[1][3]
The cytotoxic mechanisms of these two retinoids also differ significantly. All-trans-retinal is a potent inducer of oxidative stress, leading to increased levels of intracellular oxidized glutathione (B108866) (GSSG) and lipid hydroperoxides.[1][2] It has also been shown to trigger endoplasmic reticulum (ER) stress and subsequent apoptosis in RPE cells.[4][5] Furthermore, atRAL can sensitize RPE cells to complement-mediated cell death by downregulating protective cell surface proteins.[6]
A2E, a major component of lipofuscin, primarily exerts its cytotoxic effects through phototoxicity.[3] Upon exposure to blue light, A2E generates reactive oxygen species, leading to lysosomal membrane permeabilization and subsequent cell death.[3][7] A2E accumulation has also been linked to inflammatory responses in RPE cells.[8][9] Interestingly, the formation of A2E from atRAL may represent a protective mechanism, sequestering the more immediately cytotoxic free atRAL.[2]
Quantitative Comparison of Cytotoxicity
The following tables summarize the key quantitative findings from comparative studies on A2E and all-trans-retinal cytotoxicity in RPE cells.
Table 1: Dark Cytotoxicity
| Compound | Concentration | Assay | Outcome | Reference |
| All-trans-retinal | >20 μM | MTS | ~20-40% decrease in viability after 24h | [1] |
| 50 μM | LDH | Significant release of LDH | [1] | |
| 13.75 µM | Cell Survival | IC50 after 12h incubation | [4] | |
| A2E | <25 μM | MTS/LDH | No detectable cytotoxicity | [1][2] |
| 45 μM | CellTiter-Glo | Onset of toxicity | [10] | |
| 67.5 μM | CellTiter-Glo | IC50 | [10] |
Table 2: Oxidative Stress Markers (in dark conditions)
| Compound | Concentration | Marker | Outcome | Reference |
| All-trans-retinal | 25-50 μM | Intracellular GSSG | Significant increase | [1][2] |
| 25-50 μM | Lipid Hydroperoxides | Significant increase | [1][2] | |
| 25-50 μM | Glutathione Efflux | Significant increase | [1][2] | |
| A2E | 25 μM | Intracellular GSSG | Smaller increase than atRAL | [1][2] |
| <25 μM | Glutathione Efflux | No induction | [1][2] | |
| <25 μM | Lipid Hydroperoxides | No induction | [1][2] |
Table 3: Phototoxicity
| Compound | Condition | Assay | Outcome | Reference |
| All-trans-retinal | Visible light | Cell Viability | Increased toxicity compared to dark | [11][12] |
| A2E | Blue light (400-500 nm) | MTT | 70% reduction in viability after 5 days | [3] |
| Blue light | Cell Viability | Susceptibility to cell death | [7] |
Experimental Methodologies
Detailed protocols for the key assays used to assess A2E and atRAL cytotoxicity are provided below.
Cell Culture
Human retinal pigment epithelial (hRPE) cells or ARPE-19 cell lines are typically used. Cells are cultured in appropriate media, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
Cytotoxicity Assays
-
MTS Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Plate RPE cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of A2E or all-trans-retinal for the desired duration.
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
-
Culture and treat RPE cells as described above.
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit (e.g., from Roche or Thermo Fisher Scientific).
-
Mix the supernatant with the assay reagents according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Oxidative Stress Assays
-
Intracellular Glutathione (GSH/GSSG) Assay:
-
After treatment, wash the cells with PBS.
-
Lyse the cells to release intracellular contents.
-
Use a glutathione assay kit (e.g., from Cayman Chemical) to measure the levels of total glutathione and GSSG.
-
The concentration of reduced glutathione (GSH) is calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
-
Lipid Peroxidation (Hydroperoxide) Assay:
-
Treat cells as required.
-
Harvest the cells and extract lipids using a suitable solvent (e.g., methanol/chloroform).
-
Use a lipid hydroperoxide assay kit (e.g., from Cayman Chemical) which typically involves the oxidation of Fe2+ to Fe3+ by lipid hydroperoxides, followed by a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Visualizing the Mechanisms of Cytotoxicity
The following diagrams illustrate the signaling pathways involved in A2E and all-trans-retinal-induced RPE cell death and a typical experimental workflow for comparing their cytotoxicity.
References
- 1. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of A2E cytotoxicity and phototoxicity with all-trans-retinal in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. All-trans-retinal induces autophagic cell death via oxidative stress and the endoplasmic reticulum stress pathway in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All-trans-Retinal Sensitizes Human RPE Cells to Alternative Complement Pathway–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of A2E in RPE Atrophy [brightfocus.org]
- 8. researchgate.net [researchgate.net]
- 9. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cytotoxicity of All-Trans-Retinal Increases Upon Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating A2E as a Reliable Biomarker for Stargardt Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stargardt disease, the most common form of inherited juvenile macular degeneration, presents a significant challenge in clinical research and drug development due to its variable rate of progression. The identification and validation of reliable biomarkers are therefore critical for tracking disease progression, understanding pathogenesis, and evaluating the efficacy of novel therapeutic interventions. N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, has emerged as a key biomarker due to its direct involvement in the pathophysiology of Stargardt disease. This guide provides an objective comparison of A2E with other established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate endpoints for their studies.
The Central Role of A2E in Stargardt Disease Pathophysiology
Stargardt disease is primarily caused by mutations in the ABCA4 gene, which encodes a transporter protein crucial for clearing all-trans-retinal (B13868) from photoreceptor outer segments. Defective ABCA4 function leads to the accumulation of all-trans-retinal, which then reacts with phosphatidylethanolamine (B1630911) to form A2E and its isomers. A2E is a cytotoxic bisretinoid that accumulates in retinal pigment epithelium (RPE) cells, where it is thought to contribute to cellular damage and subsequent vision loss through various mechanisms, including destabilizing membranes, inducing oxidative stress, and impairing lysosomal function.
Figure 1: Biochemical Pathway of A2E Formation
Caption: The formation of A2E begins in photoreceptor outer segments and accumulates in RPE cells.
Experimental Protocol: Quantification of A2E by HPLC
High-performance liquid chromatography (HPLC) is the gold standard for the direct quantification of A2E in retinal tissue.
1. Sample Preparation:
-
Dissect retinal pigment epithelium (RPE)-choroid-sclera layers from enucleated eyes under dim red light to prevent photo-oxidation of retinoids.
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.
-
Centrifuge the homogenate to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipid-soluble compounds, including A2E.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly employed.
-
Detection: A2E is detected by its characteristic absorbance at approximately 430-440 nm using a photodiode array detector.
-
Quantification: The amount of A2E is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of synthetic A2E.
Alternative Biomarkers for Stargardt Disease Progression
While direct measurement of A2E is highly specific, it is an invasive procedure limited to animal models and post-mortem human tissue. Therefore, several non-invasive, in vivo techniques are used as surrogate biomarkers.
Quantitative Fundus Autofluorescence (qAF)
Fundus autofluorescence (FAF) is a non-invasive imaging technique that measures the fluorescence of lipofuscin in the RPE. Since A2E is a major fluorophore of lipofuscin, FAF provides an indirect measure of its accumulation. Quantitative FAF (qAF) is a standardized method that allows for the objective quantification of FAF intensity.
Experimental Protocol: qAF Imaging
-
Instrumentation: A confocal scanning laser ophthalmoscope (cSLO) with a specific excitation wavelength (typically 488 nm) is used.
-
Image Acquisition: A series of images are captured and averaged to reduce noise. An internal fluorescence reference is used to calibrate the signal.
-
Image Analysis: Specialized software is used to measure the mean gray levels in a defined region of the retina, typically a ring centered on the fovea. The software corrects for factors such as magnification and media opacity to provide a standardized qAF value.
Spectral-Domain Optical Coherence Tomography (SD-OCT)
SD-OCT provides high-resolution, cross-sectional images of the retina, allowing for the precise measurement of retinal layer thickness and the area of atrophy.
Experimental Protocol: SD-OCT Imaging
-
Instrumentation: A spectral-domain OCT device.
-
Scan Protocol: Macular volume scans are acquired. The protocol should be consistent across all study visits.
-
Image Analysis: Segmentation algorithms are used to identify and measure the thickness of different retinal layers, including the RPE, photoreceptor inner and outer segments (IS/OS), and the outer nuclear layer (ONL). The area of "definitely decreased autofluorescence" (DDAF) on FAF, corresponding to RPE atrophy, can be correlated with OCT findings. En face OCT can also be used to quantify the area of RPE and ellipsoid zone (EZ) loss.
Electroretinography (ERG)
ERG is a functional test that measures the electrical response of the retina to light stimulation, providing an objective assessment of retinal health.
Experimental Protocol: Full-Field ERG
-
Standardization: The protocol should adhere to the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV).
-
Procedure: After a period of dark adaptation, a series of light flashes of increasing intensity are presented to the eye, and the electrical responses of the rods and cones are recorded. This is followed by a light-adapted phase to isolate cone function.
-
Key Parameters: Amplitudes and implicit times of the a- and b-waves are the primary outcome measures. In Stargardt disease, cone-rod dystrophy patterns are often observed, with cone responses being more severely affected initially.
Comparative Analysis of Biomarkers
The choice of biomarker depends on the specific aims of a study. A multi-modal approach is often the most powerful.
Table 1: Comparison of Biomarkers for Stargardt Disease Progression
| Biomarker | What it Measures | Advantages | Disadvantages |
| A2E (HPLC) | Direct quantification of a key pathogenic molecule. | High specificity and sensitivity; direct measure of the target molecule for therapies aimed at reducing A2E. | Invasive (requires tissue); not applicable for longitudinal studies in patients. |
| qAF | Indirect measure of lipofuscin (and A2E) accumulation. | Non-invasive; provides topographical information; good for longitudinal monitoring. | Indirect measure; can be affected by other fluorophores and media opacities; may not perfectly correlate with A2E levels. |
| SD-OCT | Structural changes in retinal layers (atrophy, thinning). | Non-invasive; high resolution; provides precise anatomical information; excellent for quantifying atrophy progression. | Measures downstream effects of the disease; may not be sensitive to early biochemical changes. |
| ERG | Functional response of the retina to light. | Objective measure of retinal function; can detect widespread retinal dysfunction. | Not specific to Stargardt disease; may not be sensitive to localized macular changes in early disease. |
Table 2: Quantitative Comparison of Progression Rates
| Biomarker | Parameter | Reported Annual Progression Rate | Citation |
| A2E (HPLC) | A2E levels in Abca4-/- mice | ~5-fold increase in the first 8 months compared to wild-type. | |
| qAF | qAF intensity in Stargardt patients | Can be up to 8-fold higher than in healthy eyes. Longitudinal changes vary with disease stage. | |
| SD-OCT | Ellipsoid Zone (EZ) Loss Area | Median rate of 1.2 mm²/year. | |
| RPE Atrophy Area (subRPE) | Median rate of 0.5 mm²/year. | ||
| Definitely Decreased Autofluorescence (DDAF) Area | Median rate of 0.6 mm²/year. | ||
| ERG | S-cone ERG amplitude in non-null ABCA4 genotypes | Significant negative correlation with age. | |
| DA 0.01 and 3.0 ERG in double-null ABCA4 genotypes | Significant negative correlation with age. |
Note: The progression rates can vary significantly between patients depending on the specific ABCA4 mutations and other factors. The data presented are from different studies and are not from a single head-to-head comparison.
Visualizing the Workflow and Relationships
Figure 2: Experimental Workflow for A2E Quantification
Caption: A stepwise workflow for the quantification of A2E from retinal tissue using HPLC.
Figure 3: Interplay of Biomarkers in Stargardt Disease
Caption: The relationship between A2E accumulation and other key biomarkers in Stargardt disease.
Conclusion
A2E is a highly valid biomarker for Stargardt disease, directly reflecting the underlying pathophysiology. While its direct measurement is invasive, non-invasive imaging techniques like qAF and SD-OCT serve as excellent surrogate markers for monitoring disease progression. qAF provides an indirect measure of A2E accumulation, while SD-OCT precisely quantifies the downstream structural consequences. ERG offers a valuable functional assessment of the retina.
For a comprehensive understanding of disease progression and therapeutic response, a multi-modal approach is recommended. The choice of the primary endpoint will depend on the specific therapeutic mechanism and the stage of the disease being studied. Future longitudinal studies that concurrently measure A2E levels (in animal models) and a panel of non-invasive biomarkers in patients are needed to further refine our understanding of their correlations and to establish the most sensitive and reliable endpoints for clinical trials in Stargardt disease.
A Comparative Analysis of A2E Accumulation in Human Versus Mouse Retina: Implications for Preclinical Research
A comprehensive examination of the similarities and differences in the accumulation of N-retinylidene-N-retinylethanolamine (A2E), a major cytotoxic component of lipofuscin, between human and mouse retinas reveals critical distinctions for researchers and drug development professionals. While mouse models, particularly those with genetic modifications like the Abca4 knockout, are invaluable for studying the mechanisms of A2E formation and its role in retinal diseases, significant disparities in retinal anatomy, A2E distribution, and pathological response compared to humans underscore the importance of careful interpretation of preclinical data.
A2E, a bis-retinoid byproduct of the visual cycle, is a hallmark of aging in the retinal pigment epithelium (RPE).[1][2] Its accumulation is implicated in the pathogenesis of several retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2][3] Understanding the comparative biology of A2E accumulation is therefore crucial for the development of effective therapeutic strategies.
Quantitative Comparison of A2E Levels
Direct quantitative comparison of A2E levels between human and mouse retinas is complex due to variations in experimental methodologies and the ethical constraints of obtaining healthy human tissue. However, studies utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have provided valuable insights.
| Species | Condition | A2E Levels (pmol/eye or equivalent) | Key Findings & Citations |
| Human | Aged (Normal) | Varies significantly with age and retinal location. Can be quantified from donor eyes.[4][5] | A2E concentration is highest in the far periphery and decreases towards the central region, a pattern that does not correlate with the distribution of lipofuscin fluorescence.[5] |
| Mouse | Wild-type (C57BL/6J) | ~1-2 pmol/eye at 18 weeks.[6] | Accumulates A2E at a much lower rate compared to genetically modified models. |
| Mouse | Abca4 knockout (Abca4-/-) | ~25 pmol/eye at 18 weeks under cyclic light.[6] | Exhibits significantly accelerated A2E accumulation, modeling Stargardt disease.[7][8] However, these mice often show only a mild retinal phenotype compared to human patients.[3][9] |
| Mouse | Abca4-/-Rdh8-/- | Accumulates A2E at an even more accelerated rate than Abca4-/- mice.[10] | This double knockout model is used to study severe retinal degeneration associated with high A2E levels.[10] |
Experimental Protocols for A2E Quantification
Accurate quantification of A2E is critical for comparative studies. The following are detailed methodologies commonly employed:
High-Performance Liquid Chromatography (HPLC)
-
Tissue Preparation: RPE-choroid complex is dissected from enucleated eyes.
-
Extraction: Tissues are homogenized in a chloroform/methanol (B129727) mixture to extract lipids, including A2E.
-
Separation: The extract is injected into a reversed-phase C18 HPLC column. A gradient of methanol and water containing trifluoroacetic acid is typically used as the mobile phase to separate A2E from other retinoids and lipids.[4]
-
Detection and Quantification: A2E is detected by its characteristic absorbance at approximately 430 nm.[1][11] Quantification is achieved by comparing the peak area of the sample to a standard curve generated from synthetic A2E.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC, A2E is extracted from RPE-choroid tissue.
-
Chromatographic Separation: The extract is subjected to liquid chromatography to separate A2E from other molecules.
-
Mass Spectrometry Analysis: The eluent from the LC column is introduced into a mass spectrometer. A2E is identified by its specific mass-to-charge ratio (m/z) of 592.5.[1][7]
-
Quantification: For highly sensitive and specific quantification, tandem mass spectrometry (MS/MS) is used. The A2E molecule is fragmented, and a specific fragment ion (e.g., m/z 418) is monitored for quantification against a standard curve. This method can detect femtomole quantities of A2E.[1][7]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry
-
Tissue Preparation: Flat-mounted RPE tissue sections are coated with a matrix that absorbs laser energy.
-
Data Acquisition: A laser is systematically fired across the tissue surface, desorbing and ionizing molecules, including A2E. The mass spectrometer then detects the m/z of these ions, creating a map of their spatial distribution.[12]
-
Analysis: This technique allows for the visualization of A2E distribution across the retina, revealing spatial patterns of accumulation.[5][12]
A2E Biosynthesis and Cellular Effects: Signaling Pathways
A2E is formed in the photoreceptor outer segments through a series of reactions involving all-trans-retinal (B13868) and phosphatidylethanolamine.[13][14] The precursor, A2-PE, is then phagocytosed by the RPE, where it is converted to A2E and accumulates in lysosomes.[9][14]
References
- 1. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of A2E in RPE Atrophy [brightfocus.org]
- 3. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lack of Correlation Between the Spatial Distribution of A2E and Lipofuscin Fluorescence in the Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a major lipofuscin fluorophore in mice and humans with ABCR-mediated retinal and macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A2E and Lipofuscin Distributions in Macaque Retinal Pigment Epithelium are Similar to Human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]
A Comparative Guide to the Efficacy of A2E Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various A2E inhibitors in preclinical models, supported by experimental data. N-retinylidene-N-retinylethanolamine (A2E) is a toxic bisretinoid component of lipofuscin that accumulates in retinal pigment epithelial (RPE) cells, contributing to the pathogenesis of retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD). The following sections detail the efficacy of several promising A2E inhibitors, their mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Efficacy of A2E Inhibitors
The following table summarizes the quantitative data on the efficacy of various A2E inhibitors in reducing A2E levels in preclinical models.
| Inhibitor | Preclinical Model | Treatment Details | A2E Reduction | Reference |
| Norbixin | Abca4-/- Rdh8-/- mice | 3-month oral administration | A2E levels were 55% of vehicle-treated controls (67 pmol/eye vs. 122 pmol/eye) | [1] |
| Isotretinoin | Wild-type mice (4-month-old) | 2-month daily i.p. injections | Approximately 40% reduction compared to controls | [2] |
| abcr-/- mice | 1-month treatment | Significantly inhibited A2E accumulation | [2] | |
| Lutein & Zeaxanthin | Abca4-/-/Bco2-/- mice | 3-month dietary supplementation | Zeaxanthin: 63.2% reduction in A2E. Lutein: 33.0% reduction in A2E. | [3][4][5][6][7] |
| ALK-001 (Gildeuretinol) | Abca4-/- mice | 9-month dietary treatment | Reduced A2E concentration to wild-type levels. | [6] |
| Preclinical studies | Not specified | Decreased vitamin A dimerization by over 80%. | [1] | |
| Emixustat (B1264537) | Abca4-/- mice | 3-month treatment | Dose-dependent reduction; ED50 of 0.47 mg/kg/day. Statistically significant at ≥ 0.30 mg/kg/day. | [3] |
| Fenretinide | Animal models of Stargardt disease | Not specified | Dose-dependent reduction in ocular A2E levels. | [8] |
Note: Specific quantitative preclinical data for direct A2E reduction by Fenretinide was not available in the reviewed literature, which primarily focused on its mechanism and clinical outcomes.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
In Vivo Efficacy Assessment in Mouse Models
This protocol describes a typical in vivo study to evaluate the efficacy of an A2E inhibitor in a mouse model of Stargardt disease.
-
Animal Model: Abca4-/- or Abca4-/- Rdh8-/- mice are commonly used as they exhibit accelerated A2E accumulation. Wild-type mice of the same strain serve as controls.
-
Drug Administration:
-
Oral Gavage: The inhibitor is formulated in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage at various doses (e.g., 0.3, 1.0, 3.0 mg/kg/day for Emixustat).
-
Dietary Admixture: The inhibitor is mixed into the standard rodent chow at a specified concentration to ensure continuous administration. For example, Lutein and Zeaxanthin were provided at approximately 2.6 mg/mouse/day.
-
Intraperitoneal (i.p.) Injection: As used for Isotretinoin, the compound is dissolved in a vehicle like DMSO and injected daily.
-
-
Treatment Duration: Typically ranges from 1 to 9 months, depending on the inhibitor and the study design.
-
In-life Assessments:
-
Electroretinography (ERG): To assess retinal function, scotopic and photopic ERGs can be performed at baseline and at the end of the study.
-
Fundus Autofluorescence (FAF): FAF imaging is used to non-invasively monitor lipofuscin accumulation in the RPE.
-
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and their eyes are enucleated. The eyecups (RPE-choroid-sclera complex) are carefully dissected.
-
A2E Quantification by HPLC:
-
Extraction: Eyecups are homogenized in a solvent mixture, typically chloroform/methanol, to extract lipids and retinoids.
-
Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Detection: A2E and its isomers are detected by a UV-Vis detector at approximately 430 nm.
-
Quantification: The amount of A2E is quantified by comparing the peak area from the sample to a standard curve generated with synthetic A2E. Results are often expressed as pmol/eye.
-
-
Mass Spectrometry (MS): For more specific quantification, LC-MS/MS can be used to identify A2E based on its mass-to-charge ratio and fragmentation pattern.
-
Histology: Retinal cross-sections are prepared and stained (e.g., with H&E) to evaluate the morphology of the photoreceptor and RPE layers.
-
In Vitro A2E-Induced Phototoxicity Assay
This protocol outlines a common in vitro method to screen for the protective effects of A2E inhibitors against A2E-mediated, blue light-induced cell death.
-
Cell Culture:
-
Primary porcine RPE cells or the human RPE cell line ARPE-19 are cultured to confluence in appropriate media.
-
-
A2E Loading:
-
A2E is synthesized and purified. It is then added to the cell culture medium at a concentration that is sub-toxic in the dark (e.g., 10-30 µM).
-
Cells are incubated with A2E for a period sufficient for its uptake (e.g., 6-24 hours).
-
-
Inhibitor Treatment:
-
The test inhibitor is added to the culture medium at various concentrations, either concurrently with or after A2E loading.
-
-
Blue Light Exposure:
-
The cell culture plates are exposed to blue light (typically around 430-470 nm) for a defined period (e.g., 30 minutes to a few hours). Control plates are kept in the dark.
-
-
Assessment of Cell Viability:
-
MTT Assay: Following a post-illumination incubation period (e.g., 24 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.
-
LDH Release Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured as an indicator of cytotoxicity.
-
-
Quantification of Intracellular A2E:
-
To determine if the inhibitor reduces A2E accumulation, cells are harvested after inhibitor treatment, and intracellular A2E is extracted and quantified by HPLC or LC-MS/MS as described in the in vivo protocol.
-
This guide provides a foundational understanding of the preclinical evaluation of A2E inhibitors. The presented data and protocols can aid researchers in designing and interpreting studies aimed at developing novel therapeutics for retinal degenerative diseases associated with A2E accumulation.
References
- 1. Light Damage in Abca4 and Rpe65rd12 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Analysis of A2E and its Photodegradation Products on Retinal Cell Viability
For Researchers, Scientists, and Drug Development Professionals
N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, accumulates in retinal pigment epithelial (RPE) cells with age and is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease. The toxicity of A2E is significantly exacerbated by exposure to light, particularly in the blue spectrum, which leads to the formation of a complex mixture of photodegradation products. This guide provides a comparative overview of the effects of A2E and its photooxidation products on retinal cell viability, supported by experimental data and detailed methodologies.
Executive Summary
A2E and its photodegradation products induce retinal cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, complement activation, and the induction of various cell death pathways such as apoptosis and ferroptosis. While data directly comparing the cytotoxicity of individual isolated photodegradation products are limited, studies collectively demonstrate that the photooxidation of A2E significantly enhances its cytotoxic potential. This guide summarizes key findings on the impact of A2E and its light-induced byproducts on retinal cell health.
Data Presentation: Quantitative Effects on Cell Viability
The following tables summarize the quantitative data from studies investigating the effects of A2E and its photooxidation (induced by blue light exposure) on the viability of retinal pigment epithelial cells, primarily using the ARPE-19 cell line.
| Treatment Condition | Concentration of A2E | Light Exposure | Cell Viability Reduction (%) | Assay | Reference |
| A2E | 25 µM | No | Not significant | MTS | [1] |
| A2E + Blue Light | 25 µM | 10,000-lx, 430 nm, 30 min | ~58% | MTS | [1] |
| A2E | 50 µM | No | Not significant | MTS | [1] |
| A2E + Blue Light | 50 µM | 10,000-lx, 430 nm, 30 min | ~79% | MTS | [1] |
| A2E | 10 µM | No | Not significant | MTT | [2] |
| A2E + Blue Light | 10 µM | Yes | Significant decrease | MTT | [2] |
| A2E | 25 µM | No | Not significant | MTT | [2] |
| A2E + Blue Light | 25 µM | Yes | Significant decrease | MTT | [2] |
| A2E | 50 µM | No | Not significant | MTT | [2] |
| A2E + Blue Light | 50 µM | Yes | Significant decrease | MTT | [2] |
| Treatment Condition | Concentration of A2E | Time (hours) | Cell Death (%) | Assay | Reference |
| A2E | Not specified | 3 | Dose-dependent increase | MTT | [3] |
| A2E | Not specified | 6 | Dose-dependent increase | MTT | [3] |
Signaling Pathways of A2E-Mediated Cytotoxicity
The accumulation and photooxidation of A2E trigger several signaling cascades that lead to retinal cell damage and death. The primary pathways identified are complement activation, ferroptosis, and apoptosis.
Complement Activation Pathway
A2E photooxidation products, such as peroxy-A2E and furano-A2E, can act as triggers for the complement system, a key component of the innate immune response.[4][5] This activation is thought to contribute to the chronic inflammation observed in AMD.
Caption: A2E photooxidation products trigger the classical complement pathway, leading to inflammation and cell damage.
Ferroptosis Pathway
Recent studies have shown that blue light exposure of A2E-laden RPE cells can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1][6][7]
Caption: Blue light exposure of A2E induces ferroptosis through iron accumulation and inhibition of the GPX4 antioxidant pathway.
Apoptosis Pathway
A2E and its photooxidation products are also known to induce apoptosis, or programmed cell death, in RPE cells. This process involves the activation of a cascade of enzymes called caspases.
References
- 1. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement activation by photooxidation products of A2E, a lipofuscin constituent of the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement activation by photooxidation products of A2E, a lipofuscin constituent of the retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS for A2E Quantification in Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of N-retinylidene-N-retinylethanolamine (A2E), a key lipofuscin fluorophore implicated in retinal diseases, is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performances for A2E quantification in tissue samples.
The accumulation of A2E in the retinal pigment epithelium (RPE) is a hallmark of aging and is associated with the pathogenesis of diseases like Stargardt disease and age-related macular degeneration.[1] Consequently, robust and reliable methods for its measurement are crucial for both basic research and the development of therapeutic interventions. While HPLC has traditionally been employed for this purpose, the advent of LC-MS/MS has offered a more sensitive and specific alternative.
Performance Comparison: HPLC vs. LC-MS/MS
A critical evaluation of both methods reveals significant differences in their analytical capabilities. LC-MS/MS demonstrates superior performance in terms of sensitivity and specificity, while HPLC remains a viable, albeit less precise, option.
| Parameter | HPLC with UV Detection | LC-MS/MS | Key Findings |
| Sensitivity | Nanogram (ng) quantities[2][3][4] | Low femtomole (fmol) quantities[5][6] | LC-MS/MS is approximately 10,000-fold more sensitive than HPLC with absorption spectroscopy.[1] |
| Specificity | Limited to retention time and UV absorbance maximum (around 430 nm).[6][7] | Based on retention time, mass-to-charge ratio (m/z 592.7 for A2E), and specific fragmentation patterns (e.g., fragment ion at m/z 418).[5][8][9] | HPLC may overestimate A2E levels due to co-eluting substances with similar absorbance profiles.[8] Studies have shown that HPLC can overestimate A2E amounts by approximately two-fold compared to LC-MS/MS.[8] |
| Quantification | Based on the area under the curve (AUC) of the absorbance peak at 430 nm.[8][10] | Based on the AUC of the extracted ion chromatogram (XIC) of a specific fragment ion (e.g., m/z 418), which enhances sensitivity and specificity.[5][8] | LC-MS/MS provides more accurate and reliable quantification due to its higher specificity.[1] |
| Oxidized A2E | Not typically resolved or quantified. | Capable of detecting and quantifying oxidized A2E species (e.g., m/z 608 for singly-oxidized A2E).[8][11] | LC-MS/MS allows for a more comprehensive analysis of A2E and its biologically relevant metabolites.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for A2E extraction and analysis using both HPLC and LC-MS/MS.
A2E Extraction from Tissues
A common procedure for extracting A2E from RPE tissue involves a solvent-based method.[9] Samples are typically homogenized and extracted using a chloroform/methanol mixture. The organic phase, containing A2E and other lipids, is then collected, dried, and reconstituted in an appropriate solvent for chromatographic analysis.[12] Care must be taken to protect samples from light to prevent photo-oxidation of A2E.[8]
HPLC Method
-
System: Waters 1525 binary HPLC system with a Waters 2998 Photodiode Array (PDA) detector.[13]
-
Column: Atlantis T3 C18 column (4.6 × 100 mm, 3 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) (containing 0.1% trifluoroacetic acid - TFA) and water (containing 0.1% TFA). A typical gradient starts at 75% acetonitrile and increases to 100% acetonitrile.[2][13]
-
Quantification: The A2E peak is identified by its retention time and absorption spectrum compared to a synthetic A2E standard. Quantification is based on the area under the curve (AUC) of the A2E peak.[8][13]
LC-MS/MS Method
-
System: An Ultimate nano-HPLC pump coupled with an LTQ XL ion trap mass spectrometer.[8]
-
Column: Atlantis dC18 column (12 cm, 75 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (containing 0.2% formic acid - FA) and water (containing 0.2% FA).[8]
-
Ionization: Positive ion electrospray ionization (ESI).[8][9]
-
Mass Spectrometry: Analysis is performed in selected ion monitoring (SIM) and tandem MS (MS/MS) mode. For A2E, the parent ion (m/z 592.7) is selected and fragmented.[8][9]
-
Quantification: A2E is quantified by monitoring a specific and intense fragment ion (e.g., m/z 418). A standard curve is generated using synthetic A2E to determine the absolute amount in the samples.[6][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS for A2E quantification.
Caption: Workflow for A2E quantification and cross-validation of HPLC and LC-MS/MS methods.
Conclusion
References
- 1. Mass spectrometry provides accurate and sensitive quantitation of A2E - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of N-retinylidene-N-retinylethanolamine (A2E) levels in central and peripheral areas of human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Models of A2E Toxicity Against In Vivo Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the clinical relevance of in vitro models is a critical step in studying age-related macular degeneration (AMD) and Stargardt's disease. This guide provides a comprehensive comparison of commonly used in vitro models of N-retinylidene-N-retinylethanolamine (A2E) toxicity with corresponding in vivo findings, offering supporting experimental data and detailed protocols to aid in the validation process.
A2E, a major component of lipofuscin, accumulates in retinal pigment epithelial (RPE) cells and is implicated in the pathogenesis of retinal degenerative diseases.[1][2][3][4] Understanding its toxic mechanisms is paramount for developing effective therapies. In vitro models provide a controlled environment to dissect cellular and molecular pathways, while in vivo models offer insights into the complex physiological responses within a living organism. This guide bridges the gap between these two essential research modalities.
Comparative Analysis of In Vitro and In Vivo Models
The following tables summarize key quantitative data from in vitro and in vivo studies on A2E toxicity, focusing on cytotoxicity, cellular responses, and the efficacy of therapeutic interventions.
Table 1: Comparison of A2E-Induced Cytotoxicity
| Parameter | In Vitro Model (ARPE-19 cells) | In Vivo Model (Abca4-/-Rdh8-/- mice) | Key Findings & Correlation |
| A2E Concentration/ Accumulation | 10-50 µM for 48 hours is a common experimental range.[1][5][6] IC50 for dark toxicity reported at 67.5 µM.[7] | A2E accumulates with age, with levels in 3-month-old mice being significantly higher than in wild-type mice.[1] | In vitro concentrations aim to mimic the levels of A2E found in aged or diseased retinas. |
| Blue Light Exposure | 430 nm, 10,000 lx for 30 minutes.[1] | 430 nm, 3250 lx for 30 minutes.[1] | Both models demonstrate that blue light exacerbates A2E-mediated toxicity.[1] |
| Cell Viability Reduction (with blue light) | Approximately 58-79% decrease with 25-50 µM A2E.[1] | Significant RPE and photoreceptor degeneration observed.[1] | Strong correlation in blue light-dependent cell death between models. |
| Protective Agent (Ferrostatin-1) | 20-40 µM Fer-1 restores cell viability by ~6-25%.[1] | Intraperitoneal injection of Fer-1 rescues retinal function and ameliorates degeneration.[1] | The protective effect of inhibiting ferroptosis is consistent across both models. |
Table 2: Comparison of Cellular and Molecular Responses to A2E Toxicity
| Cellular/Molecular Endpoint | In Vitro Findings (ARPE-19 cells) | In Vivo Findings (Abca4-/-Rdh8-/- mice) | Correlation & Significance |
| Reactive Oxygen Species (ROS) Production | Significant increase in ROS upon blue light exposure in A2E-loaded cells.[1][8] | Evidence of oxidative stress-mediated retinal degeneration.[1] | Oxidative stress is a conserved key mediator of A2E phototoxicity. |
| Ferroptosis Markers | Increased Fe2+ levels; decreased SLC7A11 and GPX4 protein levels.[1][8] | Downregulation of SLC7A11 and GPX4 in the RPE/choroid.[1] | The ferroptosis pathway is a validated mechanism of A2E toxicity in both systems. |
| Inflammation | A2E induces the expression of pro-inflammatory cytokines like IL-6 and IL-8 via NF-κB activation.[9][10] | A2E accumulation is associated with inflammation in AMD animal models.[10] | Inflammatory responses to A2E are a consistent finding. |
| Apoptosis | A2E can induce apoptosis, indicated by caspase-3 activation.[7][9] | Apoptosis of photoreceptors is a known consequence of RPE damage.[7] | While different forms of cell death are implicated, apoptosis is a relevant pathway. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro A2E Toxicity Model
1. Cell Culture and A2E Loading:
-
Cell Line: Human retinal pigment epithelial cell line ARPE-19 (passages 3-6).[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[1]
-
A2E Loading: Confluent monolayers of ARPE-19 cells are incubated with 25-50 µM A2E in culture medium for 48 hours.[1] Following incubation, cells are washed thoroughly with phosphate-buffered saline (PBS) to remove extracellular A2E.[1]
2. Blue Light Exposure:
-
After A2E loading and washing, fresh DMEM/F12 medium is added.[1]
-
Cells are exposed to 430 nm blue light from an LED source at an intensity of 10,000 lx for 30 minutes.[1]
-
Control groups include cells not loaded with A2E but exposed to blue light, and A2E-loaded cells kept in the dark.
3. Cytotoxicity and Cellular Assays:
-
Cell Viability: Assessed 24 hours post-illumination using the MTS assay.[1]
-
Membrane Integrity: Measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[1][5]
-
ROS Detection: Intracellular ROS levels are quantified using the fluorescent probe H2DCFDA.[1]
-
Western Blotting: Protein levels of key signaling molecules (e.g., SLC7A11, GPX4) are determined to assess specific pathways.[8]
In Vivo A2E Toxicity Model
1. Animal Model:
-
Strain: Abca4-/-Rdh8-/- mice, which exhibit accelerated A2E accumulation.[1]
-
Age: 3 months old.[1]
-
Housing: Maintained under standard conditions with a 12-hour light/12-hour dark cycle.
2. Blue Light Exposure:
-
Mice are exposed to 3250 lx of 430 nm blue light for 30 minutes.[1]
-
Following exposure, the animals are housed in complete darkness for 5 days to allow for the development of retinal damage.[1]
-
Control groups of mice are not exposed to blue light.[1]
3. Assessment of Retinal Degeneration:
-
Electroretinography (ERG): To measure retinal function.[8]
-
Optical Coherence Tomography (OCT): For in vivo imaging of retinal layers.[8]
-
Histology: Hematoxylin and eosin (B541160) (H&E) staining of retinal cross-sections to assess the morphology of the RPE and photoreceptor layers.[8]
-
Immunofluorescence: Staining for specific markers of cell death or signaling pathways in retinal tissue sections.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding and facilitate comparison.
Caption: Signaling pathways in A2E-induced RPE cell death.
Caption: Workflow for in vitro and in vivo A2E toxicity studies.
Conclusion
The data presented in this guide demonstrate a strong correlation between in vitro and in vivo models of A2E toxicity, particularly in the context of blue light-induced ferroptosis and oxidative stress. The ARPE-19 cell line serves as a robust and reliable in vitro model for mechanistic studies and for the initial screening of therapeutic compounds. The Abca4-/-Rdh8-/- mouse model validates these cellular findings in a complex biological system, providing a crucial step towards clinical translation. By utilizing these complementary models and standardized protocols, researchers can more confidently investigate the pathogenesis of A2E-related retinal diseases and accelerate the development of novel treatments.
References
- 1. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approaches to the study of A2E, a bisretinoid lipofuscin chromophore of retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of A2E in RPE Atrophy [brightfocus.org]
- 5. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Retinoids: A Comparative Analysis of A2E and All-Trans-Retinal Dimer in Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
The accumulation of lipofuscin in retinal pigment epithelial (RPE) cells is a hallmark of aging and a key contributor to the pathogenesis of retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD). Among the complex mixture of fluorophores in lipofuscin, N-retinylidene-N-retinylethanolamine (A2E) and the all-trans-retinal (B13868) dimer (atRAL dimer) have emerged as significant players. While both originate from all-trans-retinal, a key component of the visual cycle, their roles in retinal degeneration appear to be distinct and are the subject of ongoing investigation. This guide provides a comparative analysis of A2E and the atRAL dimer, summarizing key experimental data, outlining methodologies, and visualizing the signaling pathways implicated in their cytotoxic effects.
At a Glance: A2E vs. All-Trans-Retinal Dimer
| Feature | A2E | All-Trans-Retinal Dimer |
| Formation | Formed from the condensation of two molecules of all-trans-retinal with phosphatidylethanolamine. | Formed from the condensation of two molecules of all-trans-retinal. |
| Toxicity | Cytotoxic and phototoxic to RPE cells, inducing apoptosis and inflammation. | Initially considered non-toxic and part of a detoxification pathway, but recent evidence shows cytotoxicity at high concentrations, inducing DNA damage and apoptosis. |
| Singlet Oxygen Generation | Generates singlet oxygen upon photoexcitation. | A more efficient generator of singlet oxygen than A2E.[1] |
| Primary Role in Degeneration | A well-established cytotoxic component of lipofuscin implicated in RPE atrophy. | A complex role; may act as a detoxification product of excess all-trans-retinal at low levels, but contributes to RPE degeneration at higher concentrations. |
Quantitative Analysis of Cytotoxicity
Direct comparative studies on the cytotoxicity of A2E and all-trans-retinal dimer under identical conditions are limited. However, data from various sources provide insights into their relative toxicities.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Concentration | Effect | Citation |
| A2E | ARPE-19 | > 45 µM | Decreased cell viability (IC50 at 67.5 µM in darkness) | |
| A2E | hiPSC-RPE | 10 µM | Time-dependent increase in cell death and VEGF-A production | |
| All-Trans-Retinal Dimer | Primary porcine RPE | 80 µM | Not cytotoxic or phototoxic | [2] |
| All-Trans-Retinal Dimer | ARPE-19 | 0-80 µM | Damages RPE cell membrane, inhibits proliferation, induces DNA damage and apoptosis | [3] |
| All-Trans-Retinal (precursor) | hRPE | > 20 µM | Significantly impaired cell metabolism | [4] |
Table 2: Singlet Oxygen Generation
| Compound | Relative Efficiency | Experimental Detail | Citation |
| A2E | Less efficient | Measured by phosphorescence at 1,270 nm upon photoexcitation. | [1] |
| Unconjugated All-Trans-Retinal Dimer | More efficient | Showed more pronounced phosphorescence intensity at 1,270 nm compared to A2E. | [1] |
Signaling Pathways in Retinal Degeneration
Both A2E and the all-trans-retinal dimer trigger distinct signaling cascades that contribute to RPE cell dysfunction and death.
A2E-Induced Signaling Pathways
A2E accumulation has been shown to activate multiple pro-inflammatory and pro-apoptotic pathways in RPE cells. This includes the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the upregulation of inflammatory cytokines such as IL-6 and IL-8.[5][6] A2E also induces apoptosis through the activation of caspases, particularly caspase-3.[7]
All-Trans-Retinal Dimer-Induced Signaling Pathway
At high concentrations, the all-trans-retinal dimer induces a DNA damage response pathway. This involves the activation of the ATM/ATR-Chk2-p53 signaling cascade, leading to cell cycle arrest at the G2/M phase.[3] Subsequently, this pathway triggers mitochondria-associated apoptosis, characterized by the release of cytochrome c and the activation of caspases.[3]
Experimental Protocols
A summary of key experimental methodologies used to study A2E and all-trans-retinal dimer is provided below.
Synthesis and Purification
-
A2E Synthesis: A2E is typically synthesized by incubating all-trans-retinal with an excess of ethanolamine (B43304) in ethanol (B145695) at room temperature in the dark for several days. Purification is achieved through silica (B1680970) gel chromatography.
-
All-Trans-Retinal Dimer: The dimer can be generated in reaction mixtures of all-trans-retinal with porcine rod outer segments (ROS), RPE/choroid, or neural retina.[2]
Quantification
-
High-Performance Liquid Chromatography (HPLC): Both A2E and the atRAL dimer can be quantified using reverse-phase HPLC with UV-visible absorbance detection.
-
A2E: Typically monitored at approximately 430-440 nm.
-
atRAL Dimer: Monitored at approximately 430 nm.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides a more sensitive and specific method for quantification, especially for complex biological samples. Ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (UPLC/APCI-MS) has been used for atRAL dimer analysis.[2]
Cell Viability and Cytotoxicity Assays
-
MTT/MTS Assay: Measures the metabolic activity of cells, which is indicative of cell viability. This colorimetric assay is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and cell membrane integrity.[3][4]
-
Crystal Violet Assay: A simple method to assess cell viability by staining the nuclei of adherent cells. The amount of dye uptake is proportional to the number of viable cells.[2]
-
ATP Assay: Measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.
Measurement of Reactive Oxygen Species (ROS)
-
Singlet Oxygen Detection: The generation of singlet oxygen can be measured by detecting its characteristic phosphorescence at 1,270 nm following photoexcitation of the compound of interest.[1]
-
General ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
Apoptosis Assays
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3, can be measured using fluorogenic substrates that release a fluorescent molecule upon cleavage by the active enzyme.[7][8][9][10]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[7]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in ΔΨm can be assessed using fluorescent dyes like JC-1, which exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.[11]
-
Cytochrome c Release: The translocation of cytochrome c from the mitochondria to the cytosol can be visualized by immunofluorescence microscopy.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of A2E and all-trans-retinal dimer cytotoxicity.
Conclusion
The roles of A2E and the all-trans-retinal dimer in retinal degeneration are multifaceted. A2E is a well-documented toxicant that contributes to RPE cell death through inflammatory and apoptotic mechanisms. The all-trans-retinal dimer, in contrast, presents a more complex picture. While it may serve a protective role by sequestering excess all-trans-retinal, its accumulation to high levels can also trigger a DNA damage response and subsequent apoptosis in RPE cells. The finding that the unconjugated dimer is a more potent generator of singlet oxygen than A2E further highlights its potential for phototoxicity, a characteristic that warrants further investigation.
Understanding the distinct and overlapping mechanisms of action of these two bisretinoids is crucial for the development of targeted therapies for retinal degenerative diseases. Future research should focus on direct, quantitative comparisons of their cytotoxic and phototoxic effects under standardized conditions and further elucidate the specific signaling pathways they modulate. Such studies will provide a clearer understanding of their respective contributions to retinal pathology and aid in the identification of novel therapeutic targets.
References
- 1. The all-trans-retinal dimer series of lipofuscin pigments in retinal pigment epithelial cells in a recessive Stargardt disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of all-trans-retinal into all-trans-retinal dimer reflects an alternative metabolic/antidotal pathway of all-trans-retinal in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparison of A2E Cyto- and Phototoxicity with all-trans-Retinal in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin | Aging [aging-us.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Activation of Caspase-3 in the Retina of Transgenic Rats with the Rhodopsin Mutation S334ter during Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Activation of caspase-3 in the retina of transgenic rats with the rhodopsin mutation s334ter during photoreceptor degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interphotoreceptor Retinoid-Binding Protein Mitigates Cellular Oxidative Stress and Mitochondrial Dysfunction Induced by All-trans-Retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyridinium Bisretinoid A2E
Essential guidelines for the safe handling and disposal of Pyridinium bisretinoid A2E, a key compound in vision and retinal disease research. This document provides immediate safety protocols, operational plans, and detailed disposal procedures to ensure the protection of laboratory personnel and the environment.
This compound is a fluorescent, lipofuscin pigment that accumulates in retinal pigment epithelial (RPE) cells and is implicated in the pathogenesis of age-related macular degeneration and other retinal diseases.[1][2] Due to its cytotoxic and phototoxic properties, proper handling and disposal of A2E are critical for laboratory safety. This guide outlines the necessary procedures for researchers, scientists, and drug development professionals.
Chemical and Safety Data
A2E is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] It is sensitive to light and can undergo photooxidation, generating reactive oxygen species.[1][4][5] The compound is reportedly stable in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), but unstable in tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), or ethanol (B145695) (EtOH).[6]
| Property | Data |
| Chemical Name | This compound |
| Common Abbreviation | A2E |
| Appearance | Orange/red solid |
| Solubility | Stable in Methanol and DMSO |
| Known Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation[3] |
| Toxicity | Cytotoxic and phototoxic[1][4][5] |
Personal Protective Equipment (PPE)
When handling A2E in solid form or in solution, the following personal protective equipment (PPE) is mandatory:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If handling large quantities or creating aerosols, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of A2E must be handled in accordance with institutional and local regulations for hazardous chemical waste. Due to its cytotoxic nature, it should be treated with the same precautions as other cytotoxic compounds.
Waste Segregation and Collection
All materials that have come into contact with A2E must be considered hazardous waste. This includes:
-
Bulk A2E Waste: Unused or expired solid A2E, concentrated stock solutions.
-
Trace A2E Waste: Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks), gloves, bench paper, and any other disposable materials.
-
Liquid A2E Waste: Diluted A2E solutions, cell culture media containing A2E, and solvent rinses.
Procedure:
-
Designated Waste Containers: Use separate, clearly labeled, leak-proof containers for each type of A2E waste (solid, liquid, sharps). Containers for cytotoxic waste are often color-coded (e.g., yellow or purple) depending on institutional guidelines.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, secure area away from light and incompatible materials.
Decontamination of Surfaces and Equipment
In case of a spill or for routine cleaning of work areas and non-disposable equipment:
-
Absorb Spills: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Initial Cleaning: Clean the affected surface with soap and water to remove the bulk of the A2E.
-
Decontamination: Wipe the surface with 70% ethanol or isopropyl alcohol to decontaminate any remaining residue.[3]
-
Waste Disposal: All cleaning materials (wipes, absorbent pads) must be disposed of as trace A2E waste.
Final Disposal
-
Do Not Drain Dispose: Under no circumstances should A2E waste be poured down the sink.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.
-
Incineration: The preferred method of disposal for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management company.
Experimental Protocol: Chemical Degradation of A2E for Disposal Pre-treatment
For research settings, a pre-treatment step to degrade A2E in liquid waste can be considered to reduce its hazard, although the final mixture must still be disposed of as hazardous waste. This protocol is based on the known photosensitivity of A2E.
Objective: To degrade A2E in a liquid waste solution using light exposure.
Materials:
-
Liquid A2E waste in a transparent, sealed, and chemically resistant container (e.g., borosilicate glass).
-
A light source capable of emitting in the blue spectrum (around 430 nm, the absorption maximum of A2E).
-
A safe, well-ventilated area for the procedure, such as a chemical fume hood.
Procedure:
-
Preparation: Ensure the liquid A2E waste is in a securely sealed, transparent container. Place the container in a secondary container to prevent spills.
-
Light Exposure: Position the light source to illuminate the A2E solution. The distance and duration of exposure will depend on the concentration of A2E and the intensity of the light source.
-
Monitoring (Optional): The degradation of A2E can be monitored by observing the loss of its characteristic orange/red color. For a more quantitative assessment, a UV-Vis spectrophotometer can be used to measure the decrease in absorbance at ~430 nm.
-
Ventilation: Perform the procedure in a well-ventilated area to safely disperse any volatile degradation products.
-
Final Disposal: After the degradation process, the resulting solution, which may contain various photo-degradation products, must still be collected and disposed of as hazardous liquid chemical waste following the procedures outlined above.
Note: While enzymatic degradation using horseradish peroxidase (HRP) has been shown to be effective in research settings, it is not yet a standard protocol for waste disposal.[7][8]
Logical Workflow for A2E Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2E, a byproduct of the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of A2E cytotoxicity and phototoxicity with all-trans-retinal in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Degradation of A2E, a Retinal Pigment Epithelial Lipofuscin Bisretinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic degradation of A2E, a retinal pigment epithelial lipofuscin bisretinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Pyridinium bisretinoid A2E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pyridinium bisretinoid A2E (A2E). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The trifluoroacetate (B77799) (TFA) salt of A2E has been identified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Due to the cytotoxic and irritant nature of A2E, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[2][3]
| PPE Item | Specification |
| Hand Protection | Double gloving with powder-free nitrile gloves is recommended. Gloves should comply with ASTM D6978 standards for resistance to chemotherapy drugs.[2] Change gloves frequently, especially if contaminated. |
| Body Protection | A disposable, fluid-resistant gown should be worn to protect clothing and skin.[4] For procedures with a high risk of splashing, a coverall may be necessary.[5] |
| Eye and Face Protection | Chemical splash goggles are required. For splash hazards, a full-face shield worn over safety glasses is preferred.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust. If a fume hood is not available, a fit-tested N95 or higher respirator is required. |
Operational and Handling Plan
A2E is a photosensitive molecule that can be cytotoxic, particularly upon exposure to blue light.[6] Therefore, handling procedures must mitigate both chemical and light-induced hazards.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area for handling A2E, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Dim the lights in the laboratory or use amber lighting to minimize light exposure.[7]
-
-
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
When weighing or transferring A2E powder, do so in a fume hood to prevent inhalation.[1]
-
Use opaque or amber-colored containers to protect A2E solutions from light.[7][8] If using clear containers, wrap them in aluminum foil.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
-
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing full PPE, contain the spill using an absorbent material like sand or vermiculite.[9]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[10]
-
Disposal Plan
The disposal of A2E and all contaminated materials must adhere to institutional, local, and national regulations for hazardous waste.
Waste Segregation and Disposal Protocol:
-
Waste Collection:
-
All solid waste contaminated with A2E (e.g., gloves, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid waste containing A2E should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[10]
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[10]
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[9]
-
-
Final Disposal:
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. pharmtech.com [pharmtech.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
